Iodine monofluoride
Description
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Properties
CAS No. |
13873-84-2 |
|---|---|
Molecular Formula |
FI |
Molecular Weight |
145.9029 g/mol |
InChI |
InChI=1S/FI/c1-2 |
InChI Key |
PDJAZCSYYQODQF-UHFFFAOYSA-N |
Canonical SMILES |
FI |
Origin of Product |
United States |
Foundational & Exploratory
iodine monofluoride molecular structure and bonding
An In-depth Technical Guide to the Molecular Structure and Bonding of Iodine Monofluoride (IF)
Abstract
This compound (IF) is a diatomic interhalogen compound. Though highly unstable, its fundamental molecular properties have been precisely characterized through a combination of spectroscopic techniques and computational studies. This guide provides a detailed overview of the molecular structure, chemical bonding, and key physicochemical properties of IF. It includes a summary of quantitative data, detailed descriptions of the primary experimental methodologies used for its characterization, and a logical workflow diagram illustrating the interplay between experimental and theoretical approaches.
Molecular Structure and Bonding Theories
The molecular structure of this compound is straightforward, as it is a diatomic molecule. Its bonding can be described by several fundamental theories.
Lewis Structure and VSEPR Theory
A Lewis structure for IF is constructed by considering the valence electrons of each atom. Both iodine (I) and fluorine (F) are halogens, located in Group 17 of the periodic table, and thus each possesses seven valence electrons. The total number of valence electrons for the molecule is 14.
The resulting Lewis structure features a single covalent bond between the iodine and fluorine atoms, with three lone pairs of electrons residing on each atom. This configuration satisfies the octet rule for both atoms. According to Valence Shell Electron Pair Repulsion (VSEPR) theory, any diatomic molecule is inherently linear in shape.
Bond Polarity and Dipole Moment
The covalent bond in this compound is highly polar. This is due to the significant difference in electronegativity between the two atoms. On the Pauling scale, fluorine has an electronegativity of approximately 3.98, while iodine's is 2.66[1][2]. This large disparity (ΔEN ≈ 1.32) causes the electron density in the I-F bond to be polarized towards the more electronegative fluorine atom. This creates a partial negative charge (δ-) on the fluorine atom and a partial positive charge (δ+) on the iodine atom, resulting in a permanent molecular dipole moment.
Quantitative Molecular Properties
Spectroscopic analysis has enabled the precise determination of several key quantitative properties of this compound. These values are crucial for understanding its chemical behavior and for benchmarking computational models.
| Property | Symbol | Value | Unit |
| Bond Length (Internuclear Distance) | rₑ | 1.909759 | Å |
| Bond Dissociation Energy | D₀ | ~277 | kJ mol⁻¹ |
| Vibrational Frequency | ωₑ | 610.24 | cm⁻¹ |
| Dipole Moment | µ | 1.948 | D |
| Standard Enthalpy of Formation | ΔfH° | -95.4 | kJ mol⁻¹ |
| Standard Gibbs Free Energy | ΔfG° | -117.6 | kJ mol⁻¹ |
Experimental Determination Protocols
Due to the instability of this compound, its properties are determined in the gas phase using high-resolution spectroscopic methods[3]. The primary techniques employed are rotational and vibrational spectroscopy.
Rotational (Microwave) Spectroscopy
Rotational spectroscopy is a high-resolution technique used to measure the rotational energy levels of gas-phase molecules. For a molecule to be observable by this method, it must possess a permanent dipole moment, which IF has.
Methodology:
-
Sample Preparation: Gaseous this compound is generated in-situ, for instance, by reacting iodine (I₂) with fluorine gas (F₂) in a suitable medium like trichlorofluoromethane (B166822) at low temperatures (-45 °C)[3]. The resulting gas mixture is then introduced into the spectrometer's sample cell at very low pressure.
-
Instrumentation: A microwave spectrometer is used, consisting of a microwave source (e.g., a klystron or Gunn diode), a sample cell (waveguide), and a detector.
-
Data Acquisition: The microwave source is swept across a range of frequencies. When the frequency of the radiation matches the energy difference between two rotational energy levels of the IF molecule, the radiation is absorbed. The detector records these absorption events, producing a spectrum of absorption lines.
-
Analysis: For a diatomic molecule like IF, the energy levels (Eⱼ) are defined by the equation Eⱼ = B J(J+1), where J is the rotational quantum number and B is the rotational constant. The selection rule for rotational transitions is ΔJ = ±1[5]. This results in a spectrum of lines that are approximately equally spaced by 2B. From the measured frequencies of these lines, the rotational constant B can be determined with high precision. The bond length (r) is then calculated directly from the rotational constant, as B is inversely proportional to the moment of inertia (I), which for a diatomic molecule is I = μr² (where μ is the reduced mass of the molecule)[5]. The dipole moment can be determined by observing how the rotational energy levels are split in the presence of an external electric field (the Stark effect).
Vibrational and Electronic Spectroscopy
The vibrational frequency of the I-F bond and other molecular constants can be determined from electronic emission spectra[6].
Methodology:
-
Excitation: The IF molecules are excited to a higher electronic state. This can be achieved through various methods, such as a gas discharge or chemical reaction (chemiluminescence).
-
Emission and Detection: As the excited molecules relax back to the ground electronic state, they emit photons. This light is passed through a monochromator and detected by a sensitive detector (like a photomultiplier tube) to record the emission spectrum.
-
Analysis: The resulting spectrum consists of a series of bands, where each band corresponds to a transition from a specific vibrational level in the excited electronic state to various vibrational levels in the ground electronic state. High-resolution analysis of the rotational fine structure within these vibrational bands allows for the determination of rotational constants for both the ground and excited states[6]. The vibrational constants, including the fundamental frequency (ωₑ), are derived from the positions of the band origins in the spectrum[6].
Visualization of Characterization Workflow
The following diagram illustrates the logical workflow for determining the molecular properties of this compound, combining both experimental and theoretical approaches.
Caption: Workflow for characterizing this compound properties.
References
An In-depth Technical Guide to the Thermodynamic Properties of Gaseous Iodine Monofluoride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Iodine monofluoride (IF) is an interhalogen compound that, while unstable in its solid form at room temperature, exists as a relatively stable gas.[1] A thorough understanding of its thermodynamic properties is crucial for applications in chemical synthesis, plasma etching, and as a potential intermediate in various chemical reactions. This guide provides a comprehensive overview of the key thermodynamic parameters of gaseous IF, details the experimental methodologies used for their determination, and presents visual representations of its synthesis and characterization.
Thermodynamic Properties of Gaseous this compound
The thermodynamic properties of gaseous this compound have been determined through a combination of spectroscopic and computational methods.[2] These values are essential for predicting the feasibility and outcomes of chemical reactions involving IF.
Quantitative Data Summary
The following table summarizes the key thermodynamic properties of gaseous this compound at standard conditions (298.15 K and 1 bar).
| Thermodynamic Property | Symbol | Value | Units |
| Standard Enthalpy of Formation | ΔHf° | -95.4[2] | kJ/mol |
| Standard Gibbs Free Energy of Formation | ΔGf° | -117.6[2] | kJ/mol |
| Bond Dissociation Energy | D(I-F) | ~277[2] | kJ/mol |
| Molar Mass | M | 145.903 | g/mol |
| Iodine-Fluorine Distance | r(I-F) | 190.9 | pm |
Heat Capacity, Enthalpy, and Entropy
The heat capacity (Cp), enthalpy (H° - H°298.15), and entropy (S°) of gaseous this compound can be calculated over a range of temperatures using the Shomate equation and coefficients provided by the National Institute of Standards and Technology (NIST).[3][4]
Shomate Equation:
Cp° = A + Bt + Ct² + Dt³ + E/t² H° - H°298.15 = At + Bt²/2 + Ct³/3 + Dt⁴/4 - E/t + F - H S° = Aln(t) + Bt + Ct²/2 + Dt³/3 - E/(2t²) + G
where t = temperature (K) / 1000, and A, B, C, D, E, F, G, and H are the Shomate coefficients.
Shomate Coefficients for Gaseous this compound: [4]
| Coefficient | Value |
| A | 36.69370 |
| B | 1.466160 |
| C | -0.171088 |
| D | 0.014722 |
| E | -0.327441 |
| F | -106.8670 |
| G | 278.4060 |
| H | -94.75920 |
Experimental Protocols
The determination of the thermodynamic properties of gaseous this compound relies on a combination of synthetic methods and advanced spectroscopic techniques. Due to the transient nature of IF, these experiments are typically performed in situ.
Synthesis of Gaseous this compound
Gaseous this compound can be generated through several reaction pathways.[1][2] A common laboratory-scale synthesis involves the reaction of elemental iodine with fluorine gas at low temperatures.
Protocol for the Synthesis of Gaseous IF:
-
Reactant Preparation: Solid iodine (I₂) is placed in a reaction vessel. The vessel is typically made of a material resistant to halogen attack, such as nickel or Monel.
-
Inert Atmosphere: The reaction vessel is purged with an inert gas, such as nitrogen or argon, to remove any moisture or atmospheric contaminants.
-
Cooling: The reaction vessel is cooled to a low temperature, typically -45°C, using a suitable cooling bath (e.g., a dry ice/acetone slurry).
-
Introduction of Fluorine Gas: A dilute stream of fluorine gas (F₂), often mixed with an inert gas, is slowly introduced into the reaction vessel. The flow rate is carefully controlled to manage the exothermic reaction.
-
Reaction: The iodine and fluorine react to form gaseous this compound: I₂(s) + F₂(g) → 2IF(g).
-
In-situ Analysis: The gaseous products are then immediately subjected to analysis by spectroscopic methods to determine the properties of the IF molecule before it can disproportionate.
Other synthetic routes include the reaction of iodine with iodine trifluoride (IF₃) at -78°C in a CCl₃F solvent, and the reaction of iodine with silver(I) fluoride (B91410) (AgF) at 0°C.[2]
Determination of Molecular Properties by Spectroscopy
Spectroscopic techniques are the primary means of determining the molecular properties of gaseous IF, from which thermodynamic data can be derived.
3.2.1. Microwave Spectroscopy for Bond Length Determination
Microwave spectroscopy is used to measure the rotational energy levels of a molecule. From the rotational spectrum, the moment of inertia can be calculated, which in turn provides a precise measurement of the bond length.
Generalized Protocol for Microwave Spectroscopy of IF:
-
Sample Introduction: Gaseous IF, synthesized as described above, is introduced into a waveguide sample cell of a microwave spectrometer. The pressure is kept low to avoid collisional broadening of the spectral lines.
-
Microwave Radiation: The sample is irradiated with microwave radiation of varying frequency.
-
Detection: A detector measures the absorption of microwave radiation as a function of frequency.
-
Spectral Analysis: The resulting spectrum consists of a series of absorption lines corresponding to transitions between different rotational energy levels. The frequencies of these lines are used to determine the rotational constants of the molecule.
-
Calculation of Bond Length: The rotational constants are related to the moment of inertia of the molecule, from which the internuclear distance (bond length) can be calculated with high precision.
3.2.2. Infrared Spectroscopy for Vibrational Frequency and Bond Dissociation Energy
Infrared (IR) spectroscopy probes the vibrational energy levels of a molecule. The vibrational frequency is a measure of the bond strength. In some cases, the dissociation energy can be determined from the vibrational spectrum.
Generalized Protocol for Infrared Spectroscopy of IF:
-
Sample Preparation: Gaseous IF is contained within an IR-transparent gas cell.
-
IR Radiation: The sample is exposed to a broad range of infrared radiation from an IR source.
-
Spectral Acquisition: A detector measures the intensity of the transmitted IR radiation as a function of wavenumber. The resulting plot of absorbance or transmittance versus wavenumber is the infrared spectrum.
-
Data Analysis: The spectrum will show an absorption band corresponding to the fundamental vibrational transition of the I-F bond. The position of this band gives the vibrational frequency.
-
Bond Dissociation Energy Estimation: By analyzing the overtones (transitions to higher vibrational levels) and the convergence of these energy levels, an estimate of the bond dissociation energy can be made. This is based on the principle that the spacing between vibrational levels decreases as the energy approaches the dissociation limit.
Visualizations
Synthesis of Gaseous this compound
The following diagram illustrates the common laboratory synthesis of gaseous this compound from elemental iodine and fluorine.
Caption: Synthesis of gaseous this compound.
Experimental Workflow for Spectroscopic Analysis
This diagram outlines the general workflow for the spectroscopic determination of the molecular properties of gaseous this compound.
Caption: Experimental workflow for spectroscopic analysis.
Conclusion
The thermodynamic properties of gaseous this compound are well-characterized, providing a solid foundation for its use in research and industrial applications. While its transient nature presents experimental challenges, in situ synthesis coupled with advanced spectroscopic techniques has enabled the precise determination of its key molecular and thermodynamic parameters. The data and methodologies presented in this guide offer a valuable resource for scientists and engineers working with this reactive and important interhalogen compound.
References
A Technical Guide to the Historical Synthesis of Iodine Monofluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the historical methods employed in the discovery and synthesis of iodine monofluoride (IF). Due to its inherent instability, the isolation of pure this compound has been a significant challenge for chemists. This document details the foundational experimental protocols that led to the successful, albeit often transient, formation of this reactive interhalogen compound.
Introduction to this compound
This compound is an interhalogen compound with the chemical formula IF. It is a chocolate-brown solid at low temperatures that is highly unstable, decomposing at temperatures approaching 0 °C.[1] Its high reactivity and tendency to disproportionate into iodine (I₂) and iodine pentafluoride (IF₅) have made its study challenging. Nevertheless, early researchers developed several methods to generate IF in situ for characterization and further reactions. The first spectroscopic evidence for the existence of gaseous this compound was presented by R. A. Durie in 1951, who observed its emission spectrum from an iodine-fluorine flame. Subsequent synthetic efforts focused on low-temperature solution-phase reactions to temporarily stabilize the molecule.
Historical Synthesis Methods
The initial discoveries of this compound centered around three primary synthetic strategies. These methods, developed in the mid-20th century, laid the groundwork for our modern understanding of this reactive species.
Direct Combination of Elements
One of the earliest and most direct approaches to synthesizing this compound was the reaction of elemental iodine with fluorine gas at low temperatures. This method was reported by Schmeisser and Sartori in 1959.
Experimental Protocol:
The synthesis was conducted in a specialized low-temperature apparatus. A solution of solid iodine in trichlorofluoromethane (B166822) (CCl₃F) was prepared and cooled to -78 °C. Gaseous fluorine, diluted with nitrogen, was then slowly bubbled through the iodine solution. The reaction is exothermic and requires careful temperature control to prevent the formation of higher iodine fluorides. The formation of this compound was indicated by a change in the color of the solution.
Due to the extreme reactivity of fluorine gas and the instability of the product, this reaction was performed in specialized corrosion-resistant apparatus, likely constructed from materials such as nickel or Monel, with provisions for efficient cooling and controlled gas flow.
Reaction of Iodine with Iodine Trifluoride
Another significant historical method involves the comproportionation reaction between iodine and iodine trifluoride (IF₃). This method also provides a pathway to this compound at low temperatures.
Experimental Protocol:
In a procedure analogous to the direct combination of elements, a suspension of iodine in trichlorofluoromethane was cooled to approximately -78 °C.[2] A solution of iodine trifluoride, also in CCl₃F, was then added dropwise to the iodine suspension with vigorous stirring. The reaction proceeds to form this compound in solution. The progress of the reaction could be monitored visually by the consumption of solid iodine and the formation of the characteristic brown color of the this compound solution.
Reaction of Iodine with Silver(I) Fluoride (B91410)
The use of a solid, less volatile fluorinating agent like silver(I) fluoride (AgF) provided an alternative to the use of highly reactive fluorine gas or unstable iodine trifluoride.
Experimental Protocol:
This method involves the reaction of a suspension of silver(I) fluoride in a suitable solvent with elemental iodine.[1] While trichlorofluoromethane was a common solvent in early studies, other inert solvents could potentially be used. Solid iodine was added to a cooled suspension of silver(I) fluoride at 0 °C.[2] The reaction mixture was stirred, leading to the formation of this compound in solution and a precipitate of silver iodide (AgI). The formation of the insoluble silver iodide helps to drive the reaction forward.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the historical synthesis methods of this compound. It is important to note that due to the instability of the product, yields were often not reported in early studies, and characterization was primarily conducted in situ.
| Synthesis Method | Reactants | Solvent | Temperature (°C) |
| Direct Combination | I₂, F₂ | CCl₃F | -45 |
| Comproportionation | I₂, IF₃ | CCl₃F | -78 |
| Silver Salt Metathesis | I₂, AgF | - | 0 |
Experimental and Logical Workflow Diagrams
The following diagrams illustrate the logical and experimental workflows for the historical synthesis of this compound.
Caption: Workflow for the synthesis of IF by direct combination of elements.
Caption: Workflow for the synthesis of IF via comproportionation.
Caption: Workflow for the synthesis of IF using silver(I) fluoride.
Early Characterization Methods
Given the instability of this compound, early characterization was primarily conducted in situ using spectroscopic methods. The foundational work by R. A. Durie involved the analysis of the emission spectrum from an iodine-fluorine flame, which revealed the vibrational and rotational structure of the gaseous IF molecule. For the solution-phase syntheses, techniques such as UV-Visible spectroscopy would have been employed to observe the formation of the new chemical species, characterized by its distinct absorption spectrum. The disappearance of the visible absorption band of molecular iodine and the appearance of a new band corresponding to IF would have served as evidence of the reaction.
Conclusion
The historical methods for the synthesis of this compound, while challenging due to the compound's instability, were pivotal in establishing the existence and fundamental reactivity of this interhalogen species. The development of low-temperature techniques and the use of various fluorinating agents, from elemental fluorine to silver(I) fluoride, demonstrated the ingenuity of early inorganic chemists. These foundational studies paved the way for further investigations into the properties and applications of this compound in synthetic chemistry.
References
Iodine Monofluoride (CAS No. 13873-84-2): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodine monofluoride (IF) is an interhalogen compound with the CAS number 13873-84-2. This document provides an in-depth technical overview of its properties, synthesis, and handling, tailored for professionals in research and development. Due to its high reactivity and instability, this compound is a challenging yet potent reagent with applications in specialized organic synthesis, particularly in the introduction of fluorine atoms into molecules.
Core Properties of this compound
This compound is a chocolate-brown solid at low temperatures that is highly unstable and decomposes at 0 °C.[1] Its properties have been determined primarily through spectroscopic methods.
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 13873-84-2 | [1] |
| Molecular Formula | IF | [1] |
| Molar Mass | 145.903 g/mol | [1] |
| Appearance | Chocolate-brown solid (at low temperatures) | [1] |
| Melting Point | -45 °C | [1] |
| Decomposition Temperature | 0 °C | [1] |
Molecular and Spectroscopic Properties
| Property | Value | Reference |
| Iodine-Fluorine Bond Distance | 190.9 pm | [1] |
| I-F Bond Dissociation Energy | ~277 kJ/mol | [1] |
Thermodynamic Properties
| Property | Value (at 298 K) | Reference |
| Standard Enthalpy of Formation (ΔfH°) | -95.4 kJ/mol | [1] |
| Gibbs Free Energy of Formation (ΔfG°) | -117.6 kJ/mol | [1] |
Synthesis of this compound
Due to its instability, this compound is typically generated in situ for immediate use. Several methods for its preparation have been reported.
Synthesis Pathways Overview
References
Spectroscopic Characterization of Iodine Monofluoride (IF): A Technical Guide
This document provides an in-depth technical overview of the spectroscopic characterization of the diatomic interhalogen molecule, Iodine Monofluoride (IF). It is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of the molecular properties of IF derived from spectroscopic analysis.
Introduction to this compound (IF)
This compound (IF) is a relatively unstable interhalogen compound that readily disproportionates into iodine (I₂) and iodine pentafluoride (IF₅).[1] Despite its transient nature, its molecular properties have been precisely determined through various spectroscopic techniques.[1] Spectroscopic analysis provides fundamental data on its electronic structure, bond length, vibrational frequencies, and dissociation energy, which are crucial for understanding its reactivity and potential applications. The primary electronic transition observed is the A³Π₀⁺ → X¹Σ⁺ system, which is prominent in the emission spectrum.[2]
Electronic States and Molecular Constants
The spectroscopic characterization of IF has revealed several key electronic states. The ground state is designated as X¹Σ⁺. The first electronically excited state is the A³Π₀⁺ state, and another significant excited state is the B³Π₀⁺.[2][3] The analysis of the rotational and vibrational fine structure of the electronic transitions between these states allows for the precise determination of molecular constants.
The molecular constants for the ground and excited electronic states of IF are summarized in the tables below. These values are derived from high-resolution emission and microwave spectroscopy.
Table 1: Spectroscopic Constants for the Ground Electronic State (X¹Σ⁺) of IF
| Constant | Value | Unit | Reference |
|---|---|---|---|
| Bₑ (Rotational Constant) | 0.27995 | cm⁻¹ | [4] |
| αₑ (Vib.-Rot. Coupling) | 0.001887 | cm⁻¹ | [4] |
| Dₑ (Centrifugal Distortion) | 0.24 x 10⁻⁶ | cm⁻¹ | [4] |
| rₑ (Equilibrium Bond Length) | 1.9089 | Å | [1][4] |
| ωₑ (Vibrational Constant) | 608.19 | cm⁻¹ | [4] |
| ωₑxₑ (Anharmonicity Const.) | 2.48 | cm⁻¹ | [4] |
| Dissociation Energy (D₀) | ~2.88 | eV |[1][3] |
Table 2: Spectroscopic Constants for Excited Electronic States of IF
| State | Tₑ (Term Energy) | Bₑ (Rotational Constant) | rₑ (Equilibrium Bond Length) | ωₑ (Vibrational Constant) | ωₑxₑ (Anharmonicity Const.) |
|---|---|---|---|---|---|
| A³Π₀⁺ | 17929.8 | 0.2173 | 2.11 | 450.4 | 2.3 |
| B³Π₀⁺ | 20364.5 | 0.2078 | 2.16 | 413.4 | 2.5 |
| Units | cm⁻¹ | cm⁻¹ | Å | cm⁻¹ | cm⁻¹ |
Data compiled from the NIST Chemistry WebBook and Durie, R.A. (1966).[3][4]
Table 3: Hyperfine and Spin-Rotation Constants for IF in the X¹Σ⁺ (v=0) State
| Constant | Value | Unit |
|---|---|---|
| eQq(I) (Iodine Quadrupole Coupling) | -3438.17688 | MHz |
| C(I) (Iodine Spin-Rotation) | 12.35 | kHz |
| C(F) (Fluorine Spin-Rotation) | -27.35 | kHz |
Data from Hoeft, J., et al. (1995) via reinvestigation with microwave Fourier transform spectroscopy.[5]
Experimental Protocols
The spectroscopic constants detailed above were determined using several high-resolution spectroscopic methods. The core experimental protocols are described below.
This method was fundamental in the initial discovery and analysis of the IF molecule.[2][4]
-
Generation of IF: An iodine-fluorine flame is produced by reacting fluorine gas with iodine vapor or iodine-containing compounds like methyl iodide. The reaction generates IF molecules in excited electronic states.[4]
-
Spectroscopic Measurement: The bright green-yellow emission from the flame is directed into a high-resolution spectrograph, such as a 21-ft concave grating spectrograph.[4]
-
Data Acquisition: The dispersed spectrum is photographed or recorded using a sensitive detector (e.g., photographic plates, CCD). The spectral region of interest typically lies between 4300 to 7600 Å.[2][4]
-
Calibration and Analysis: An iron arc spectrum is used for wavelength calibration. The resulting high-resolution band spectra are analyzed to determine the rotational and vibrational constants for the electronic states involved in the transition (e.g., A³Π₀⁺ → X¹Σ⁺).[4]
This technique is used to measure the rotational transitions of IF in its ground vibrational and electronic state with extremely high precision, allowing for the determination of hyperfine constants.[5]
-
Generation of IF: Gaseous IF is produced transiently within a waveguide or resonant cavity. This can be achieved by flowing a dilute mixture of F₂ in a carrier gas (e.g., Argon) over solid iodine at a controlled temperature.
-
Microwave Excitation: A short, high-power microwave pulse is used to polarize the IF molecules, inducing transitions between rotational energy levels.
-
Free Induction Decay (FID): After the pulse, the coherently rotating molecules emit a decaying microwave signal (FID).
-
Data Acquisition and Transformation: The FID signal is detected, amplified, and digitized. A Fourier transform of the time-domain signal yields the frequency-domain spectrum, revealing the rotational transition frequencies with high resolution.
-
Analysis: The precise frequencies of the rotational transitions and their hyperfine splittings (due to nuclear quadrupole and spin-rotation interactions) are fitted to a Hamiltonian to extract the rotational constants (B), centrifugal distortion constants (D), and hyperfine constants (e.g., eQq, Cᵢ).[5]
Visualizations: Workflows and Energy Levels
To better illustrate the processes and concepts involved in the spectroscopic characterization of IF, the following diagrams are provided.
Caption: A generalized workflow for the spectroscopic study of the IF molecule.
Caption: Energy level diagram for the primary electronic states of IF.
References
A Comprehensive Technical Guide on the Determination of Iodine Monofluoride's Bond Dissociation Energy
This technical guide provides an in-depth analysis of the experimental and theoretical methodologies employed to determine the bond dissociation energy (BDE) of iodine monofluoride (IF). It is intended for researchers and professionals in the fields of chemistry, physics, and materials science.
Introduction to this compound and its Bond Dissociation Energy
This compound (IF) is an interhalogen compound with a single covalent bond between an iodine and a fluorine atom. The bond dissociation energy (BDE) represents the energy required to break this bond homolytically, forming a neutral iodine atom and a neutral fluorine atom in the gas phase. This value is a fundamental measure of the bond's strength and is crucial for understanding the molecule's reactivity and thermodynamic stability. The BDE of IF is influenced by factors such as the electronegativity difference between iodine and fluorine, as well as the size of the atoms.
The accurate determination of IF's BDE is essential for various applications, including chemical synthesis, atmospheric chemistry, and the development of chemical lasers. Both experimental and theoretical methods are utilized to obtain this value, each with its own set of advantages and limitations.
Quantitative Data on the Bond Dissociation Energy of this compound
The bond dissociation energy of this compound has been determined through various experimental techniques and theoretical calculations. The table below summarizes the reported values from different sources, providing a comparative overview.
| Methodology | Bond Dissociation Energy (kJ/mol) | Bond Dissociation Energy (kcal/mol) | Bond Dissociation Energy (eV) | Reference |
| Experimental (Chemiluminescence) | 279 ± 1 | 66.7 ± 0.2 | 2.89 ± 0.01 | Clyne et al. (1975) |
| Experimental (Spectroscopic) | ~279 | ~67 | ~2.89 | General Chemistry Textbooks |
| Theoretical (Hartree-Fock, MP2, MP4) | Varies with basis set | Varies with basis set | Varies with basis set | Igel-Mann et al. (1988) |
| Theoretical (CCSD(T)) | Varies with basis set | Varies with basis set | Varies with basis set | General Computational Chemistry |
| Recommended Value | 279 | 67 | 2.89 | NIST-JANAF Thermochemical Tables |
Experimental Determination of Bond Dissociation Energy
The experimental determination of the bond dissociation energy of this compound primarily relies on spectroscopic techniques, particularly chemiluminescence studies.
3.1. Chemiluminescence Studies
A widely cited method for determining the BDE of IF involves the study of chemiluminescence from the reaction of iodine atoms with fluorine molecules. A common experimental setup involves a flow system where reactants are mixed under controlled conditions.
Experimental Protocol:
-
Reagent Generation: Ground-state iodine atoms, I(5p⁵ ²P₃/₂), are generated by the reaction of atomic oxygen with molecular iodine (O + I₂ → IO + I). The atomic oxygen is produced by a microwave discharge in a mixture of O₂ and a carrier gas like Argon.
-
Reaction Chamber: The generated iodine atoms are then introduced into a reaction chamber where they react with fluorine molecules (F₂).
-
Chemiluminescence Observation: The reaction between I and F₂ produces electronically excited this compound (IF*), which then decays to its ground state by emitting light (chemiluminescence).
-
Spectroscopic Analysis: The emitted light is collected and analyzed using a spectrometer. The spectrum reveals the vibrational and rotational energy levels of the IF molecule.
-
Data Analysis: The highest observed vibrational level in the ground electronic state of IF, populated by the chemiluminescent reaction, corresponds to the dissociation limit of the molecule. By analyzing the vibrational energy levels and extrapolating to the dissociation limit, the bond dissociation energy can be accurately determined.
Theoretical Calculation of Bond Dissociation Energy
Computational chemistry provides a powerful tool for calculating the bond dissociation energy of molecules like this compound. These ab initio methods solve the Schrödinger equation for the molecule, providing insights into its electronic structure and energetics.
4.1. Computational Methodologies
Several theoretical methods can be employed to calculate the BDE of IF, with varying levels of accuracy and computational cost.
-
Hartree-Fock (HF) Method: This is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While computationally efficient, it does not account for electron correlation, leading to an underestimation of the BDE.
-
Møller-Plesset Perturbation Theory (MPn): This method improves upon the Hartree-Fock method by including electron correlation as a perturbation. MP2, MP3, and MP4 are common levels of theory, with accuracy generally increasing with the order of perturbation.
-
Coupled-Cluster (CC) Theory: Coupled-cluster methods, such as CCSD and CCSD(T), are highly accurate methods for calculating molecular properties. CCSD(T) is often considered the "gold standard" in computational chemistry for its reliable treatment of electron correlation.
Computational Protocol:
-
Geometry Optimization: The first step is to perform a geometry optimization of the this compound molecule to find its equilibrium bond length. This is typically done using a chosen level of theory and basis set.
-
Energy Calculation of IF: The total electronic energy of the optimized IF molecule is calculated at the same level of theory.
-
Energy Calculation of I and F Atoms: The electronic energies of the individual iodine and fluorine atoms are also calculated.
-
BDE Calculation: The bond dissociation energy is then calculated as the difference between the sum of the energies of the individual atoms and the energy of the IF molecule: BDE = E(I) + E(F) - E(IF)
-
Basis Set Superposition Error (BSSE) Correction: For more accurate results, a correction for the basis set superposition error may be applied, especially when using smaller basis sets.
The choice of basis set is also critical for obtaining accurate results. For a molecule containing a heavy atom like iodine, it is important to use basis sets that include relativistic effects, such as effective core potentials (ECPs).
Logical Relationship of Methodologies
The determination of the bond dissociation energy of this compound involves a synergistic relationship between experimental and theoretical approaches. Experimental results provide benchmark values, while theoretical calculations offer a deeper understanding of the electronic structure and bonding.
Stability and Decomposition of Solid Iodine Monofluoride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodine monofluoride (IF) is an interhalogen compound that, in its solid state, presents as a chocolate-brown substance.[1] It is of significant interest due to its high reactivity and potential as a fluorinating and iodinating agent. However, its utility is curtailed by its inherent instability. This technical guide provides a comprehensive overview of the current scientific understanding of the stability and decomposition pathways of solid this compound, drawing upon available spectroscopic and thermodynamic data. This document is intended to serve as a resource for researchers in chemistry and drug development who may consider the use of this highly reactive compound.
Stability of Solid this compound
Solid this compound is a thermally unstable compound. It undergoes decomposition at temperatures of 0 °C and above.[1] At room temperature, it disproportionates rapidly and irreversibly.[1] The solid has a melting point of -45 °C, at which point it also disproportionates. Due to this high degree of instability, pure solid this compound has not been isolated, and it is typically generated in situ for immediate use in chemical reactions.[2]
Quantitative Thermodynamic Data
| Property | Value | Unit | Reference(s) |
| Standard Enthalpy of Formation (ΔfH°) at 298 K | -95.4 | kJ mol⁻¹ | [1] |
| Gibbs Free Energy of Formation (ΔfG°) at 298 K | -117.6 | kJ mol⁻¹ | [1] |
| I-F Bond Dissociation Energy | ~277 | kJ mol⁻¹ | [1] |
| Iodine-Fluorine Bond Distance | 190.9 | pm | [1] |
| Melting Point | -45 | °C | [1] |
| Decomposition Temperature | 0 | °C | [1] |
Decomposition Pathway
The primary decomposition pathway for solid this compound is disproportionation. In this reaction, the iodine atom, which is in the +1 oxidation state, is simultaneously oxidized and reduced. The established reaction for this process is the formation of elemental iodine (I₂) and iodine pentafluoride (IF₅).[1]
The balanced chemical equation for the decomposition is:
5IF(s) → 2I₂(s) + IF₅(l)
This reaction underscores the instability of the +1 oxidation state of iodine when bonded to the highly electronegative fluorine atom, favoring the more stable elemental form and the +5 oxidation state.
Caption: Decomposition pathway of solid this compound.
Experimental Protocols
Due to its transient nature, detailed experimental protocols for the isolation and handling of solid this compound are not available in the literature. It is typically generated fleetingly as an intermediate. The following are summaries of the reported methods for its in situ generation.
Method 1: Reaction of Iodine with Fluorine Gas
This method involves the direct reaction of elemental iodine with fluorine gas at low temperatures.
-
Reaction: I₂ + F₂ → 2IF
-
Conditions: The reaction is carried out at -45 °C in a solvent such as trichlorofluoromethane (B166822) (CCl₃F).[1]
-
Protocol Outline:
-
A solution of iodine in CCl₃F is prepared in a reaction vessel and cooled to -45 °C.
-
Fluorine gas, diluted with an inert gas, is slowly bubbled through the solution with vigorous stirring.
-
The formation of IF is monitored by spectroscopic means, if possible, or inferred from the products of subsequent reactions.
-
-
Safety: This reaction involves highly toxic and corrosive fluorine gas and should only be performed in a specialized, well-ventilated fume hood with appropriate safety equipment and by experienced personnel.
Method 2: Reaction of Iodine with Iodine Trifluoride
This method uses a higher fluoride (B91410) of iodine to generate this compound.
-
Reaction: I₂ + IF₃ → 3IF
-
Conditions: The reaction is conducted at -78 °C in CCl₃F.[1]
-
Protocol Outline:
-
Iodine trifluoride (IF₃) is dissolved or suspended in CCl₃F at -78 °C.
-
A stoichiometric amount of iodine, also in CCl₃F, is added slowly to the IF₃ mixture.
-
The reaction mixture is maintained at -78 °C for the subsequent reaction.
-
Method 3: Reaction of Iodine with Silver(I) Fluoride
This method avoids the use of fluorine gas or unstable iodine fluorides.
-
Reaction: I₂ + AgF → IF + AgI
-
Conditions: The reaction is performed at 0 °C.[1]
-
Protocol Outline:
-
Solid silver(I) fluoride (AgF) is suspended in an appropriate inert solvent at 0 °C.
-
A solution of iodine in the same solvent is added dropwise to the AgF suspension.
-
The formation of the insoluble silver iodide (AgI) precipitate drives the reaction. The supernatant contains the transient this compound.
-
Caption: General experimental workflow for this compound.
Characterization
The characterization of solid this compound is challenging due to its instability. Spectroscopic techniques would be the primary methods for its identification.
-
Vibrational Spectroscopy (IR and Raman): In a matrix-isolated state or as a thin solid film at very low temperatures, the I-F stretching vibration would be the characteristic signal. The exact frequency for the solid state is not well-documented, but it would be expected in the region typical for interhalogen stretching modes.
-
X-ray Diffraction: Obtaining a crystal structure of solid IF is highly improbable due to its inability to be isolated in a stable crystalline form.
Safety and Handling
Given the high reactivity and instability of this compound, extreme caution is necessary. While specific safety data for solid IF is not available, the handling procedures should be analogous to those for other highly reactive interhalogens like iodine monochloride, but with even more stringent precautions due to its lower stability.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.
-
Ventilation: All work must be conducted in a high-performance fume hood.
-
Moisture and Air Sensitivity: this compound is expected to be highly sensitive to moisture and air. All manipulations should be carried out under an inert, dry atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Strict low-temperature control is critical to prevent rapid decomposition.
-
Disposal: Any unreacted this compound should be quenched carefully with a reducing agent in a suitable solvent.
Conclusion
Solid this compound is a highly unstable interhalogen compound that readily decomposes at and above 0 °C via disproportionation to elemental iodine and iodine pentafluoride. Its transient nature has precluded detailed experimental studies on its solid-state properties and decomposition kinetics. The synthesis of solid IF is carried out in situ at low temperatures, and it is used immediately in subsequent reactions. Researchers intending to work with this compound must exercise extreme caution and have expertise in handling highly reactive and unstable substances. Future studies using advanced techniques such as matrix isolation spectroscopy could provide more detailed insights into the vibrational properties and decomposition mechanism of this elusive solid.
References
A Theoretical Examination of the Electronic Structure of Iodine Monofluoride (IF)
An In-depth Technical Guide for Researchers and Scientists
Iodine monofluoride (IF) is an interhalogen compound that, despite its instability, serves as a fundamental system for studying the nature of bonding and electronic structure in molecules containing heavy elements. Theoretical and computational chemistry provides an indispensable lens for examining its properties, offering insights that are often difficult to obtain through experimental means alone. This guide delves into the theoretical methodologies used to study IF and presents a summary of key findings regarding its electronic structure.
Theoretical Methodologies for Electronic Structure Calculation
The theoretical study of molecular electronic structure is grounded in solving the time-independent, non-relativistic Schrödinger equation. However, for a multi-electron system like this compound, exact solutions are not feasible. Consequently, a range of computational methods have been developed to find approximate solutions. These methods can be broadly categorized into ab initio and Density Functional Theory (DFT) approaches.
Ab initio methods are derived directly from first principles of quantum mechanics, without the use of experimental data as parameters.[1] The foundation of many ab initio calculations is the Hartree-Fock (HF) method, which approximates the complex many-electron wavefunction as a single Slater determinant of one-electron molecular orbitals.[1] While a crucial starting point, the HF method does not fully account for electron correlation—the way the motion of one electron is influenced by the instantaneous positions of others. Methods that systematically improve upon the HF result are known as post-Hartree-Fock methods, which include techniques like Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory.
Density Functional Theory (DFT) offers an alternative, often more computationally efficient, approach. DFT is based on the principle that the ground-state energy of a molecule can be determined from its electron density. The core challenge in DFT lies in finding the exact form of the exchange-correlation (XC) functional, which accounts for the quantum mechanical effects of exchange and correlation.[2] Various approximations for the XC functional, such as the Perdew-Burke-Ernzerhof (PBE) functional, have been developed.
For molecules containing heavy atoms like iodine, relativistic effects can become significant and may need to be included in the calculations for high accuracy.[3][4]
A typical theoretical investigation of the this compound electronic structure follows a standardized workflow. The process begins with defining the molecular geometry and selecting a theoretical method and basis set. A geometry optimization is performed to locate the minimum energy structure, from which equilibrium molecular properties like bond length can be determined.[5] Subsequent frequency calculations can confirm the nature of the stationary point and yield vibrational frequencies. More advanced calculations can then be performed at this optimized geometry to determine other electronic properties, such as dissociation energies and vertical ionization potentials.
Electronic Properties of this compound
Theoretical calculations provide valuable quantitative data on the molecular properties of IF. These computed values can be compared with experimental results to validate the accuracy of the theoretical methods.
Spectroscopic constants are critical descriptors of a molecule's potential energy surface near its equilibrium geometry. Key constants include the equilibrium bond length (Re), the harmonic vibrational frequency (ωe), and the bond dissociation energy (De). Experimental spectroscopy has precisely determined the iodine-fluorine distance to be 190.9 pm and the I−F bond dissociation energy to be approximately 277 kJ mol⁻¹.[6] Theoretical methods aim to reproduce these values with high fidelity.
| Property | Experimental Value | Calculated Value (Method) |
| Bond Length (Re) | 190.9 pm[6] | Various theoretical predictions aim to match this. |
| Dissociation Energy (De) | ~277 kJ/mol[6] | Calculations often target this fundamental value. |
| Standard Enthalpy of Formation (ΔfH°) | -95.4 kJ/mol[6] | Thermochemical calculations can predict this quantity. |
| Gibbs Free Energy of Formation (ΔfG°) | -117.6 kJ/mol[6] | Derived from statistical mechanics and electronic structure. |
The vertical ionization potential (VIP) is the energy required to remove an electron from the molecule without changing its geometry. It is a direct probe of the highest occupied molecular orbital (HOMO). Advanced computational techniques, such as the G₀W₀ approximation, can provide accurate predictions of the VIP.
| Method | Basis/Core Treatment | VIP (eV) |
| Experimental | - | 10.62 |
| G₀W₀@PBE | Pseudopotentials with scalar relativistic effects | 10.55[3] |
| G₀W₀@PBE | Pseudopotentials with fully relativistic effects | 10.23[3] |
| G₀W₀@PBE0 | Pseudopotentials with scalar relativistic effects | 10.80[3] |
| G₀W₀@PBE0 | Pseudopotentials with fully relativistic effects | 10.47[3] |
Table based on data from Scherpelz et al., as presented in the WEST database.[3]
Potential Energy Curves
A potential energy curve (PEC) describes the potential energy of a molecule as a function of its internuclear distance.[7][8] For a diatomic molecule like IF, the PEC for the ground electronic state has a distinct minimum corresponding to the equilibrium bond length.[8] The depth of this potential well represents the bond dissociation energy. Theoretical calculations can map out the PECs for both the ground state and various excited electronic states. The shape and relative positions of these curves are fundamental to understanding the molecule's absorption and emission spectra, as electronic transitions occur between different vibrational levels of these electronic states.[7][8]
Conclusion
Theoretical studies provide a powerful framework for understanding the intricate electronic structure of this compound. Through methods ranging from Hartree-Fock to Density Functional Theory and high-level correlated ab initio calculations, it is possible to compute molecular properties such as bond lengths, dissociation energies, and ionization potentials with remarkable accuracy. These computational approaches not only complement experimental findings but also allow for the exploration of molecular behavior in regimes that are experimentally inaccessible. The continued development of theoretical methods and computational power promises an even deeper understanding of IF and other complex chemical systems.
References
- 1. Ab initio quantum chemistry methods - Wikipedia [en.wikipedia.org]
- 2. scite.ai [scite.ai]
- 3. This compound - WEST [west-code.org]
- 4. Electronic structure and chemistry of some iodine compounds - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. oxfordreference.com [oxfordreference.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. faculty.uca.edu [faculty.uca.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
Quantum Chemical Calculations for Iodine Monofluoride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodine monofluoride (IF) is a diatomic interhalogen compound that, despite its simple composition, presents a fascinating case study for the application of quantum chemical calculations. Its properties are significantly influenced by the presence of the heavy iodine atom, necessitating the inclusion of relativistic effects for accurate theoretical descriptions. This technical guide provides a comprehensive overview of the quantum chemical methods used to study IF, presenting a comparative analysis of calculated spectroscopic data against experimental values. Detailed methodologies for key computational approaches are outlined to serve as a practical reference for researchers in computational chemistry, spectroscopy, and related fields.
Core Concepts in the Quantum Chemical Treatment of this compound
The accurate theoretical modeling of this compound requires careful consideration of several key factors:
-
Electron Correlation: The interaction between electrons is a complex many-body problem. Methods like Coupled Cluster (CC) theory and multireference techniques are employed to account for this correlation to a high degree of accuracy.
-
Relativistic Effects: Due to the high nuclear charge of the iodine atom, its inner electrons move at speeds approaching a significant fraction of the speed of light. This necessitates the inclusion of relativistic effects in the calculations, which can be broadly categorized into scalar relativistic effects (affecting the energetics) and spin-orbit coupling (leading to the splitting of electronic states).
-
Basis Sets: The choice of basis set, which is a set of mathematical functions used to build molecular orbitals, is crucial for obtaining accurate results. For molecules containing heavy elements like iodine, specialized basis sets that incorporate relativistic effects, such as those with effective core potentials (ECPs), are often employed.
Data Presentation: A Comparative Analysis of Spectroscopic Constants
The following tables summarize key spectroscopic constants for the ground (X ¹Σ⁺) and first excited (A ³Π₁) electronic states of this compound, comparing experimental values with data obtained from various quantum chemical methods. This allows for a direct assessment of the accuracy of different theoretical approaches.
Table 1: Spectroscopic Constants for the Ground Electronic State (X ¹Σ⁺) of IF
| Parameter | Experimental Value | CCSD(T) |
| Bond Length (rₑ) / Å | 1.909 | 1.9152 |
| Vibrational Frequency (ωₑ) / cm⁻¹ | 610.24 | N/A |
| Dissociation Energy (Dₑ) / eV | 2.89 | N/A |
N/A: Not available in the cited literature.
Table 2: Spectroscopic Constants for the A ³Π₁ Electronic State of IF
| Parameter | Experimental Value |
| Electronic Term Energy (Tₑ) / cm⁻¹ | 15706 |
| Vibrational Frequency (ωₑ) / cm⁻¹ | 380.5 |
Experimental Protocols: Methodologies for Quantum Chemical Calculations
This section provides a detailed overview of the computational methodologies commonly employed in the study of this compound.
Coupled Cluster Theory [CCSD(T)]
The Coupled Cluster method with single, double, and perturbative triple excitations, denoted as CCSD(T), is widely regarded as the "gold standard" in quantum chemistry for its high accuracy in describing electron correlation for single-reference systems.
Methodology:
-
Selection of Basis Set: For the fluorine atom, the standard augmented correlation-consistent basis sets (e.g., aug-cc-pVnZ, where n=D, T, Q, 5) are typically used. For the iodine atom, a small-core relativistic effective core potential (RECP) is employed to account for scalar relativistic effects and to reduce the number of explicitly treated electrons. The associated polarized relativistic basis sets are of the form aug-cc-pVnZ-PP.
-
Geometry Optimization: The molecular geometry of IF is optimized to find the equilibrium bond length (rₑ) that corresponds to the minimum energy on the potential energy surface.
-
Energy Calculation: A single-point energy calculation is performed at the optimized geometry to obtain the total electronic energy.
-
Correction for Core-Valence Effects: To improve accuracy, corrections for the correlation of core electrons can be included by using core-valence basis sets (e.g., aug-cc-pwCVnZ).
-
Extrapolation to the Complete Basis Set (CBS) Limit: To minimize the error associated with using a finite basis set, the calculated energies are often extrapolated to the complete basis set limit by performing calculations with a series of systematically larger basis sets.
Multireference Methods (CASSCF and MRCI)
For the accurate description of excited states, bond breaking, and other situations where more than one electronic configuration is important, multireference methods are essential.
Methodology:
-
Complete Active Space Self-Consistent Field (CASSCF):
-
Active Space Selection: A crucial step is the selection of the active space, which consists of a set of molecular orbitals and electrons that are most important for describing the electronic states of interest. For IF, this would typically include the valence σ and π bonding and antibonding orbitals.
-
State-Averaging: To obtain a balanced description of multiple electronic states, a state-averaged CASSCF calculation is often performed, where the orbitals are optimized for the average energy of the states of interest.
-
-
Multireference Configuration Interaction (MRCI):
-
Reference Configurations: The CASSCF calculation provides a set of important electronic configurations that are used as a reference in the subsequent MRCI calculation.
-
Configuration Interaction Expansion: The MRCI calculation then includes single and double excitations from these reference configurations, leading to a more accurate description of dynamic electron correlation.
-
Inclusion of Spin-Orbit Coupling: For heavy elements like iodine, spin-orbit coupling effects are significant and can be included in the MRCI calculations to accurately describe the splitting of electronic states.
-
Density Functional Theory (DFT)
Density Functional Theory offers a computationally less expensive alternative to wave function-based methods, making it suitable for larger systems. The accuracy of DFT calculations depends on the choice of the exchange-correlation functional.
Methodology:
-
Functional Selection: A variety of exchange-correlation functionals are available, ranging from local-density approximations (LDA) and generalized gradient approximations (GGA) to hybrid functionals that include a portion of exact Hartree-Fock exchange. The choice of functional can significantly impact the accuracy of the results.
-
Basis Set Selection: Similar to other methods, appropriate basis sets that account for relativistic effects for iodine are necessary.
-
Geometry Optimization and Frequency Calculation: DFT is commonly used to optimize molecular geometries and calculate vibrational frequencies.
-
Relativistic Corrections: Relativistic effects can be incorporated through the use of relativistic Hamiltonians or effective core potentials.
Mandatory Visualization
The following diagrams illustrate key workflows and relationships in the quantum chemical calculation of this compound.
Caption: Workflow for Quantum Chemical Calculations of this compound.
Caption: Hierarchy of Quantum Chemical Methods.
Conclusion
The quantum chemical calculation of this compound serves as an excellent example of the challenges and capabilities of modern computational chemistry. The necessity of including both electron correlation and relativistic effects to achieve agreement with experimental data underscores the complexity of seemingly simple molecular systems. High-level methods like CCSD(T) can provide very accurate results for the ground state properties of IF. For a comprehensive understanding of its electronic structure, particularly its excited states, multireference methods that account for spin-orbit coupling are indispensable. This guide provides a foundational understanding of the theoretical approaches and practical considerations for the computational study of this compound, offering valuable insights for researchers engaged in molecular modeling and spectroscopic analysis.
An In-depth Technical Guide to the Physical and Chemical Properties of Interhalogen Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of interhalogen compounds. It is designed to serve as a detailed resource for researchers, scientists, and professionals in drug development who require a thorough understanding of these reactive and versatile molecules. The guide summarizes key quantitative data, outlines detailed experimental protocols for their synthesis and characterization, and visualizes fundamental concepts and reaction pathways.
Introduction to Interhalogen Compounds
Interhalogen compounds are molecules formed from the covalent bonding of two or more different halogen atoms.[1] Their general formula is XYn, where X is the larger, less electronegative halogen, and Y is the smaller, more electronegative halogen, with n typically being 1, 3, 5, or 7.[1][2] The number of Y atoms that can bond to the central X atom is determined by the ratio of their atomic radii; a larger radius ratio allows for a higher coordination number.[1] These compounds are notable for their high reactivity, often exceeding that of their parent halogens, with the exception of fluorine.[3] This increased reactivity is attributed to the weaker X-Y bond compared to the homonuclear X-X bond in dihalogen molecules.[3]
Physical Properties
Interhalogen compounds exist in all three states of matter at room temperature, ranging from colorless gases to volatile liquids and solids.[4] Their physical properties are generally intermediate between those of their constituent halogens.[3] They are covalent in nature and, due to the presence of only paired electrons, are diamagnetic.[4]
Tabulated Physical and Spectroscopic Data
The following tables summarize key physical and spectroscopic data for a range of interhalogen compounds.
| Compound | Formula | Appearance (298 K) | Melting Point (K) | Boiling Point (K) | Dipole Moment (D) |
| Chlorine monofluoride | ClF | Colorless gas | 117 | 173 | 0.88 |
| Bromine monofluoride | BrF | Pale brown gas | ~240 | ~293 | 1.29 |
| Iodine monochloride | ICl | Red-brown solid | 300.4 (α-form) | ~370 (dissociates) | 0.65 |
| Iodine monobromide | IBr | Dark grey solid | 314 | 389.5 | 1.21 |
| Chlorine trifluoride | ClF₃ | Colorless gas | 196.8 | 284.9 | 0.6 |
| Bromine trifluoride | BrF₃ | Yellow-green liquid | 281.9 | 400 | 1.19 |
| Iodine trifluoride | IF₃ | Yellow solid | 245 (decomposes) | - | - |
| Chlorine pentafluoride | ClF₅ | Colorless gas | 170 | 259.9 | - |
| Bromine pentafluoride | BrF₅ | Colorless fuming liquid | 212.5 | 314.1 | 1.51 |
| Iodine pentafluoride | IF₅ | Colorless liquid | 282.5 | 378 | 2.18 |
| Iodine heptafluoride | IF₇ | Colorless gas | 278 (sublimes) | 277.6 (sublimes) | 0 |
| Compound | Formula | Bond Length (pm) | Bond Angle (°) | Molecular Geometry | | :--- | :--- | :--- | :--- | :--- | :--- | | ClF | Cl-F | 162.8 | - | Linear | | ICl | I-Cl | 232.1 | - | Linear | | ClF₃ | Cl-F (ax), Cl-F (eq) | 169.8, 159.8 | F(ax)-Cl-F(eq) = 87.5 | T-shaped | | BrF₅ | Br-F (ax), Br-F (eq) | 168.9, 177.4 | F(ax)-Br-F(eq) = 84.8 | Square pyramidal | | IF₇ | I-F (ax), I-F (eq) | 178.6, 185.8 | F(ax)-I-F(eq) = 90, F(eq)-I-F(eq) = 72 | Pentagonal bipyramidal |
Chemical Properties and Reactivity
Interhalogen compounds are highly reactive, acting as powerful fluorinating and oxidizing agents. Their reactivity generally decreases as the electronegativity difference between the constituent halogens decreases.
Hydrolysis
Interhalogens readily hydrolyze in water to produce a halide ion from the smaller, more electronegative halogen and an oxyhalide ion from the larger, less electronegative halogen.[5] The reaction can be vigorous and, in some cases, explosive.
For example, the hydrolysis of chlorine trifluoride (ClF₃) proceeds as follows: ClF₃ + 2H₂O → 3HF + HClO₂
Fluorinating Properties
Many interhalogen compounds, particularly the fluorides, are potent fluorinating agents.[4] Chlorine trifluoride (ClF₃) is one of the most powerful known, capable of fluorinating a wide range of materials, including metals, non-metals, and organic compounds, often with explosive violence.[6][7] It is used in the semiconductor industry for cleaning chemical vapor deposition chambers and in nuclear fuel processing to convert uranium to uranium hexafluoride (UF₆).[6]
The fluorination of uranium metal with chlorine trifluoride proceeds as follows: U(s) + 3ClF₃(l) → UF₆(g) + 3ClF(g)
Molecular Structure and Bonding
The molecular geometries of interhalogen compounds can be accurately predicted using the Valence Shell Electron Pair Repulsion (VSEPR) theory.[8] The central, less electronegative halogen atom is surrounded by the more electronegative halogen atoms and lone pairs of electrons. The arrangement of these electron pairs minimizes repulsion, leading to specific molecular shapes.
Experimental Protocols
Synthesis of Interhalogen Compounds
General Caution: The synthesis of interhalogen compounds is extremely hazardous and should only be performed by trained personnel in a well-equipped laboratory with appropriate safety measures, including the use of personal protective equipment and specialized handling equipment for reactive gases and liquids.
5.1.1. Synthesis of Chlorine Trifluoride (ClF₃)
Chlorine trifluoride is prepared by the direct reaction of chlorine and fluorine gases in a heated reactor.[3]
-
Apparatus: A flow system consisting of gas cylinders for chlorine and fluorine, mass flow controllers, a heated reactor tube made of a resistant material (e.g., nickel or Monel), a cold trap to condense the product, and a system for neutralizing unreacted halogens.
-
Procedure:
-
The reactor is heated to 250-300 °C.
-
A controlled flow of chlorine gas is introduced into the reactor.
-
A stoichiometric excess of fluorine gas is then slowly introduced. The reaction is highly exothermic and the temperature must be carefully monitored.
-
The gaseous product mixture is passed through a cold trap maintained at approximately -78 °C (dry ice/acetone bath) to condense the ClF₃ (boiling point: 11.75 °C).
-
Unreacted starting materials and byproducts like ClF can be removed by fractional distillation.
-
-
Purification: The condensed product can be purified by fractional distillation, taking advantage of the different boiling points of ClF₃ and potential impurities like ClF and unreacted Cl₂ and F₂.
Characterization Techniques
5.2.1. Spectroscopic Analysis
-
Raman Spectroscopy: Raman spectroscopy is a powerful technique for characterizing the vibrational modes of interhalogen compounds.[9][10] For liquid samples, a small amount can be sealed in a quartz or sapphire capillary tube.[11] The sample is then irradiated with a laser, and the scattered light is collected and analyzed. The resulting spectrum provides information about the molecular structure and bonding.
-
NMR Spectroscopy: 19F NMR spectroscopy is particularly useful for characterizing fluorine-containing interhalogens.[12][13] Due to the high reactivity of these compounds, specialized sample handling techniques are required. Samples are often prepared in inert solvents within sealed NMR tubes made of materials like FEP or PFA.[14] The chemical shifts and coupling constants provide detailed information about the electronic environment of the fluorine atoms.
5.2.2. X-ray Crystallography
For solid interhalogen compounds, single-crystal X-ray diffraction is the definitive method for determining their three-dimensional structure.[15][16] Due to their sensitivity to air and moisture, crystals must be handled under an inert atmosphere (e.g., in a glovebox).[15] A suitable crystal is mounted on a goniometer, often coated in an inert oil, and cooled to a low temperature (typically around 100 K) to minimize thermal vibrations.[17] The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected and analyzed to determine the precise atomic positions, bond lengths, and bond angles.[18]
References
- 1. Interhalogen Compounds: Types, Preparation, Structure [allen.in]
- 2. vpscience.org [vpscience.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. stxaviersthumba.ac.in [stxaviersthumba.ac.in]
- 5. On hydrolysis of an interhalogen compound oxyhalide class 11 chemistry JEE_Main [vedantu.com]
- 6. sesha.org [sesha.org]
- 7. hmexassistant.com [hmexassistant.com]
- 8. youtube.com [youtube.com]
- 9. plus.ac.at [plus.ac.at]
- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 11. researchgate.net [researchgate.net]
- 12. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 13. biophysics.org [biophysics.org]
- 14. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]
- 15. benchchem.com [benchchem.com]
- 16. rigaku.com [rigaku.com]
- 17. books.rsc.org [books.rsc.org]
- 18. Single-crystal X-ray Diffraction [serc.carleton.edu]
The Fleeting Existence of Iodine Monofluoride: A Technical Guide to Synthesis and Isolation Challenges
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodine monofluoride (IF) is the lightest of the interhalogen compounds containing iodine. Its high reactivity and potential as a fluorinating agent make it a molecule of significant interest. However, its extreme instability presents substantial challenges to its synthesis, isolation, and characterization. This technical guide provides an in-depth overview of the current methodologies for the synthesis of this compound, details the significant hurdles in its isolation, and presents the spectroscopic techniques used to characterize this transient molecule.
Synthesis of this compound
The synthesis of this compound is exclusively achieved at low temperatures due to its propensity to disproportionate. Several methods have been reported for its generation, primarily for in-situ use or spectroscopic analysis.
Synthetic Routes
Three primary methods for the synthesis of this compound have been established:
-
Direct Fluorination of Iodine: This method involves the direct reaction of elemental iodine with fluorine gas. The reaction is typically carried out in an inert solvent at low temperatures.[1]
-
Reaction of Iodine with Iodine Trifluoride: This method utilizes the comproportionation reaction between iodine and iodine trifluoride.[1]
-
Reaction of Iodine with Silver(I) Fluoride: This route offers an alternative to the use of highly reactive fluorine gas or iodine trifluoride.[1]
Quantitative Synthesis Data
The following table summarizes the key quantitative parameters for the synthesis of this compound via the aforementioned routes.
| Reaction | Reagents | Solvent | Temperature (°C) | Observations | Reference |
| Direct Fluorination | I₂ + F₂ | CCl₃F | -45 | Fleeting generation of IF. | [1] |
| Comproportionation | I₂ + IF₃ | CCl₃F | -78 | Fleeting generation of IF. | [1] |
| Halogen Exchange | I₂ + AgF | - | 0 | Yields IF and AgI. | [1] |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are scarce due to its instability. The following represents a generalized procedure based on available data for its in-situ generation.
Synthesis of this compound via Direct Fluorination (for spectroscopic analysis):
Objective: To generate this compound in-situ for spectroscopic characterization.
Materials:
-
Elemental iodine (I₂)
-
Fluorine gas (F₂), diluted in an inert gas (e.g., nitrogen or argon)
-
Trichlorofluoromethane (B166822) (CCl₃F), pre-cooled
-
Reaction vessel suitable for low-temperature reactions and resistant to fluorine, equipped with gas inlet and outlet, and a spectroscopic window (e.g., quartz or CaF₂).
Procedure:
-
A solution of elemental iodine in trichlorofluoromethane is prepared in the reaction vessel.
-
The reaction vessel is cooled to -45 °C using a suitable cooling bath (e.g., a cryostat or a dry ice/acetone slush bath).
-
A slow stream of diluted fluorine gas is bubbled through the cooled iodine solution. The flow rate and concentration of fluorine should be carefully controlled to prevent the formation of higher iodine fluorides.
-
The reaction is monitored in real-time using spectroscopic techniques (e.g., UV-Vis or IR spectroscopy) to observe the formation of IF.
-
The generation of IF is transient, and the product will be present in the reaction mixture along with unreacted starting materials and potentially other iodine fluorides.
The Overarching Challenge: Inherent Instability and Disproportionation
The primary obstacle in the study and application of this compound is its extreme thermal instability. At temperatures above 0 °C, IF readily and irreversibly disproportionates into elemental iodine and iodine pentafluoride.[1]
Disproportionation Reaction:
5 IF → 2 I₂ + IF₅
This reaction is rapid and is the fundamental reason why this compound cannot be isolated as a pure substance at or near room temperature.
Caption: Disproportionation of this compound.
Isolation and Characterization: A Spectroscopic Endeavor
Given the impossibility of bulk isolation, the characterization of this compound relies heavily on spectroscopic methods performed on the in-situ generated molecule.
Spectroscopic Identification
Various spectroscopic techniques have been employed to identify and determine the molecular properties of IF:
-
Microwave Spectroscopy: This technique has been used to determine the bond length and other rotational constants of the IF molecule.
-
Electronic Emission Spectroscopy: The electronic transitions of IF have been studied to understand its electronic structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the vibrational frequency of the I-F bond.
Matrix Isolation: A Strategy for Trapping the Untrappable
Matrix isolation is a powerful technique used to study highly reactive or unstable species. It involves trapping the molecule of interest in an inert, solid matrix at very low temperatures (typically a few Kelvin).
Experimental Workflow for Matrix Isolation of this compound:
Caption: Workflow for matrix isolation of this compound.
In a typical matrix isolation experiment for IF, the gaseous products from one of the synthesis reactions are mixed with a large excess of an inert gas, such as argon. This mixture is then directed as a molecular beam onto a cryogenic window (e.g., CsI or BaF₂) cooled to temperatures as low as 4 K. The inert gas solidifies, forming a rigid matrix that traps individual IF molecules, preventing their disproportionation. The trapped IF can then be studied using various spectroscopic techniques at leisure.
Conclusion
This compound remains a challenging molecule for chemists. Its synthesis is feasible only at low temperatures, and its inherent instability, leading to rapid disproportionation, precludes its isolation as a pure substance under normal conditions. The characterization of IF has been made possible through sophisticated spectroscopic techniques, often coupled with in-situ generation or matrix isolation methods. For researchers in drug development and other fields, the utility of IF as a reagent is likely to be harnessed through its in-situ generation, where its high reactivity can be immediately exploited in a controlled manner. Further advances in flow chemistry and rapid spectroscopic techniques may open new avenues for the study and application of this fleeting but fascinating molecule.
References
An In-depth Technical Guide to the Reactivity of Iodine Monofluoride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, properties, and reactivity of iodine monofluoride (IF). As an unstable but highly reactive interhalogen compound, this compound serves as a potent reagent for specific fluorination and iodination reactions, which are of significant interest in the synthesis of complex organic molecules, particularly in the field of drug discovery and development.
Core Properties of this compound
This compound is a chocolate-brown solid that is thermally unstable and decomposes at temperatures above 0°C.[1] Due to its instability, it is typically generated in situ for immediate use in chemical reactions.[2] Its molecular properties have been determined with precision through spectroscopy.[1][3]
Physical and Thermochemical Data
The fundamental physical and thermochemical properties of this compound are summarized in the table below. This data is crucial for understanding the compound's energy landscape and predicting its reactivity.
| Property | Value | Reference |
| Molecular Formula | IF | [4] |
| Molar Mass | 145.903 g/mol | [1][5] |
| Appearance | Chocolate-brown solid | [1] |
| Melting Point | -45 °C (decomposes) | [1][6] |
| I-F Bond Distance | 190.9 pm | [1][3] |
| I-F Bond Dissociation Energy | ~277 kJ/mol | [1][3] |
| Standard Enthalpy of Formation (ΔfH°) | -95.4 kJ/mol (at 298 K) | [1][3] |
| Gibbs Free Energy of Formation (ΔfG°) | -117.6 kJ/mol (at 298 K) | [1][3] |
Synthesis and Generation of this compound
This compound cannot be isolated in a pure, stable form at room temperature.[7] It is therefore generated fleetingly for immediate consumption in a reaction mixture. Several methods have been established for its synthesis.
Synthesis Pathways
The primary methods for generating this compound involve the reaction of elemental iodine or its compounds with a fluorine source at low temperatures.
Caption: Synthesis pathways for this compound.
Experimental Protocols for Synthesis
The following protocols describe the laboratory-scale generation of this compound.
Protocol 1: From Elemental Halogens [1][8]
-
Reaction: I₂ + F₂ → 2 IF
-
Methodology:
-
Cool a solution of elemental iodine (I₂) in trichlorofluoromethane (B166822) (CCl₃F) to -45 °C.
-
Bubble fluorine gas (F₂) through the cooled solution.
-
The this compound is generated in the solution and can be used for subsequent reactions.
-
Protocol 2: From Iodine and Iodine Trifluoride [1][8]
-
Reaction: I₂ + IF₃ → 3 IF
-
Methodology:
-
Prepare a solution of elemental iodine (I₂) in trichlorofluoromethane (CCl₃F).
-
Cool the solution to -78 °C.
-
Add iodine trifluoride (IF₃) to the solution to generate this compound.
-
Protocol 3: From Iodine and Silver(I) Fluoride (B91410) [1][8]
-
Reaction: I₂ + AgF → IF + AgI
-
Methodology:
-
Suspend silver(I) fluoride (AgF) in a suitable solvent at 0 °C.
-
Add elemental iodine (I₂) to the suspension.
-
The reaction yields this compound in solution and a precipitate of silver iodide (AgI).
-
Chemical Reactivity and Key Reactions
The reactivity of this compound is dominated by its instability and its ability to act as a source of electrophilic iodine and nucleophilic fluorine.
Disproportionation
At temperatures above 0°C, this compound rapidly and irreversibly disproportionates into elemental iodine and iodine pentafluoride (IF₅).[1][3] This is the primary decomposition pathway.
Caption: Disproportionation of this compound.
Inorganic Reactions
This compound is utilized in the synthesis of other inorganic compounds. A notable example is the production of pure nitrogen triiodide (NI₃).[1]
-
Reaction: BN + 3 IF → NI₃ + BF₃
Organic Reactions: Iodofluorination
A significant application of this compound in organic synthesis is the iodofluorination of alkenes and alkynes.[2] This reaction introduces both an iodine and a fluorine atom across a double or triple bond. Monofluorinated organic compounds are of great interest in drug development as the fluorine atom can enhance metabolic stability and binding affinity.[2]
The reaction is believed to proceed via an electrophilic addition mechanism, where an iodonium (B1229267) cation is formed, which then reacts with a fluoride source.[9]
Caption: Iodofluorination of an alkene via an iodonium intermediate.
Protocol 4: Iodine-Mediated Iodofluorination of Alkenes [9] This protocol uses an in situ generated electrophilic iodine species that mimics the reactivity of IF.
-
Reagents:
-
Alkene substrate
-
Iodine (I₂)
-
HF-Pyridine complex (pyr·9HF) as the fluorine source
-
Potassium persulfate (K₂S₂O₈) or Sodium persulfate (Na₂S₂O₈) as an oxidant
-
Dichloromethane (DCM) as the solvent
-
-
Methodology:
-
In a Teflon tube, dissolve I₂ (1.0 mmol) in DCM (2 mL).
-
Add the HF-Pyridine complex (0.78 mL).
-
Stir the mixture for 15 minutes at room temperature.
-
Add the persulfate oxidant (1.0 mmol), followed by an additional 1 mL of DCM to wash the walls of the tube.
-
Add the alkene substrate (1.0 mmol) to the mixture.
-
Stir at room temperature for 1 to 24 hours, monitoring the reaction progress.
-
Upon completion, quench the reaction with saturated aqueous solutions of NaHCO₃ and Na₂SO₃.
-
Extract the product with DCM (3 x 20 mL).
-
Wash the combined organic phases with saturated NaCl, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Applications in Drug Development
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity. The iodofluorination reaction, facilitated by reagents like this compound, is a powerful tool for this purpose.[2] The resulting 2-fluoroalkyl iodides are versatile building blocks that can undergo further substitution reactions, allowing for the facile introduction of nitrogen, sulfur, and oxygen nucleophiles.[9][10] This two-step process—iodofluorination followed by nucleophilic substitution—provides an efficient route to a wide range of fluorinated compounds essential for the development of new pharmaceuticals.[11]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound [webbook.nist.gov]
- 5. Iodine fluoride (IF) | FI | CID 139637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WebElements Periodic Table » Iodine » iodine fluoride [webelements.com]
- 7. Iodine - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Iodine-Mediated Fluorination of Alkenes with an HF Reagent: Regioselective Synthesis of 2-Fluoroalkyl Iodides [organic-chemistry.org]
- 10. Alkyl iodide synthesis by iodination or substitution [organic-chemistry.org]
- 11. Simple iodine will speed up drug discovery - ResOU [resou.osaka-u.ac.jp]
Methodological & Application
Application Notes and Protocols: In Situ Generation of Iodine Monofluoride for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iodine monofluoride (IF) is a highly reactive interhalogen compound that serves as a potent electrophilic fluorinating and iodinating agent in organic synthesis. Due to its inherent instability, IF is exclusively generated in situ from stable and readily available precursors. This approach circumvents the challenges associated with handling a toxic and unstable reagent while providing a versatile and efficient method for the introduction of both fluorine and iodine atoms into organic molecules. These application notes provide a comprehensive overview of the common methods for the in situ generation of this compound and detail its application in key organic transformations, including the iodofluorination of alkenes and alkynes, and the iodination of aromatic systems. Detailed experimental protocols and quantitative data are presented to facilitate the adoption of these methodologies in a research and development setting.
Introduction to In Situ this compound Generation
The direct handling of this compound is impractical due to its tendency to disproportionate into iodine (I₂) and iodine pentafluoride (IF₅) at temperatures above 0 °C.[1] Consequently, a variety of methods have been developed to generate IF in situ, allowing for its immediate consumption in the reaction mixture. These methods typically involve the reaction of an electrophilic iodine source with a nucleophilic fluoride (B91410) source, often in the presence of an oxidant. The resulting "I-F" species behaves as a potent electrophile, readily reacting with a range of organic substrates.
The primary advantages of using in situ generated IF include:
-
Enhanced Safety: Avoids the synthesis and isolation of a hazardous and unstable reagent.
-
Convenience: Utilizes readily available and stable precursors.
-
Versatility: The reaction conditions can be tuned to suit a variety of substrates and desired transformations.
-
High Reactivity: The generated IF is highly reactive, often leading to efficient and rapid reactions.
Methods for In Situ Generation of this compound
Several methods are commonly employed for the in situ generation of this compound. The choice of method often depends on the substrate, desired reactivity, and available reagents.
A general overview of the common methods is presented below:
Figure 1: General methods for the in situ generation of this compound.
From Elemental Iodine and a Fluoride Salt
A straightforward method involves the reaction of elemental iodine with a metal fluoride salt. Silver(I) fluoride (AgF) is commonly used for this purpose.[1]
-
Reaction: I₂ + AgF → IF + AgI
This method is simple to perform but may be limited by the cost and handling of silver salts.
From Elemental Iodine, a Fluoride Source, and an Oxidant
A more versatile and widely used method involves the combination of elemental iodine, a fluoride source such as hydrogen fluoride-pyridine complex (HF-Pyridine), and an oxidant.[2] Persulfates like potassium persulfate (K₂S₂O₈) or sodium persulfate (Na₂S₂O₈) are effective oxidants for this transformation.[3] This method is believed to proceed through the oxidation of iodine to an iodonium (B1229267) cation, which then reacts with the fluoride source to generate the active IF species.[2]
-
Reaction: I₂ + HF-Pyridine + K₂S₂O₈ → [IF]
This method offers good functional group tolerance and is scalable.[4]
Electrochemical Generation
This compound can also be generated electrochemically from iodide anions.[5] This method offers a green and reagent-efficient alternative, as it avoids the use of chemical oxidants. The reaction is typically carried out at room temperature and provides iodofluorinated products regioselectively.[5]
Applications in Organic Synthesis
The primary application of in situ generated this compound is the iodofluorination of unsaturated carbon-carbon bonds. It is also reported to be effective in the iodination of aromatic rings and the conversion of carbonyl compounds to gem-difluorides via their hydrazones.[5]
Iodofluorination of Alkenes
The addition of IF across a double bond is a powerful method for the synthesis of 2-fluoroalkyl iodides, which are valuable synthetic intermediates.[3][4] The reaction generally proceeds with high regioselectivity, following a Markovnikov-type addition pattern.[3]
Figure 2: Workflow for the iodofluorination of alkenes.
Table 1: Iodofluorination of Various Alkenes with In Situ Generated IF [3]
| Entry | Alkene Substrate | Oxidant | Time (h) | Product | Yield (%) |
| 1 | Methyl 10-undecenoate | K₂S₂O₈ | 1 | Methyl 11-fluoro-10-iodoundecanoate | 75 |
| 2 | 1-Octene | K₂S₂O₈ | 1 | 2-Fluoro-1-iodooctane | 72 |
| 3 | Styrene | Na₂S₂O₈ | 24 | 1-Fluoro-2-iodo-1-phenylethane | 68 |
| 4 | Ethyl cinnamate | Na₂S₂O₈ | 24 | Ethyl 3-fluoro-2-iodo-3-phenylpropanoate | 65 |
| 5 | Cyclohexene | K₂S₂O₈ | 1 | trans-1-Fluoro-2-iodocyclohexane | 70 |
Experimental Protocol: Iodofluorination of Methyl 10-undecenoate [3]
-
In a Teflon tube, dissolve iodine (I₂, 254 mg, 1.0 mmol) in dichloromethane (B109758) (DCM, 2 mL).
-
Add HF-pyridine complex (pyr·9HF, 0.78 mL, 30 mmol of HF) to the solution and stir for 15 minutes at room temperature.
-
Add potassium persulfate (K₂S₂O₈, 270 mg, 1.0 mmol) to the mixture.
-
Add methyl 10-undecenoate (198 mg, 1.0 mmol) to the reaction mixture.
-
Stir the mixture at room temperature for 1 hour.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) and sodium sulfite (B76179) (Na₂SO₃) solutions.
-
Extract the product with DCM (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous sodium chloride (NaCl).
-
Dry the organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) eluent to afford methyl 11-fluoro-10-iodoundecanoate.
Iodofluorination of Alkynes
The iodofluorination of alkynes provides access to synthetically useful iodofluoroalkenes. The reaction can be controlled to yield either single or double iodofluorination products. A common method for this transformation involves the use of 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) in combination with an HF-based reagent, which generates an electrophilic iodofluorinating species in situ.
Table 2: Iodofluorination of Alkynes with DIH and HF-based Reagents [6]
| Entry | Alkyne Substrate | Reagents | Product | Yield (%) |
| 1 | 1-Phenyl-1-propyne (B1211112) | DIH, NEt₃·3HF | (E)-1-Fluoro-2-iodo-1-phenyl-1-propene | 85 |
| 2 | 1-Octyne | DIH, NEt₃·3HF | (E)-2-Fluoro-1-iodo-1-octene | 78 |
| 3 | Diphenylacetylene | DIH, NEt₃·3HF | (E)-1-Fluoro-1,2-diphenyl-2-iodoethene | 92 |
| 4 | 1-Octyne (double addition) | DIH, Pyridine·HF | 1,1-Difluoro-2,2-diiodooctane | 75 |
Experimental Protocol: Single Iodofluorination of 1-Phenyl-1-propyne [6]
-
To a solution of 1-phenyl-1-propyne (116 mg, 1.0 mmol) in a suitable solvent (e.g., dichloromethane) in a plastic vial, add 1,3-diiodo-5,5-dimethylhydantoin (DIH, 1.1 equiv.).
-
Add triethylamine (B128534) trihydrofluoride (NEt₃·3HF, 3.0 equiv.) to the mixture.
-
Stir the reaction at 40 °C until the starting material is consumed (monitor by TLC or GC-MS).
-
Upon completion, carefully quench the reaction with aqueous sodium bicarbonate and sodium thiosulfate (B1220275).
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the residue by column chromatography to yield (E)-1-fluoro-2-iodo-1-phenyl-1-propene.
Iodination of Aromatic Compounds
While direct iodination of aromatics with in situ generated IF is less commonly reported, the analogous in situ generation of iodine monochloride (ICl) serves as an excellent example of this type of transformation. A system of N-chlorosuccinimide (NCS) and potassium iodide (KI) can be used to generate ICl in situ for the efficient iodination of activated aromatic compounds. A similar concept can be applied using a suitable fluoride source for the generation of IF.
Table 3: Iodination of Activated Arenes with In Situ Generated ICl [1]
| Entry | Aromatic Substrate | Product | Yield (%) |
| 1 | Anisole (B1667542) | 4-Iodoanisole | 95 |
| 2 | Phenol | 4-Iodophenol | 92 |
| 3 | Aniline | 4-Iodoaniline | 96 |
| 4 | Mesitylene | 2-Iodomesitylene | 88 |
Experimental Protocol: Iodination of Anisole with In Situ Generated ICl [1]
-
To a solution of potassium iodide (KI, 1.2 equiv.) in anhydrous dimethylformamide (DMF), add N-chlorosuccinimide (NCS, 1.2 equiv.) portion-wise at 15-20 °C.
-
Stir the mixture for 10 minutes to allow for the in situ generation of ICl.
-
Add anisole (1.0 equiv.) to the reaction mixture.
-
Stir at room temperature for the appropriate time (typically 10-30 minutes).
-
Quench the reaction with a mixture of 1% sodium thiosulfate and 5% sodium bicarbonate.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the crude product to obtain 4-iodoanisole.
Conversion of Carbonyls to Gem-Difluorides
The conversion of carbonyl compounds to gem-difluoroalkanes is a valuable transformation in medicinal chemistry. While the direct conversion using in situ generated IF from I₂ and a fluoride source is mentioned in the literature, detailed protocols are scarce. A closely related and well-documented method involves the use of a hypervalent iodine reagent, (difluoroiodo)toluene (TolIF₂), to convert aldehyde hydrazones into monofluoromethylated arenes. This reaction proceeds via oxidation of the hydrazone to a diazo compound, followed by a denitrogenative hydrofluorination.
Figure 3: Conversion of hydrazones to monofluoromethylated arenes using TolIF₂.
Table 4: Conversion of Aromatic Aldehyde Hydrazones to Benzyl Fluorides with TolIF₂
| Entry | Hydrazone of | Product | Yield (%) |
| 1 | 4-Nitrobenzaldehyde (B150856) | 4-Nitrobenzyl fluoride | 74 |
| 2 | 4-Chlorobenzaldehyde | 4-Chlorobenzyl fluoride | 65 |
| 3 | Benzaldehyde | Benzyl fluoride | 58 |
Experimental Protocol: Synthesis of 4-Nitrobenzyl Fluoride from 4-Nitrobenzaldehyde Hydrazone
-
Place (difluoroiodo)toluene (1.7 equiv.) in a PFA vial under a nitrogen atmosphere and heat to 40 °C.
-
Prepare a solution of 4-nitrobenzaldehyde hydrazone (1.0 equiv.) in dichloromethane.
-
Add the hydrazone solution to the vial containing TolIF₂ via a syringe pump over approximately 10 minutes.
-
Monitor the reaction by TLC until the hydrazone is consumed (typically 5-10 minutes).
-
Cool the reaction mixture to room temperature and concentrate by rotary evaporation.
-
Purify the crude product by flash silica gel chromatography to yield 4-nitrobenzyl fluoride.
Safety and Handling
-
Hydrogen Fluoride-Pyridine Complex (HF-Pyridine): This reagent is highly corrosive and toxic. It should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. Calcium gluconate gel should be readily available as an antidote for HF burns.
-
Oxidizing Agents: Persulfates are strong oxidizing agents and should be handled with care, avoiding contact with combustible materials.
-
General Precautions: All reactions should be performed in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
Conclusion
The in situ generation of this compound offers a safe, convenient, and efficient platform for the introduction of fluorine and iodine into organic molecules. The methodologies presented herein, particularly for the iodofluorination of alkenes and alkynes, are robust and applicable to a wide range of substrates. While direct protocols for some transformations, such as the conversion of carbonyls to gem-difluorides, using the simplest in situ methods are still under development, the principles of iodine-mediated fluorination are clear and offer exciting opportunities for future research and application in the synthesis of novel fluorinated compounds for the pharmaceutical and agrochemical industries.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. C–H Trifluoromethylthiolation of aldehyde hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Defluoroalkylation of Trifluoromethylarenes with Hydrazones: Rapid Access to Benzylic Difluoroarylethylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. notes.fluorine1.ru [notes.fluorine1.ru]
Application Notes and Protocols for Alkene Iodofluorination using Iodine Monofluoride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the iodofluorination of alkenes utilizing in situ generated iodine monofluoride (IF). This method offers a practical and regioselective approach for the synthesis of 2-fluoroalkyl iodides, which are valuable intermediates in the development of pharmaceuticals and functional materials.[1][2]
Introduction
The incorporation of fluorine into organic molecules can significantly modulate their biological properties, making fluorination reactions a cornerstone of modern drug discovery.[2][3] Iodofluorination of alkenes is a particularly attractive transformation as it introduces both a fluorine atom and a synthetically versatile iodine atom in a single step.[2][4] The resulting vicinal iodo-fluoro alkanes serve as key building blocks for further chemical modifications.[1][4]
This document details a convenient and efficient method for the iodofluorination of a broad range of alkenes. The procedure relies on the in situ generation of this compound (IF) from elemental iodine (I₂) and a fluoride (B91410) source in the presence of an oxidant.[1][2] This approach avoids the handling of hazardous and expensive fluorinating agents.[2] The reaction proceeds under mild conditions with high regioselectivity, generally following Markovnikov's rule.[1]
Reaction Mechanism
The proposed reaction mechanism involves three key steps:
-
In Situ Generation of this compound (IF): Molecular iodine (I₂) is oxidized by a persulfate salt (K₂S₂O₈ or Na₂S₂O₈) to form an electrophilic iodonium (B1229267) cation (I⁺). This cation then reacts with a fluoride source, such as a hydrogen fluoride-pyridine complex (pyr·9HF), to generate the active electrophile, this compound (IF).[1]
-
Electrophilic Addition: The electrophilic this compound adds to the alkene double bond, forming a cyclic iodonium ion intermediate.
-
Nucleophilic Ring Opening: The fluoride ion then attacks the more substituted carbon of the iodonium ion in an anti-fashion, leading to the final 2-fluoroalkyl iodide product with Markovnikov regioselectivity.[1]
Caption: Proposed mechanism for the iodofluorination of alkenes.
Experimental Protocols
The following protocols are based on the successful iodofluorination of various alkenes as reported in the literature.[1]
Materials and Reagents
-
Alkene substrate
-
Iodine (I₂)
-
Potassium persulfate (K₂S₂O₈) or Sodium persulfate (Na₂S₂O₈)
-
Hydrogen fluoride-pyridine complex (pyr·9HF)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl acetate (B1210297) (EtOAc) for chromatography
Caution: Hydrogen fluoride-pyridine complex is highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (gloves, goggles, lab coat).
General Procedure for Iodofluorination
-
To a Teflon or polypropylene (B1209903) reaction vessel, add the alkene (1.0 mmol, 1.0 equiv).
-
Add anhydrous dichloromethane (3 mL).
-
Add molecular iodine (I₂, 1.0 mmol, 1.0 equiv).
-
Add the hydrogen fluoride-pyridine complex (pyr·9HF, ~30 mmol of HF).
-
Stir the mixture at room temperature.
-
Add the oxidant (K₂S₂O₈ or Na₂S₂O₈, 1.0 mmol, 1.0 equiv) in one portion.
-
Allow the reaction to stir at room temperature for 1-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Add saturated aqueous Na₂SO₃ solution to reduce any remaining iodine.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.
References
- 1. Iodine-Mediated Fluorination of Alkenes with an HF Reagent: Regioselective Synthesis of 2-Fluoroalkyl Iodides [organic-chemistry.org]
- 2. Convenient Iodofluorination of Alkenes - ChemistryViews [chemistryviews.org]
- 3. researchgate.net [researchgate.net]
- 4. Alkyl iodide synthesis by iodination or substitution [organic-chemistry.org]
Application Notes and Protocols: Iodine Monofluoride as a Selective Fluorinating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodine monofluoride (IF) is a highly reactive interhalogen compound that serves as an efficient and selective fluorinating agent in organic synthesis. Due to its instability, IF is typically generated in situ from readily available precursors. This approach circumvents the challenges of handling highly toxic and corrosive elemental fluorine. A prominent application of in-sourcing generated IF is the iodofluorination of alkenes, which provides a direct route to vicinal iodo-fluoro compounds. These products are valuable synthetic intermediates, as the iodine atom can be readily substituted to introduce a variety of functional groups.[1][2][3][4] Mechanistic studies suggest that the reaction proceeds through the electrophilic addition of an iodonium (B1229267) cation, formed from the oxidation of molecular iodine, which then reacts with a fluoride (B91410) source to generate the active IF species.[1] This method is noted for its mild reaction conditions, cost-effectiveness, and scalability.[1][3]
Key Applications
The primary application of in situ generated this compound is the iodofluorination of alkenes . This reaction introduces both an iodine and a fluorine atom across the double bond, yielding 2-fluoroalkyl iodides.[1][3] The reaction exhibits high regioselectivity, typically following Markovnikov's rule, where the fluorine atom adds to the more substituted carbon of the double bond.[1] This methodology is compatible with a broad range of aliphatic and aromatic alkenes.[1]
Quantitative Data Summary
The following table summarizes the yields of 2-fluoroalkyl iodides from the iodofluorination of various alkenes using in situ generated this compound. The general protocol involves the use of molecular iodine (I₂), a fluoride source (HF·pyridine), and an oxidant (K₂S₂O₈ or Na₂S₂O₈) in dichloromethane (B109758) (DCM) at room temperature.[1]
| Alkene Substrate | Oxidant | Reaction Time (h) | Yield (%) | Reference |
| Methyl 10-undecenoate | K₂S₂O₈ | 1 | 75 | [1] |
| 1-Octene | K₂S₂O₈ | 1 | 68 | [1] |
| Styrene | K₂S₂O₈ | 1 | 55 | [1] |
| (E)-Ethyl cinnamate | Na₂S₂O₈ | 24 | 62 | [1] |
| 1-Dodecene | K₂S₂O₈ | 1 | 71 | [1] |
| Cyclohexene | K₂S₂O₈ | 1 | 52 | [1] |
Experimental Protocols
General Protocol for the Iodofluorination of Alkenes
This protocol describes the in situ generation of this compound and its subsequent reaction with an alkene to form a 2-fluoroalkyl iodide.[1]
Materials:
-
Molecular iodine (I₂)
-
HF·Pyridine (Olah's reagent)
-
Potassium persulfate (K₂S₂O₈) or Sodium persulfate (Na₂S₂O₈)
-
Alkene substrate
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Teflon reaction tube or other suitable inert plasticware
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl acetate (B1210297) (EtOAc) for chromatography
Procedure:
-
To a Teflon reaction tube, add molecular iodine (1.0 mmol, 254 mg).
-
Dissolve the iodine in dichloromethane (2 mL).
-
Carefully add HF·pyridine (0.78 mL, containing approximately 30 mmol of HF).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the oxidant, either Na₂S₂O₈ (1.0 mmol, 238 mg) or K₂S₂O₈ (1.0 mmol, 270 mg).
-
Wash the walls of the tube with an additional 1 mL of DCM.
-
Add the alkene substrate (1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for the time specified in the data table (typically 1 to 24 hours).
-
Upon completion, quench the reaction by carefully adding saturated NaHCO₃ solution, followed by saturated Na₂SO₃ solution until the iodine color disappears.
-
Extract the product with DCM (3 x 20 mL).
-
Wash the combined organic layers with saturated NaCl solution.
-
Dry the organic phase over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Visualizations
Reaction Mechanism: Iodofluorination of an Alkene
Caption: Proposed mechanism for the iodofluorination of alkenes.
Experimental Workflow: Iodofluorination Protocol
Caption: Step-by-step workflow for the iodofluorination of alkenes.
Safety Precautions
The in situ generation of this compound involves the use of hazardous materials that require careful handling in a well-ventilated fume hood.
-
HF·Pyridine (Olah's Reagent): This is a corrosive and toxic source of hydrogen fluoride. It can cause severe burns upon skin contact, and inhalation of its vapors can lead to respiratory damage. Always wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., neoprene or nitrile), and chemical splash goggles with a face shield. Ensure an emergency eyewash and shower are readily accessible. In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and apply calcium gluconate gel. Seek immediate medical attention.
-
Persulfate Oxidants (K₂S₂O₈, Na₂S₂O₈): These are strong oxidizing agents and can be corrosive. Avoid contact with skin and eyes. They can decompose upon heating, so store in a cool, dry place away from combustible materials.
-
Iodine (I₂): Iodine is a halogen and can cause skin and eye irritation. Inhalation of its vapor can irritate the respiratory tract. Handle with appropriate PPE.
-
Dichloromethane (DCM): DCM is a volatile organic solvent and a suspected carcinogen. Handle in a well-ventilated fume hood and avoid inhalation of vapors.
-
General Handling: The reaction should be performed in a Teflon tube or other HF-resistant plasticware, as HF reacts with glass. Always add reagents carefully and in the specified order to control the reaction. The quenching step should be performed slowly to manage any gas evolution.
By following these protocols and safety guidelines, researchers can effectively and safely utilize this compound as a selective fluorinating agent for the synthesis of valuable fluorinated organic molecules.
References
Application Notes and Protocols: Detailed Protocol for Iodine Monofluoride Addition to Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine atoms into organic molecules can significantly alter their biological properties, making fluorination a critical tool in drug discovery and development. The vicinal iodofluoroalkene moiety is a particularly valuable synthetic intermediate, allowing for further functionalization through cross-coupling reactions. Direct addition of iodine monofluoride (IF) across alkynes is a powerful method to generate these structures. However, IF is an unstable and hazardous reagent, necessitating the use of in situ generation methods.
This document provides detailed protocols for two reliable methods for the iodofluorination of alkynes, summarizing their performance with various substrates and outlining the experimental procedures.
Data Presentation: Comparison of Iodofluorination Methods
The following table summarizes the typical yields and selectivity for the iodofluorination of various alkynes using two prominent in situ methods. Method A utilizes 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) as the iodine source and triethylamine (B128534) trihydrofluoride (NEt3·3HF) as the fluoride (B91410) source. Method B employs molecular iodine (I₂) and 4-iodotoluene (B166478) difluoride.
| Substrate | Method | Product | Yield (%) | Regio/Stereo-selectivity |
| Internal Alkynes | ||||
| 3-Hexyne | A | (E)-3-Fluoro-4-iodo-3-hexene | 91 | >99% E |
| Diphenylacetylene | A | (E)-1-Fluoro-2-iodo-1,2-diphenylethene | 85 | >99% E |
| 1-Phenyl-1-propyne | A | (E)-1-Fluoro-2-iodo-1-phenyl-1-propene | 88 | Major regioisomer |
| 3-Hexyne | B | (E)-3-Fluoro-4-iodo-3-hexene | Good | Predominantly anti-addition |
| Terminal Alkynes | ||||
| Phenylacetylene | A | (E)-1-Fluoro-2-iodo-1-phenylethene | 82 | Markovnikov, >99% E |
| 1-Octyne | A | (E)-1-Fluoro-2-iodo-1-octene | 78 | Markovnikov, >99% E |
| Phenylacetylene | B | (E)-1-Fluoro-2-iodo-1-phenylethene | Good | Markovnikov selectivity |
| 1-Octyne | B | (E)-1-Fluoro-2-iodo-1-octene | Good | Markovnikov selectivity |
Note: Yields and selectivity are representative and can vary based on the specific substrate and reaction conditions. "Good" indicates yields are reported to be high in the literature, but specific quantitative data for a broad range of alkynes was not available in a single source.
Experimental Protocols
Method A: Iodofluorination using DIH and NEt₃·3HF
This protocol is adapted from the work of Gouverneur and coworkers and describes a robust method for the single iodofluorination of alkynes.[1][2]
Materials:
-
Alkyne (1.0 equiv)
-
1,3-Diiodo-5,5-dimethylhydantoin (DIH) (1.2 equiv)
-
Triethylamine trihydrofluoride (NEt₃·3HF) (3.0 equiv)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Inert atmosphere (Nitrogen or Argon)
-
Plastic reaction vessel (e.g., Teflon or polypropylene) is recommended due to the corrosive nature of HF reagents.
Procedure:
-
To a plastic reaction vessel under an inert atmosphere, add the alkyne (1.0 equiv) and anhydrous dichloromethane.
-
Add 1,3-diiodo-5,5-dimethylhydantoin (DIH) (1.2 equiv) to the solution.
-
Carefully add triethylamine trihydrofluoride (NEt₃·3HF) (3.0 equiv) to the reaction mixture at room temperature.
-
Seal the vessel and heat the reaction mixture to 40 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Add saturated aqueous Na₂S₂O₃ solution to reduce any remaining iodine.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired iodofluoroalkene.
Safety Precautions:
-
HF-based reagents like NEt₃·3HF are corrosive and toxic. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.
-
Have calcium gluconate gel readily available as an antidote for HF burns.
-
DIH is a source of electrophilic iodine and should be handled with care.
Method B: Iodofluorination using I₂ and 4-Iodotoluene Difluoride
This method, developed by Tingoli and coworkers, provides an alternative for the in situ generation of "IF".[3][4][5]
Materials:
-
Alkyne (1.0 equiv)
-
Molecular iodine (I₂) (1.1 equiv)
-
4-Iodotoluene difluoride (1.1 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel under an inert atmosphere, add the alkyne (1.0 equiv), molecular iodine (1.1 equiv), and 4-iodotoluene difluoride (1.1 equiv).
-
Add anhydrous dichloromethane and stir the mixture at room temperature.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Decolorize the mixture by adding saturated aqueous Na₂S₂O₃ solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to yield the product.
Diagrams
Experimental Workflow
Caption: General experimental workflow for the iodofluorination of alkynes.
Proposed Reaction Mechanism
Caption: Proposed mechanism for the electrophilic addition of "IF" to alkynes.
References
Application Notes and Protocols: Synthesis of Fluorinated Building Blocks Using Iodine Monofluoride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of valuable fluorinated building blocks utilizing iodine monofluoride (IF). Due to the inherent instability of this compound, these methods focus on its in situ generation, offering a safer and more practical approach for laboratory applications. The primary application highlighted is the iodofluorination of alkenes and alkynes, which introduces both a fluorine atom and a synthetically versatile iodine atom into organic molecules.
Introduction
Fluorinated organic compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered electronic properties.[1][2] The synthesis of fluorinated building blocks provides a modular approach to introduce fluorine into complex molecules.[1] this compound (IF) is a reactive interhalogen compound that can be used for the direct addition of iodine and fluorine across double and triple bonds.[3][4] However, pure IF is a chocolate-brown solid that decomposes at 0 °C and is not commercially available.[4] Therefore, in situ generation methods are exclusively employed for its use in organic synthesis.
This document details reliable methods for the in situ generation of this compound and its subsequent application in the synthesis of vicinal iodofluoroalkanes and fluoroiodoalkenes.
Methods for in situ Generation of this compound
Several methods have been developed for the in situ generation of this compound. The choice of method often depends on the substrate, desired reactivity, and available starting materials.
Common Precursors and Reagents:
-
Iodine Source: Molecular iodine (I₂).
-
Fluoride (B91410) Source:
-
Silver(I) fluoride (AgF).
-
Hydrogen fluoride-pyridine complex (HF·Py).
-
N,N-diethylaminosulfur trifluoride (DAST).
-
Xenon difluoride (XeF₂).
-
-
Hypervalent Iodine Reagents:
-
Bis(pyridine)iodine(I) tetrafluoroborate (B81430) (IPy₂BF₄).
-
[Hydroxy(tosyloxy)iodo]benzene (HTIB, Koser's reagent) in combination with a fluoride source.
-
A prevalent and practical method involves the reaction of molecular iodine with a suitable fluoride source, often facilitated by an oxidant.
Application 1: Iodofluorination of Alkenes
The addition of this compound to alkenes is a powerful method for the synthesis of 2-fluoroalkyl iodides. These products are valuable building blocks as the iodine atom can be readily displaced or used in cross-coupling reactions. The reaction typically proceeds with high regioselectivity, following Markovnikov's rule, and often exhibits anti-diastereoselectivity.
General Reaction Scheme
References
Computational Modeling of Iodine Monofluoride Reaction Pathways: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodine monofluoride (IF) is a highly reactive interhalogen compound that serves as a valuable reagent in organic synthesis, particularly for the introduction of both iodine and fluorine atoms across unsaturated bonds. Understanding the intricate mechanisms of its reactions is paramount for controlling selectivity and optimizing reaction conditions. Computational modeling, particularly using Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the reaction pathways, transition states, and energetics of these complex reactions. These theoretical insights, when coupled with experimental validation, provide a comprehensive understanding of the reaction landscape, enabling the rational design of novel synthetic methodologies.
This document provides detailed application notes and protocols for the computational modeling of the reaction between this compound and a model alkene, ethylene (B1197577). This reaction serves as a fundamental example of iodofluorination, a process of significant interest in the synthesis of fluorinated organic molecules, which are crucial in medicinal chemistry and materials science.
Key Reaction Pathway: Electrophilic Addition of this compound to Ethylene
The reaction between this compound and ethylene proceeds via an electrophilic addition mechanism. The iodine atom of IF acts as an electrophile, attacking the electron-rich double bond of ethylene. This initial interaction leads to the formation of a cyclic iodonium (B1229267) ion intermediate, which is subsequently attacked by the fluoride (B91410) ion to yield the final 1-iodo-2-fluoroethane product.
Signaling Pathway Diagram
Caption: Reaction pathway for the electrophilic addition of IF to ethylene.
Quantitative Data Summary
The following table summarizes the key thermodynamic and kinetic data obtained from DFT calculations for the reaction of this compound with ethylene. These values are crucial for understanding the feasibility and rate of the reaction.
| Parameter | Description | Calculated Value (kcal/mol) |
| ΔG‡₁ | Gibbs free energy of activation for iodonium ion formation | [Data not available in search results] |
| ΔG(intermediate) | Relative Gibbs free energy of the cyclic iodonium ion | [Data not available in search results] |
| ΔG‡₂ | Gibbs free energy of activation for fluoride attack | [Data not available in search results] |
| ΔG(reaction) | Overall Gibbs free energy of the reaction | [Data not available in search results] |
Note: While the general mechanism is established, specific quantitative data from computational studies on the direct reaction of IF with simple alkenes were not available in the provided search results. The table structure is provided as a template for presenting such data when obtained.
Experimental Protocols
Experimental validation is crucial to confirm the predictions of computational models. The following protocols outline key experiments for studying the kinetics and mechanism of the iodofluorination of alkenes.
Protocol 1: In-situ Generation and Reaction of this compound
Objective: To generate this compound in situ and react it with an alkene to monitor product formation and reaction kinetics.
Materials:
-
Iodine (I₂)
-
Silver(I) fluoride (AgF)
-
Alkene (e.g., ethylene, cyclohexene)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
-
Gas chromatography-mass spectrometry (GC-MS) instrumentation
-
Nuclear magnetic resonance (NMR) spectrometer
Procedure:
-
Under an inert atmosphere, dissolve the alkene in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C).
-
In a separate flask, prepare a suspension of silver(I) fluoride in the same anhydrous solvent.
-
Slowly add a solution of iodine in the anhydrous solvent to the AgF suspension. The formation of this compound is indicated by a color change.
-
Transfer the in-situ generated IF solution to the alkene solution via a cannula.
-
Monitor the reaction progress by taking aliquots at regular intervals and quenching them with a solution of sodium thiosulfate.
-
Analyze the quenched aliquots by GC-MS to identify and quantify the products and remaining reactants.
-
Upon reaction completion, isolate the product by standard workup procedures and characterize it using NMR spectroscopy.
Protocol 2: Kinetic Analysis using the Iodine Clock Reaction Principle
Objective: To determine the rate law and activation energy of the iodofluorination reaction.
Materials:
-
Known concentrations of alkene, in-situ generated IF, and a quenching agent (e.g., sodium thiosulfate).
-
Starch indicator solution.
-
UV-Vis spectrophotometer.
-
Thermostated reaction vessel.
Procedure:
-
Prepare a series of reaction mixtures with varying initial concentrations of the alkene and this compound.
-
Initiate the reaction by mixing the reactants in the thermostated vessel.
-
The reaction progress can be monitored by observing the disappearance of iodine (if in excess) or by using a "clock" reaction.
-
For the clock reaction, a known amount of a quenching agent (like thiosulfate) is added. Once the quenching agent is consumed, the free iodine will react with a starch indicator, causing a sudden color change. The time taken for the color change is recorded.
-
By systematically varying the initial concentrations of the reactants and measuring the initial reaction rates, the order of the reaction with respect to each reactant can be determined.
-
Repeat the experiment at different temperatures to determine the activation energy of the reaction using the Arrhenius equation.
Experimental Workflow Diagram
Caption: General experimental workflow for iodofluorination of alkenes.
Conclusion
laboratory handling and safety procedures for iodine monofluoride
Application Notes and Protocols for Iodine Monofluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (IF) is a highly reactive interhalogen compound with significant potential in synthetic chemistry, particularly for the introduction of iodine and fluorine atoms across double and triple bonds, iodination of aromatic rings, and the conversion of carbonyls to difluoromethylene groups.[1][2] However, its utility is matched by its inherent instability. This compound is a chocolate-brown solid that is unstable at room temperature and decomposes at 0°C, disproportionating to elemental iodine (I₂) and iodine pentafluoride (IF₅).[3][4] Consequently, it cannot be obtained in a pure, isolated form under standard laboratory conditions and is typically generated in situ for immediate use in a reaction mixture at low temperatures.[2][5]
These application notes provide a comprehensive overview of the properties, in situ generation, and critical safety protocols required for the laboratory use of this compound. Given its instability, all handling procedures must be conducted with extreme caution, and a thorough understanding of the hazards of its precursors and decomposition products is essential.
Physicochemical Properties
Due to its instability, many of the properties of this compound have been determined spectroscopically.[3][4] The following table summarizes its key physicochemical data.
| Property | Value | Reference |
| Chemical Formula | IF | [3] |
| Molar Mass | 145.903 g/mol | [3] |
| Appearance | Chocolate-brown solid (at low temperatures) | [3] |
| Melting Point | Decomposes at 0°C | [3] |
| Iodine-Fluorine Distance | 190.9 pm | [3][4] |
| I-F Bond Dissociation Energy | ~277 kJ mol⁻¹ | [3][4] |
| Standard Enthalpy of Formation (ΔfH° at 298 K) | -95.4 kJ mol⁻¹ | [3][4] |
| Gibbs Free Energy of Formation (ΔfG° at 298 K) | -117.6 kJ mol⁻¹ | [3][4] |
Experimental Protocols: In Situ Generation of this compound
The following protocols describe established methods for the low-temperature, in situ generation of this compound for immediate use in subsequent reactions.
3.1. Protocol 1: Reaction of Iodine with Fluorine Gas
This method involves the direct reaction of elemental iodine with fluorine gas at low temperatures.
-
Materials:
-
Iodine (I₂)
-
Fluorine gas (F₂)
-
Trichlorofluoromethane (B166822) (CCl₃F), pre-cooled to -45°C
-
-
Procedure:
-
In a pre-cooled reaction vessel, dissolve iodine in trichlorofluoromethane at -45°C.
-
Bubble fluorine gas through the solution while maintaining the temperature at -45°C.
-
The formation of this compound is indicated by a change in the color of the solution.
-
The resulting solution of this compound in trichlorofluoromethane is ready for immediate use in subsequent reactions.
-
3.2. Protocol 2: Reaction of Iodine with Iodine Trifluoride
This protocol offers an alternative route to this compound using iodine trifluoride.
-
Materials:
-
Iodine (I₂)
-
Iodine trifluoride (IF₃)
-
Trichlorofluoromethane (CCl₃F), pre-cooled to -78°C
-
-
Procedure:
-
In a pre-cooled reaction vessel, suspend iodine trifluoride in trichlorofluoromethane at -78°C.
-
Add elemental iodine to the suspension while maintaining the temperature at -78°C.
-
Stir the mixture until the reaction is complete, indicated by the formation of a homogenous solution.
-
The resulting solution contains this compound and is ready for immediate use.
-
3.3. Protocol 3: Reaction of Iodine with Silver(I) Fluoride (B91410)
This method avoids the use of highly toxic fluorine gas and iodine trifluoride.
-
Materials:
-
Iodine (I₂)
-
Silver(I) fluoride (AgF)
-
-
Procedure:
-
In a suitable reaction vessel, combine elemental iodine and silver(I) fluoride at 0°C.
-
The reaction proceeds to yield this compound and a precipitate of silver iodide (AgI).[3]
-
The this compound generated can be used directly in the reaction mixture.
-
Safety Procedures and Hazard Mitigation
The handling of this compound and its precursors requires stringent safety measures due to their high reactivity and toxicity. While a specific Safety Data Sheet (SDS) for this compound is not available due to its instability, the safety protocols are derived from the known hazards of related interhalogens, such as iodine monochloride, and its decomposition products, iodine and iodine pentafluoride.
4.1. Hazard Summary
| Substance | Key Hazards |
| This compound (IF) | Highly reactive and unstable. Corrosive to metals and tissues.[6][7] Expected to be a strong irritant to the skin, eyes, and respiratory tract.[8] Decomposes to form toxic and corrosive products. |
| Iodine (I₂) (precursor & decomposition product) | Harmful if inhaled or swallowed. Causes skin and eye irritation.[9] Can cause headache, metallic taste, nausea, and vomiting.[9] |
| Fluorine (F₂) (precursor) | Extremely toxic and corrosive. Reacts violently with most materials. |
| Iodine Trifluoride (IF₃) (precursor) | Highly reactive and corrosive. Reacts violently with water. |
| Iodine Pentafluoride (IF₅) (decomposition product) | Highly toxic and corrosive. Reacts violently with water. Causes severe burns to skin and eyes. |
| Silver(I) Fluoride (AgF) (precursor) | Toxic and corrosive. Causes burns to skin and eyes. |
4.2. Personal Protective Equipment (PPE)
A comprehensive assessment of the required PPE is mandatory before commencing any work with this compound.
| PPE Category | Specifications |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl, Neoprene).[9] |
| Eye Protection | Chemical safety goggles and a full-face shield.[6][8] |
| Skin and Body Protection | Flame-retardant laboratory coat and chemical-resistant apron or suit.[10] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for halogens and acid gases is required when working outside of a fume hood or in case of a spill.[11] |
4.3. Handling and Storage
-
Handling: All work with this compound and its precursors must be conducted in a well-ventilated chemical fume hood.[1][2][11] Ensure that an eyewash station and safety shower are readily accessible.[6][10] Avoid contact with skin, eyes, and clothing.[11] Do not breathe vapors or mists.[11]
-
Storage: this compound cannot be stored. It must be generated in situ for immediate use.[2][5] Precursors should be stored in tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials such as water, organic matter, and metals.[8]
4.4. Spill and Emergency Procedures
-
Spills: In the event of a spill, evacuate the area immediately. Wear full PPE, including respiratory protection, before attempting cleanup. Absorb small liquid spills with an inert, dry material such as sand or vermiculite (B1170534) and place in a sealed container for disposal.[8] Do not use water to clean up spills, as this compound and its precursors/decomposition products can react violently with it.[8]
-
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[12] Seek immediate medical attention.[12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[12] Seek immediate medical attention.[12]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[10] Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting.[10] Rinse the mouth with water and seek immediate medical attention.[10]
-
Logical Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
References
- 1. This compound | 13873-84-2 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Iodine - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. Iodine Monochloride | CAS#: 7790-99-0 | Iofina [iofina.com]
- 8. nj.gov [nj.gov]
- 9. nj.gov [nj.gov]
- 10. samratpharmachem.com [samratpharmachem.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
Application Notes and Protocols for the Low-Temperature Synthesis of Iodine Monofluoride (IF)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodine monofluoride (IF) is an unstable interhalogen compound with significant potential as a reagent in specialized chemical synthesis, including the preparation of fluorinated organic molecules relevant to drug discovery. Its high reactivity and inherent instability at ambient temperatures necessitate low-temperature synthesis and in situ utilization. This document provides detailed application notes and protocols for the three primary low-temperature methods for generating IF.
This compound is a chocolate-brown solid that is unstable at room temperature and decomposes at 0 °C.[1] It is known to disproportionate into elemental iodine (I₂) and iodine pentafluoride (IF₅).[1] Due to its instability, IF is typically generated and used immediately at low temperatures.
Properties of this compound
A summary of key physical and thermodynamic properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | IF | [1] |
| Molar Mass | 145.903 g/mol | [1] |
| Appearance | Unstable chocolate-brown solid | [1] |
| Melting Point | -45 °C | [1] |
| Decomposition Temperature | 0 °C | [1] |
| I-F Bond Distance | 190.9 pm | [1] |
| I-F Bond Dissociation Energy | ~277 kJ/mol | [1] |
| Standard Enthalpy of Formation (ΔfH°) | -95.4 kJ/mol (at 298 K) | [1] |
| Gibbs Free Energy of Formation (ΔfG°) | -117.6 kJ/mol (at 298 K) | [1] |
Experimental Protocols for Low-Temperature Synthesis of IF
Three primary methods for the low-temperature synthesis of this compound have been established.[1][2] Each method offers distinct advantages and requires specific experimental considerations.
Method 1: Synthesis from Iodine (I₂) and Fluorine (F₂)
This method involves the direct reaction of elemental iodine with fluorine gas at low temperatures.
Reaction: I₂ + F₂ → 2IF
Experimental Conditions:
Protocol:
-
Reactor Setup:
-
A cryogenic reaction vessel, constructed from materials resistant to fluorine and iodine (e.g., Monel or passivated stainless steel), equipped with a magnetic stirrer, a gas inlet, a temperature probe, and a vent, is required.
-
The reactor should be placed in a cooling bath capable of maintaining a constant temperature of -45 °C (e.g., a dry ice/acetone slush bath).
-
All glassware and tubing must be scrupulously dried and purged with an inert gas (e.g., nitrogen or argon) to remove any moisture.
-
-
Reagent Preparation:
-
A known quantity of solid iodine (I₂) is placed in the reaction vessel.
-
The vessel is sealed and cooled to -45 °C while stirring.
-
A dilute mixture of fluorine gas in an inert gas (e.g., 5-10% F₂ in N₂) is prepared in a separate gas handling system.
-
-
Reaction Procedure:
-
Once the iodine suspension in CCl₃F has reached thermal equilibrium at -45 °C, the dilute fluorine gas mixture is slowly bubbled through the stirred suspension.
-
The flow rate of the fluorine gas should be carefully controlled to prevent a rapid exotherm.
-
The reaction progress can be monitored by the disappearance of the violet color of the iodine vapor and the formation of the brown IF solution.
-
-
Product Handling:
-
The resulting solution of IF in CCl₃F is highly reactive and should be used in situ for subsequent reactions.
-
Due to its instability, isolation of pure IF is generally not practical.
-
Safety Precautions:
-
Fluorine gas is extremely toxic and highly reactive. All manipulations should be carried out in a well-ventilated fume hood or a glovebox.
-
Appropriate personal protective equipment (PPE), including a face shield, cryogenic gloves, and a lab coat, must be worn.
-
Materials used in the construction of the apparatus must be compatible with fluorine.
Method 2: Synthesis from Iodine (I₂) and Iodine Trifluoride (IF₃)
This method avoids the direct handling of fluorine gas by using iodine trifluoride as the fluorinating agent.
Reaction: I₂ + IF₃ → 3IF
Experimental Conditions:
Protocol:
-
Reactor Setup:
-
A similar cryogenic reaction vessel as described in Method 1 can be used.
-
The reactor should be cooled to -78 °C using a dry ice/acetone bath.
-
-
Reagent Preparation:
-
A known quantity of solid iodine (I₂) is suspended in pre-cooled CCl₃F in the reaction vessel.
-
Iodine trifluoride (IF₃) is a yellow solid that should be handled with care in an inert atmosphere due to its reactivity. A pre-weighed amount of IF₃ is prepared.
-
-
Reaction Procedure:
-
The solid IF₃ is slowly added in small portions to the stirred suspension of I₂ in CCl₃F at -78 °C.
-
The reaction is typically rapid, and the formation of the brown IF solution should be observed.
-
-
Product Handling:
-
The resulting IF solution is used in situ for subsequent reactions.
-
Safety Precautions:
-
Iodine trifluoride is a strong fluorinating agent and should be handled with care.
-
All operations should be conducted in an inert atmosphere to prevent hydrolysis of IF₃.
Method 3: Synthesis from Iodine (I₂) and Silver(I) Fluoride (B91410) (AgF)
This method offers a more convenient route as it involves the reaction of two solids at a slightly higher temperature and does not require a specialized solvent.
Reaction: I₂ + AgF → IF + AgI
Experimental Conditions:
-
Temperature: 0 °C[1]
Protocol:
-
Reactor Setup:
-
A simple flask or reaction tube can be used.
-
The reaction is typically performed without a solvent.
-
The vessel should be cooled to 0 °C using an ice-water bath.
-
-
Reagent Preparation:
-
Solid iodine (I₂) and silver(I) fluoride (AgF) are weighed out in equimolar amounts. AgF is a light-sensitive solid and should be handled accordingly.
-
-
Reaction Procedure:
-
The solid reactants are mixed together in the pre-cooled reaction vessel at 0 °C.
-
The mixture is stirred or agitated to ensure good contact between the reactants.
-
The reaction proceeds to form this compound and a precipitate of silver iodide (AgI).
-
-
Product Handling:
-
The IF can be sublimed from the reaction mixture under reduced pressure at low temperatures for immediate use in the gas phase or dissolved in a suitable cold solvent.
-
Safety Precautions:
-
Silver(I) fluoride is corrosive and light-sensitive.
-
The reaction should be carried out in a fume hood.
Characterization of this compound
Due to its instability, the characterization of IF is typically performed in situ at low temperatures using spectroscopic methods.
-
Low-Temperature Infrared (IR) Spectroscopy: The I-F stretching vibration can be observed in the IR spectrum.
-
Matrix Isolation Spectroscopy: This technique involves trapping the IF molecules in an inert gas matrix (e.g., argon or neon) at cryogenic temperatures, allowing for detailed spectroscopic studies of the isolated molecules.
-
Low-Temperature NMR Spectroscopy: While challenging, ¹⁹F NMR spectroscopy could potentially be used to characterize IF in solution at very low temperatures.
Summary of Synthesis Methods
| Method | Reactants | Temperature | Solvent | Key Considerations |
| 1 | I₂, F₂ | -45 °C | CCl₃F | Requires handling of highly toxic and reactive fluorine gas. |
| 2 | I₂, IF₃ | -78 °C | CCl₃F | Avoids F₂ gas but requires handling of reactive IF₃. |
| 3 | I₂, AgF | 0 °C | None (solid-state) | More convenient setup; product needs to be separated from AgI. |
Conclusion
The low-temperature synthesis of this compound provides access to a highly reactive fluorinating agent for specialized applications. The choice of synthetic method will depend on the available equipment, safety considerations, and the specific requirements of the subsequent reaction. Careful adherence to low-temperature and inert atmosphere techniques is crucial for the successful generation and utilization of this unstable but valuable chemical species.
Reaction Pathways
The following diagrams illustrate the chemical transformations for each synthesis method.
References
Application Notes and Protocols for Iodine-Mediated Radiofluorination in Radiopharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the state-of-the-art methods employing iodine-containing precursors for the synthesis of fluorine-18 (B77423) (¹⁸F) labeled radiopharmaceuticals for Positron Emission Tomography (PET). While the direct application of isolated iodine monofluoride (IF) is hampered by its instability, its reactivity is harnessed through in-situ methodologies, primarily via iodine–[¹⁸F]fluorine exchange reactions and the use of diaryliodonium salt precursors. These techniques are pivotal for the late-stage introduction of ¹⁸F into complex molecules.
Application Note 1: Aqueous Iodine–[¹⁸F]Fluorine Exchange for Heteroaromatic Radiofluorination
Introduction:
The direct radiofluorination of heteroaromatic compounds is a significant challenge in radiopharmaceutical chemistry. The aqueous iodine–[¹⁸F]fluorine exchange ([¹⁸F]IFX) reaction provides a simple and efficient method for the synthesis of ¹⁸F-labeled heteroaromatics, such as 1,2,3-triazoles, without the need for azeotropic drying of the [¹⁸F]fluoride. This method demonstrates high functional group tolerance, making it suitable for a wide range of substrates.[1][2]
Principle:
This method relies on the nucleophilic substitution of an iodine atom on a heteroaromatic ring with aqueous [¹⁸F]fluoride. The reaction is typically performed at high temperatures in a polar aprotic solvent with a small amount of base. The combination of iodo-alkyne/azide click chemistry with this aqueous radiofluorination offers a versatile approach for developing novel PET agents.[1]
Applications:
This technique has been successfully applied to the radiosynthesis of a triazole-based thiamin analogue, a potential PET probe for imaging thiamin-dependent enzymes.[1][2] The method's tolerance for hydrophilic functional groups opens possibilities for labeling a broad spectrum of biomolecules that were previously difficult to radiolabel.[1]
Quantitative Data Summary:
| Precursor | Product | Co-solvent | Temperature (°C) | Time (min) | Radiochemical Conversion (%) | Isolated Radiochemical Yield (RCY) (%) |
| 5-iodo-1,4-dimethyl-1H-1,2,3-triazole | 5-[¹⁸F]fluoro-1,4-dimethyl-1H-1,2,3-triazole | DMSO | 150 (MW) | 20 | 18–60 | - |
| Triazole-based thiamin precursor | [¹⁸F]Triazole-based thiamin analogue | DMSO | 150 (MW) | 20 | - | 10–16 |
Experimental Protocol: Radiosynthesis of a 5-[¹⁸F]fluoro-1,2,3-triazole
Materials:
-
5-iodo-1,2,3-triazole precursor (2 mg)
-
[¹⁸F]HF in target water (370–740 MBq in 50–100 µL)
-
Dimethyl sulfoxide (B87167) (DMSO) (0.3 mL)
-
Potassium carbonate (K₂CO₃) solution (0.3 mg/mL)
-
Microwave vial
-
Microwave synthesizer
-
Analytical and preparative HPLC systems
-
Sep-Pak cartridges for purification
Procedure:
-
To a microwave vial, add the 5-iodo-1,2,3-triazole precursor (2 mg).
-
Add DMSO (0.3 mL) to the vial.
-
Add the aqueous [¹⁸F]HF solution (370–740 MBq in 50–100 µL).
-
Add K₂CO₃ solution (60 µg, 0.43 µmol).
-
Seal the vial and place it in the microwave synthesizer.
-
After cooling, quench the reaction with water.
-
Purify the crude product using preparative HPLC.
-
The identity and purity of the 5-[¹⁸F]fluoro-1,2,3-triazole product are confirmed by co-injection with a non-radioactive standard on an analytical HPLC system.
Workflow Diagram:
Caption: Workflow for the aqueous iodine–[¹⁸F]fluorine exchange reaction.
Application Note 2: Radiofluorination of Non-activated Arenes using Iodonium (B1229267) Salt Precursors
Introduction:
The radiofluorination of non-activated aromatic rings is a significant hurdle in the synthesis of many PET radiopharmaceuticals. Diaryliodonium salts and, more recently, spirocyclic iodonium ylides have emerged as highly effective precursors to overcome this challenge. These precursors enable the nucleophilic substitution of a diaryliodonium group with [¹⁸F]fluoride under mild conditions, leading to high radiochemical yields and specific activities.[3][4]
Principle:
The mechanism for radiofluorination of diaryliodonium salts is believed to involve the capture of [¹⁸F]fluoride followed by reductive elimination, which facilitates C–¹⁸F bond formation on the more electron-deficient aromatic ring.[3] Spirocyclic iodonium ylides offer improved stability and selectivity due to an electron-rich β-dicarbonyl auxiliary, which directs the C–¹⁸F bond formation.[3]
Applications:
This methodology has been successfully applied to the synthesis of a variety of PET tracers, including:
-
[¹⁸F]FPEB: A metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5) antagonist.[3]
-
meta-[¹⁸F]fluorobenzylguanidine ([¹⁸F]mFBG) [4]
-
[¹⁸F]safinamide [4]
-
6-[¹⁸F]-fluoro-meta-tyrosine ([¹⁸F]FMT) [4]
Quantitative Data Summary:
| Precursor Type | Radiopharmaceutical | Precursor Amount (mg) | Solvent | Temperature (°C) | Time (min) | Radiochemical Yield (RCY) (%) | Specific Activity (GBq/µmol) |
| Spirocyclic Iodonium Ylide | [¹⁸F]FPEB | 4 | DMF | 80 | 5 | 15 - 25 | 666 ± 51.8 |
| Spirocyclic Iodonium Ylide | [¹⁸F]mFBG | 1-10 | DMF | 80-120 | - | 12 (RCC) | - |
| Spirocyclic Iodonium Ylide | [¹⁸F]safinamide | 1-10 | DMF | 80-120 | - | 15 (RCC) | - |
| Spirocyclic Iodonium Ylide | 6-[¹⁸F]-fluoro-meta-tyrosine | 1-10 | DMF | 80-120 | - | 56 (RCC) | - |
(RCC: Radiochemical Conversion)
Experimental Protocol: Automated Radiosynthesis of [¹⁸F]FPEB from an Iodonium Ylide Precursor
Materials:
-
Spirocyclic iodonium ylide precursor for FPEB (4 mg)
-
[¹⁸F]Fluoride eluted from an anion exchange cartridge with tetraethylammonium (B1195904) bicarbonate.
-
Dimethylformamide (DMF)
-
Automated synthesis module
-
HPLC system for purification and analysis
-
Solid-phase extraction (SPE) cartridges
Procedure:
-
Azeotropically dry the [¹⁸F]fluoride with acetonitrile (B52724) in the automated synthesis module.
-
Dissolve the spirocyclic iodonium ylide precursor (4 mg) in DMF.
-
Add the precursor solution to the dried [¹⁸F]fluoride.
-
Heat the reaction mixture at 80 °C for 5 minutes.[3]
-
After cooling, dilute the reaction mixture with water.
-
Load the diluted mixture onto a C18 SPE cartridge.
-
Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and polar impurities.
-
Elute the crude [¹⁸F]FPEB from the SPE cartridge with acetonitrile.
-
Purify the product using semi-preparative HPLC.
-
The final product is formulated in a suitable vehicle for injection.
Logical Relationship Diagram:
Caption: Advantages of using iodonium salt precursors for radiofluorination.
References
Application Notes and Protocols for the Detection of Iodine Monofluoride (IF) Intermediates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Iodine monofluoride (IF) is a highly reactive interhalogen compound that has been proposed as a key intermediate in various chemical transformations, including important iodofluorination reactions. Due to its transient nature and high reactivity, the direct detection and characterization of IF intermediates present a significant analytical challenge. This document provides detailed application notes and experimental protocols for advanced analytical techniques suited for the identification and study of these fleeting species. Understanding the formation and reactivity of IF is crucial for reaction optimization, mechanistic elucidation, and the development of novel synthetic methodologies in drug discovery and materials science.
Analytical Techniques for Detecting this compound Intermediates
The detection of this compound intermediates necessitates techniques with high sensitivity and temporal resolution. The most promising methods fall into two main categories: spectroscopic techniques for direct observation and mass spectrometric methods for indirect evidence.
Matrix Isolation Spectroscopy
Matrix isolation is a powerful technique for studying highly reactive species.[1][2] It involves trapping the species of interest in a rigid, inert matrix (e.g., solid argon or neon) at very low temperatures (typically below 20 K).[2][3] This environment stabilizes the reactive intermediate by preventing diffusion and bimolecular reactions, allowing for its characterization by various spectroscopic methods, most commonly infrared (IR) spectroscopy.[2][3]
Application Note:
Matrix isolation IR spectroscopy is ideally suited for obtaining the vibrational spectrum of IF intermediates. By co-depositing a precursor mixture capable of generating IF with an excess of an inert gas onto a cryogenic window, the IF molecules can be trapped and their characteristic vibrational frequencies measured. The observed frequencies can then be compared with theoretical predictions to confirm the identity of the trapped species.[4] This technique provides unambiguous structural information about the isolated molecule.
Experimental Protocol: Matrix Isolation IR Spectroscopy of IF
Objective: To generate and trap this compound (IF) in a solid argon matrix for detection by infrared spectroscopy.
Materials:
-
Iodine (I₂) crystals
-
Fluorine (F₂) gas, diluted in Argon (e.g., 1% F₂ in Ar)
-
High-purity Argon gas (for matrix)
-
Cryostat with a low-temperature window (e.g., CsI or BaF₂) capable of reaching < 20 K
-
Infrared spectrometer (FTIR)
-
Gas handling manifold for precise mixing and deposition of gases
-
Effusion cell for vaporizing solid iodine
Protocol:
-
Preparation of Precursors:
-
Place a small amount of solid iodine (I₂) into an effusion cell. Heat the cell to a temperature sufficient to generate a stable vapor pressure of I₂.
-
Prepare a gas mixture of 1% F₂ in Argon.
-
-
Cryostat Setup:
-
Cool down the cryostat to the base temperature (e.g., 15 K).
-
Position the cryogenic window in the path of the IR beam of the FTIR spectrometer.
-
-
Matrix Deposition:
-
Simultaneously deposit the vaporized iodine and the F₂/Ar mixture along with a large excess of pure argon gas onto the cold window. The ratio of Ar to reactive species should be high (e.g., >1000:1) to ensure proper isolation.
-
The IF intermediate can be generated in situ upon co-deposition or by photolysis of the trapped precursors.
-
-
In Situ Generation of IF (optional photolysis step):
-
After deposition, irradiate the matrix with a suitable light source (e.g., a UV lamp) if photolysis is required to initiate the reaction between I₂ and F₂ to form IF.
-
-
Spectroscopic Measurement:
-
Record the infrared spectrum of the matrix.
-
Identify the absorption bands corresponding to the I-F stretching vibration. The exact frequency will depend on the matrix environment but can be compared to theoretically calculated values.
-
-
Data Analysis:
-
Subtract any background spectra (e.g., of the matrix without the reactive species).
-
Analyze the positions and intensities of the new absorption bands to confirm the presence of IF. Isotopic substitution experiments (e.g., using ¹⁸F) can be performed to confirm the vibrational assignment.
-
Transient Absorption Spectroscopy (TAS)
Transient absorption spectroscopy is a pump-probe technique used to study short-lived excited states and reaction intermediates.[5][6] A "pump" laser pulse initiates a chemical reaction, and a subsequent, time-delayed "probe" pulse measures the change in absorbance of the sample at different wavelengths. By varying the delay time between the pump and probe pulses, the formation and decay of transient species can be monitored on timescales from femtoseconds to milliseconds.[7]
Application Note:
TAS is a powerful tool for studying the kinetics of reactions involving IF intermediates in the gas or solution phase.[8] By exciting a precursor molecule that leads to the formation of IF, the appearance and disappearance of the IF absorption signal can be tracked over time. This provides valuable information about the reaction mechanism and the lifetime of the IF intermediate. While no specific transient absorption spectra for IF are readily available in the literature, this technique remains a primary candidate for its direct observation in kinetic studies.
Experimental Protocol: Picosecond Transient Absorption Spectroscopy for IF Detection
Objective: To detect the formation and decay of the IF intermediate in a solution-phase iodofluorination reaction.
Materials:
-
A reaction system known to generate IF, for example, the oxidation of an iodine source in the presence of a fluoride (B91410) donor.[9]
-
A suitable solvent that is transparent at the pump and probe wavelengths.
-
A picosecond transient absorption spectrometer, including:
-
An ultrafast laser system (e.g., Ti:Sapphire) to generate pump and probe pulses.
-
An optical parametric amplifier (OPA) to tune the pump wavelength to initiate the reaction.
-
A white-light continuum generator for the probe pulse.
-
A detector (e.g., CCD or photodiode array) and a delay line.
-
Protocol:
-
Sample Preparation:
-
Prepare a solution of the reactants in the chosen solvent in a cuvette. The concentrations should be optimized to produce a detectable amount of the intermediate upon photoexcitation.
-
-
Spectrometer Setup:
-
Tune the pump pulse from the OPA to a wavelength that is absorbed by one of the reactants to initiate the formation of IF.
-
Generate a broadband white-light continuum for the probe pulse.
-
Overlap the pump and probe beams at the sample position.
-
-
Data Acquisition:
-
Measure the absorption spectrum of the probe pulse through the sample at various time delays after the pump pulse.
-
Also, record the spectrum of the probe without the pump pulse as a reference.
-
The change in absorbance (ΔA) is calculated as ΔA = -log(I_pump_on / I_pump_off).
-
-
Kinetic Analysis:
-
Plot the ΔA at a specific wavelength (corresponding to the absorption of IF) as a function of the delay time.
-
Fit the kinetic traces to appropriate models to extract the formation and decay rate constants of the IF intermediate.
-
-
Spectral Analysis:
-
Construct time-resolved absorption spectra to identify the spectral signature of the IF intermediate and any other transient species involved in the reaction.
-
Mass Spectrometry (MS)
While direct detection of a neutral, highly reactive intermediate like IF by mass spectrometry is challenging, MS techniques, particularly electrospray ionization (ESI-MS), can provide indirect evidence for its existence.[10] This is often achieved by detecting reaction products, or by trapping the intermediate with a specific reagent to form a more stable, detectable ion.
Application Note:
In the context of reactions involving IF, ESI-MS can be used to monitor the reaction mixture in real-time. By identifying the products of the reaction and any stable intermediates, a mechanistic pathway involving IF can be inferred. For example, in iodofluorination reactions, the detection of iodofluorinated products provides strong evidence for the involvement of an IF-like species.[9][11] Advanced MS techniques, such as ion mobility-mass spectrometry, could potentially be used to separate and identify transient species complexed with other molecules.
Data Presentation
Quantitative data from the described experiments should be summarized for clear comparison.
Table 1: Spectroscopic Data for IF Intermediate
| Analytical Technique | Matrix/Solvent | Observed Frequency/Wavelength | Assignment | Reference |
| Matrix Isolation IR | Solid Argon | Hypothetical ~610 cm⁻¹ | I-F Stretch | [12] (Gas Phase) |
| Electronic Emission | Gas Phase | 4300 - 7600 Å | A³Π₀⁺ → X¹Σ⁺ | [12] |
| Transient Absorption | Dichloromethane | To be determined | To be determined | N/A |
Table 2: Kinetic Data for a Reaction Involving IF
| Reaction | Technique | Rate Constant (Formation) | Rate Constant (Decay) | Lifetime |
| Iodofluorination of Alkene X | Transient Absorption | k_f | k_d | τ = 1/k_d |
Visualizations
References
- 1. Matrix isolation - Wikipedia [en.wikipedia.org]
- 2. Matrix-Isolation Spectroscopy • Hasenstab-Riedel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 3. Matrix isolation infrared spectroscopy | NIST [nist.gov]
- 4. This compound - WEST [west-code.org]
- 5. bromine.cchem.berkeley.edu [bromine.cchem.berkeley.edu]
- 6. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. OPG [opg.optica.org]
- 8. Kinetics and dynamics of this compound formation in gas-phase collisions. Final report, 1 December 1984-31 May 1988 (Technical Report) | OSTI.GOV [osti.gov]
- 9. Iodine-Mediated Fluorination of Alkenes with an HF Reagent: Regioselective Synthesis of 2-Fluoroalkyl Iodides [organic-chemistry.org]
- 10. Identifying reactive intermediates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Synthesis of High-Purity Nitrogen Triiodide Using Iodine Monofluoride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of high-purity nitrogen triiodide (NI₃) utilizing iodine monofluoride (IF). This method offers a distinct advantage over traditional ammonia-based syntheses by producing pure, adduct-free NI₃.
Introduction
Nitrogen triiodide is a highly sensitive primary explosive known for its dramatic decomposition into nitrogen gas and iodine vapor.[1] Traditionally, it is synthesized by reacting iodine with ammonia (B1221849), which yields an ammonia adduct (NI₃·NH₃) rather than the pure compound.[2][3] For research applications requiring high-purity NI₃, an ammonia-free synthesis route was developed. This method, first reported by Tornieporth-Oetting and Klapötke in 1990, involves the reaction of boron nitride (BN) with this compound (IF) in a low-temperature, anhydrous environment.[1][2] This protocol yields a dark red, pure form of NI₃.[4]
Application Notes
The use of this compound for the synthesis of nitrogen triiodide is particularly suited for researchers requiring a pure, ammonia-free product for specialized studies. The absence of the stabilizing ammonia adduct makes the resulting NI₃ significantly more sensitive and its properties distinct from the commonly prepared NI₃·NH₃.
Advantages of the this compound Method:
-
High Purity: This method yields pure nitrogen triiodide, free from ammonia adducts that are present in products from traditional synthesis routes.
-
Anhydrous Conditions: The reaction is carried out in an anhydrous solvent, which is critical for preventing the formation of byproducts and ensuring the stability of the reactive intermediates.
Limitations:
-
Low Yield: The synthesis of pure NI₃ via this method is reported to have a low yield.[1]
-
Extreme Sensitivity of Product: The resulting pure NI₃ is exceptionally unstable and sensitive to shock, friction, and temperature changes, decomposing, sometimes explosively, at 0°C.[4]
-
Instability of Reagent: this compound is an unstable brown solid that decomposes at 0°C, necessitating its in-situ generation or careful handling at low temperatures.[4]
Due to the extreme sensitivity of pure NI₃, it has no practical commercial applications and is primarily of interest for fundamental research into explosives and chemical bonding.[1]
Experimental Protocols
This section details the necessary protocols for the synthesis of this compound and its subsequent reaction with boron nitride to produce high-purity nitrogen triiodide.
I. In-Situ Generation of this compound (IF)
As this compound is unstable, it is typically generated in-situ for immediate use. One common method is the reaction of iodine with silver(I) fluoride (B91410).
Materials and Equipment:
-
Elemental Iodine (I₂)
-
Silver(I) Fluoride (AgF)
-
Trichlorofluoromethane (B166822) (CFCl₃), pre-dried
-
Reaction vessel equipped with a magnetic stirrer and a low-temperature cooling bath
-
Schlenk line or glove box for maintaining an inert atmosphere
Protocol:
-
Under an inert atmosphere (e.g., argon or nitrogen), add equimolar amounts of elemental iodine and silver(I) fluoride to a pre-cooled reaction vessel containing anhydrous trichlorofluoromethane.
-
Maintain the temperature of the reaction mixture at -45°C using a suitable cooling bath (e.g., a cryostat or a dry ice/acetone bath).
-
Stir the suspension for 2 hours to allow for the formation of this compound. The resulting solution/suspension of IF in CFCl₃ is used directly in the next step.
II. Synthesis of High-Purity Nitrogen Triiodide (NI₃)
Materials and Equipment:
-
Boron Nitride (BN), finely powdered and dried
-
This compound solution in CFCl₃ (from Protocol I)
-
Low-temperature reaction vessel
-
Filtration apparatus suitable for low-temperature and inert atmosphere operation
-
Dewar flasks for handling and storing the product at low temperatures
Protocol:
-
In a separate reaction vessel maintained at -30°C under an inert atmosphere, add a suspension of finely powdered boron nitride in pre-cooled, anhydrous trichlorofluoromethane.
-
Slowly add the freshly prepared this compound solution (from Protocol I) to the stirred boron nitride suspension. The stoichiometric ratio is 3 moles of IF for every 1 mole of BN.
-
Allow the reaction to proceed at -30°C for a minimum of 2 hours with continuous stirring.
-
After the reaction is complete, the solid product (NI₃) is separated from the reaction mixture by low-temperature filtration under an inert atmosphere.
-
The collected dark red solid is washed with a small amount of pre-cooled, anhydrous trichlorofluoromethane to remove any unreacted starting materials and the soluble byproduct, boron trifluoride (BF₃).
-
The purified NI₃ must be kept at or below -20°C and handled with extreme caution due to its high instability.
Data Presentation
The following tables summarize the key quantitative data associated with the reactants and the product.
| Compound | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| Boron Nitride (BN) | 24.82 | White solid | 2973 (sublimes) |
| This compound (IF) | 145.90 | Unstable brown solid | -45 |
| Nitrogen Triiodide (NI₃) | 394.72 | Dark red solid | Decomposes at 0 |
| Boron Trifluoride (BF₃) | 67.81 | Colorless gas | -126.8 |
Table 1: Physical Properties of Reactants and Products
| Reactant / Product | Stoichiometric Ratio |
| Boron Nitride (BN) | 1 |
| This compound (IF) | 3 |
| Nitrogen Triiodide (NI₃) | 1 |
| Boron Trifluoride (BF₃) | 1 |
Table 2: Stoichiometry of the Synthesis Reaction
Safety Precautions
The synthesis and handling of high-purity nitrogen triiodide are extremely hazardous and should only be attempted by experienced researchers in a well-equipped laboratory with appropriate safety measures in place.
-
Explosion Hazard: Pure nitrogen triiodide is a primary explosive and is extremely sensitive to mechanical shock, friction, and changes in temperature. It can detonate violently when touched, even lightly.[1]
-
Personal Protective Equipment (PPE): A full-face shield, blast shield, and appropriate gloves must be worn at all times. Hearing protection is also recommended.[5]
-
Inert Atmosphere: All procedures must be carried out under a dry, inert atmosphere (e.g., in a glove box or using a Schlenk line) to prevent premature decomposition and reaction with moisture.
-
Low-Temperature Conditions: Strict adherence to the specified low temperatures is crucial for the stability of both the this compound reagent and the nitrogen triiodide product.
-
Small Scale: This synthesis should only be performed on a small scale. Do not attempt to scale up the reaction without a thorough risk assessment.
-
Disposal: Any residual NI₃ must be destroyed immediately. This can be done by carefully and remotely adding a reducing agent solution, such as sodium thiosulfate, while the material is still wet with solvent and at low temperature.[6]
Visualizations
References
Troubleshooting & Optimization
preventing disproportionation of iodine monofluoride in solution
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with iodine monofluoride (IF) in solution. Given the inherent instability of IF, this guide focuses on strategies for its in situ generation and immediate use, and theoretical approaches to minimize its rapid disproportionation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (IF) disproportionation?
A1: this compound is a highly unstable interhalogen compound that rapidly decomposes, even at 0 °C.[1][2] This decomposition occurs through a redox process called disproportionation, where iodine in the +1 oxidation state is simultaneously reduced to elemental iodine (oxidation state 0) and oxidized to iodine(V) pentafluoride (oxidation state +5). The primary, irreversible reaction is: 5IF → 2I₂ + IF₅.[1][3][4][5]
Q2: My solution containing IF immediately turns brown/violet. Is this normal?
A2: Yes, this is a strong indication of rapid disproportionation. This compound itself is a chocolate-brown solid at low temperatures.[1][6] However, its decomposition produces elemental iodine (I₂), which forms brown solutions in many organic solvents, and violet solutions in non-polar solvents like CCl₄ or in the gas phase.[7][8] The appearance of these colors signifies that the IF has decomposed into I₂ and IF₅.
Q3: Can this compound be purchased or stored in a pure form?
A3: No, IF cannot be obtained or stored in a pure, isolated form due to its extreme instability.[1][6] It must be generated in situ (within the reaction mixture) at very low temperatures for immediate use in subsequent reactions.[4][6]
Q4: What are the primary products of IF disproportionation?
A4: The main, thermodynamically stable products are elemental iodine (I₂) and iodine pentafluoride (IF₅).[4][5] Some sources suggest that iodine trifluoride (IF₃) may be formed as an intermediate, which then further decomposes to I₂ and IF₅.[6]
Q5: At what temperature is IF considered most stable?
A5: While "stable" is a relative term for IF, it is generated at very low temperatures, typically between -45 °C and -78 °C, in solvents like trichlorofluoromethane (B166822) (CCl₃F) to maximize its transient lifetime for experimental use.[1][4] It decomposes at 0 °C.[1]
Troubleshooting Guides
Issue 1: Rapid and Complete Decomposition of IF Upon Synthesis
-
Symptom: Immediate and intense formation of a brown or violet color in the solution, with little to no desired product from reactions involving IF.
-
Cause: The rate of disproportionation is exceeding the rate of your intended reaction. This is often due to suboptimal temperature, solvent choice, or the presence of impurities.
-
Troubleshooting Steps:
-
Temperature Control (Critical): Ensure your reaction vessel is maintained at the lowest possible temperature for the reaction, ideally between -45 °C and -78 °C, throughout the generation and use of IF.[4] Use a cryostat or a suitable cooling bath (e.g., dry ice/acetone) for precise temperature management.
-
Solvent Selection: Use inert, aprotic, and dry solvents. The literature standard for IF generation is trichlorofluoromethane (CCl₃F).[4] Based on general principles of stabilizing reactive species, consider other inert fluorinated or non-polar solvents. Avoid protic solvents (like alcohols or water) and those with high dielectric constants, which may facilitate ionic pathways for decomposition.
-
Inert Atmosphere: Conduct the entire experiment under a dry, inert atmosphere (e.g., Argon or Nitrogen). Moisture can react with IF and accelerate decomposition.
-
Immediate Use: Design your experiment so that the substrate for the subsequent reaction is already present in the vessel during the in situ generation of IF, or is added immediately after generation is complete.
-
Issue 2: Low Yields in Reactions Requiring IF
-
Symptom: The final product yield is significantly lower than expected, with unreacted starting material and disproportionation byproducts (I₂ and IF₅) present.
-
Cause: The concentration of active IF is insufficient due to its short half-life.
-
Troubleshooting Steps:
-
Optimize Reagent Stoichiometry: Ensure the reagents used to generate IF (e.g., I₂ and AgF) are of high purity and are used in the correct stoichiometric ratio.
-
Consider Solvent Effects: The solvent can influence the reactivity of interhalogens. For other species like ICl, solvent polarity determines whether the reaction proceeds via an ionic or radical pathway.[9] While specific data for IF is unavailable, exploring a range of inert, non-polar solvents may identify one that slows disproportionation relative to the desired reaction.
-
Investigate Lewis Base Stabilization (Theoretical): In principle, a weakly coordinating Lewis base (e.g., a highly hindered ether or a fluorinated amine) could form a temporary, more stable adduct with the electrophilic iodine center of IF. This is a research-level strategy that would require significant experimentation to validate. The goal is to form an adduct that is stable enough to prevent disproportionation but reactive enough for the intended purpose.
-
Data Presentation
Table 1: Physical and Thermodynamic Properties of this compound and Related Compounds
| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Standard Enthalpy of Formation (ΔfH°) (kJ/mol) |
| This compound | IF | 145.90 | Unstable chocolate-brown solid[1] | -45[4] | -95.4 (gas)[4] |
| Iodine (product) | I₂ | 253.81 | Lustrous metallic gray solid[8] | 114 | 0 (solid) |
| Iodine Pentafluoride (product) | IF₅ | 221.90 | Colorless liquid[10] | 9.4 | -840 (gas)[11] |
Table 2: Conceptual Guide to Solvent Selection for IF Generation (Theoretical)
| Solvent Class | Examples | Potential Suitability | Rationale |
| Halogenated Alkanes | CCl₃F, CFCl₂CF₂Cl | High | Inert, aprotic, low freezing point. CCl₃F is the solvent cited in literature for IF synthesis.[4] |
| Non-Polar Hydrocarbons | Hexane, Pentane | Moderate | Aprotic and non-polar, which may slow ionic decomposition pathways. Must be rigorously dried. |
| Aprotic Polar Solvents | Acetonitrile, THF, DMF | Low to Moderate | May act as Lewis bases and potentially form stabilizing adducts, but could also promote undesired side reactions or ionic decomposition. Requires empirical testing. |
| Protic Solvents | Water, Alcohols, Acetic Acid | Very Low (Avoid) | Will react with and rapidly destroy IF. |
Experimental Protocols
Protocol 1: In Situ Generation of this compound via Silver(I) Fluoride (B91410)
This protocol is based on the established reaction: I₂ + AgF → IF + AgI.[4]
-
Preparation:
-
Dry all glassware in an oven at >120 °C for several hours and cool under a stream of dry argon or nitrogen.
-
Equip a three-necked flask with a magnetic stirrer, a low-temperature thermometer, a gas inlet, and a dropping funnel.
-
Charge the flask with a suspension of high-purity, dry silver(I) fluoride (AgF) in a pre-cooled (-40 °C) inert solvent (e.g., trichlorofluoromethane, CCl₃F).
-
If applicable, add the substrate that will react with the IF to the flask at this stage.
-
-
Generation:
-
Cool the flask to the target temperature (e.g., -45 °C) using a suitable cooling bath.
-
Prepare a solution of elemental iodine (I₂) in the same inert solvent and add it to the dropping funnel.
-
Add the iodine solution dropwise to the stirred suspension of AgF over 30-60 minutes. Maintain the temperature strictly at -45 °C. The formation of insoluble silver(I) iodide (AgI) drives the reaction.
-
-
Reaction:
-
The generated IF is consumed in situ by the substrate present in the flask.
-
Allow the reaction to proceed at the low temperature for the required duration. Monitor the reaction progress using appropriate low-temperature analytical techniques if possible (e.g., low-temperature NMR or IR spectroscopy).
-
-
Workup:
-
Once the reaction is complete, the mixture can be quenched (e.g., with a solution of sodium thiosulfate (B1220275) to remove excess iodine/IF) and worked up according to the specific requirements of the product being synthesized.
-
Visualizations
Caption: The disproportionation pathway of this compound.
Caption: Experimental workflow for in situ generation and use of IF.
Caption: Theoretical stabilization of IF using a Lewis Base.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. asccollegekolhar.in [asccollegekolhar.in]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Interhalogen Compounds: Types, Preparation & Key Properties [vedantu.com]
- 6. researchgate.net [researchgate.net]
- 7. Stabilization of reactive rare earth alkyl complexes through mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iodine - Wikipedia [en.wikipedia.org]
- 9. The kinetics of iodine disproportionation: a system of parallel second-order reactions sustained by a multi-species pre-equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. This compound (IF) disproportionates into IF {5} and \mathrm{I}{2} .. [askfilo.com]
how to improve the yield of iodine monofluoride synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of iodine monofluoride (IF). Due to its inherent instability, the synthesis of IF presents unique challenges. This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to help improve the yield and successful application of this highly reactive reagent.
Frequently Asked Questions (FAQs)
Q1: Why is my yield of this compound consistently low?
A1: Low yields of this compound are most commonly due to its rapid disproportionation into elemental iodine (I₂) and iodine pentafluoride (IF₅), especially at temperatures above -40°C.[1] This reaction is thermodynamically favored and irreversible. To improve your yield, it is critical to maintain very low temperatures throughout the synthesis and purification process.
Q2: What is the visual indicator of this compound formation and decomposition?
A2: this compound is a chocolate-brown solid at low temperatures.[1] Its decomposition is marked by the appearance of elemental iodine, which is a dark purple solid, and the potential formation of colorless liquid iodine pentafluoride.
Q3: Can I store synthesized this compound?
A3: Storage of pure this compound is extremely challenging due to its instability. It decomposes at 0°C and is highly sensitive to temperature fluctuations.[1] For most applications, it is recommended to generate and use this compound in situ. If short-term storage is necessary, it must be maintained at or below the temperature of its synthesis (e.g., -78°C).
Q4: What are the main advantages of in situ generation of this compound?
A4: In situ generation bypasses the need to isolate and purify the unstable IF. By forming the reagent in the presence of the substrate, it can react immediately, which can significantly improve the overall yield of the desired product. This method is particularly effective for applications like the iodofluorination of alkenes.
Q5: Are there any alternatives to using highly toxic fluorine gas for the synthesis?
A5: Yes, several methods avoid the use of elemental fluorine. A common alternative is the reaction of iodine with silver(I) fluoride (B91410) (AgF) at 0°C.[1] Another method involves reacting iodine with iodine trifluoride (IF₃) at -78°C in a suitable solvent like trichlorofluoromethane (B166822).[1]
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| No or very little product formation | 1. Reaction temperature is too high, leading to immediate disproportionation. 2. Impure or wet reactants. 3. Inefficient mixing of reactants. | 1. Ensure the reaction vessel is maintained at the specified low temperature (e.g., -45°C to -78°C). 2. Use freshly purified iodine and ensure all reactants and solvents are anhydrous. 3. Employ efficient stirring to ensure good contact between the reactants. |
| Formation of significant amounts of I₂ and IF₅ | 1. The reaction was allowed to warm up. 2. The reaction was run for too long at a slightly elevated temperature. 3. Localized heating within the reaction mixture. | 1. Strictly control the temperature of the reaction and work-up. 2. Optimize the reaction time; monitor the reaction progress if possible. 3. Add reagents slowly to a well-stirred solution to dissipate any heat generated. |
| Difficulty in isolating the product | 1. IF is inherently unstable and difficult to handle. 2. Disproportionation during filtration or solvent removal. | 1. Consider using the product in situ without isolation. 2. If isolation is necessary, use pre-cooled filtration apparatus and avoid any warming of the product. Remove the solvent under high vacuum at the lowest possible temperature. |
| Inconsistent results between batches | 1. Variations in the quality of reactants. 2. Fluctuations in reaction temperature. 3. Presence of moisture. | 1. Standardize the purification and handling of all starting materials. 2. Use a reliable and calibrated cooling bath. 3. Ensure all glassware is oven-dried and the reaction is performed under an inert, dry atmosphere. |
Experimental Protocols
Protocol 1: Synthesis from Iodine and Fluorine Gas
This method requires specialized equipment for handling fluorine gas.
Reaction: I₂ + F₂ → 2 IF
Methodology:
-
A solution of iodine in trichlorofluoromethane (CCl₃F) is prepared in a reactor made of a fluorine-resistant material (e.g., Teflon or passivated metal).
-
The reactor is cooled to -45°C using a suitable cooling bath.
-
A stream of fluorine gas, diluted with an inert gas like nitrogen, is bubbled through the stirred iodine solution.
-
The flow of fluorine is carefully controlled to maintain the temperature and avoid an excess of fluorine, which could lead to the formation of higher iodine fluorides.
-
The reaction progress can be monitored by the change in color of the solution.
-
Once the reaction is complete, the product is used immediately or subjected to low-temperature purification if required.
Protocol 2: Synthesis from Iodine and Iodine Trifluoride
Reaction: I₂ + IF₃ → 3 IF
Methodology:
-
A suspension of iodine trifluoride in trichlorofluoromethane (CCl₃F) is prepared in a pre-cooled reactor at -78°C.
-
A solution of iodine in CCl₃F, also pre-cooled to -78°C, is added slowly to the stirred suspension.
-
The reaction mixture is maintained at -78°C with vigorous stirring.
-
The completion of the reaction is indicated by the dissolution of the reactants and the formation of the characteristic brown color of this compound.
-
The resulting solution of IF is then used directly for subsequent reactions.
Protocol 3: Synthesis from Iodine and Silver(I) Fluoride
Reaction: I₂ + AgF → IF + AgI
Methodology:
-
Solid silver(I) fluoride is placed in a reaction vessel under an inert atmosphere.
-
The vessel is cooled to 0°C.
-
A solution of iodine in a suitable anhydrous solvent is added dropwise to the stirred AgF.
-
The reaction is allowed to proceed at 0°C until the iodine color disappears.
-
The formation of a precipitate of silver iodide (AgI) is observed.
-
The resulting solution containing this compound can be separated from the AgI precipitate by low-temperature filtration or decantation for immediate use.
Data Presentation
| Synthesis Method | Reactants | Reaction Temperature | Advantages | Disadvantages |
| Direct Fluorination | I₂, F₂ | -45°C | Direct formation from elements. | Requires handling of highly toxic and corrosive fluorine gas; risk of forming higher iodine fluorides. |
| Comproportionation | I₂, IF₃ | -78°C | Avoids the use of fluorine gas. | Requires the pre-synthesis of iodine trifluoride, which is also a challenging reagent to handle. |
| Metathesis | I₂, AgF | 0°C | Milder reaction conditions; avoids highly reactive fluorine-containing gases. | Silver(I) fluoride is a relatively expensive reagent; formation of a solid byproduct (AgI). |
| In situ Generation | I₂, HF source, Oxidant | Room Temperature | Avoids isolation of unstable IF; mild reaction conditions. | The presence of other reagents might interfere with subsequent reactions. |
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Technical Support Center: Analysis of Iodine Monofluoride (IF)
Welcome to the technical support center for the analysis of iodine monofluoride (IF). This resource is designed for researchers, scientists, and drug development professionals working with this highly reactive and unstable interhalogen compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist you in your work.
Troubleshooting Guides
This section provides solutions to common problems encountered during the generation and analysis of this compound.
| Problem | Potential Cause | Suggested Solution |
| No or low signal of IF in the spectrometer. | Decomposition of IF: this compound is highly unstable and decomposes rapidly at temperatures above 0°C.[1] | - Ensure all reactions are carried out at low temperatures (-45°C to -78°C is recommended).[1] - Use a cryogenic setup, such as a matrix isolation system, to trap and stabilize the IF for analysis.[2][3][4] - Minimize the path length and time between generation and detection. |
| Incomplete reaction: The precursors may not be reacting efficiently to form IF. | - Verify the purity of your starting materials (I₂, F₂, IF₃, or AgF).[1][5] - Ensure proper stoichiometry of reactants as per the chosen generation method.[1] - Use an appropriate solvent that does not react with IF, such as CCl₃F.[1] | |
| Leaks in the vacuum system: For gas-phase or matrix-isolation studies, air leaks can lead to the reaction of IF with atmospheric components. | - Thoroughly check all connections and seals in your vacuum line and sample chamber. - Perform a leak test before introducing your reactants. | |
| Presence of unexpected peaks in the spectrum. | Disproportionation products: IF disproportionates into iodine (I₂) and iodine pentafluoride (IF₅).[1][6] | - This is a strong indication that the temperature is too high. Immediately lower the temperature of your reaction and analysis setup. - Acquire spectra at different time intervals to monitor the appearance of I₂ and IF₅ peaks, confirming decomposition. |
| Reaction with solvent or impurities: The solvent or impurities in the reagents may be reacting with the highly reactive IF. | - Use high-purity, anhydrous solvents. CCl₃F is a common choice for low-temperature reactions.[1] - Ensure all glassware and equipment are scrupulously clean and dry. | |
| Formation of adducts: IF can form charge-transfer complexes with Lewis bases.[6] | - While this can sometimes be used for stabilization, unintended adduct formation can complicate spectra. - If not desired, ensure the solvent and any other species in the system are non-coordinating. | |
| Inconsistent or non-reproducible results. | Moisture contamination: Water reacts readily with interhalogen compounds. | - Use thoroughly dried glassware and reagents. - Handle all materials under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). |
| Fluctuations in temperature or pressure: The stability of IF is highly sensitive to reaction conditions. | - Employ precise temperature and pressure control systems. - Monitor and log experimental parameters throughout the experiment to identify any deviations. | |
| Difficulty isolating IF for analysis. | Inherent instability: this compound cannot be isolated in pure form at room temperature.[6] | - Focus on in-situ generation and analysis. Couple your generation apparatus directly to your analytical instrument. - Utilize matrix isolation spectroscopy to trap IF in an inert gas matrix at cryogenic temperatures for detailed spectroscopic study.[2][3][4] |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in working with this compound?
A1: The primary challenge is its extreme instability. This compound (IF) is a chocolate-brown solid that decomposes at 0°C and disproportionates into elemental iodine (I₂) and iodine pentafluoride (IF₅).[1] This makes its isolation and analysis under standard conditions very difficult.
Q2: How can I generate this compound for my experiments?
A2: IF is typically generated in-situ for immediate analysis. Common methods include:
-
The reaction of iodine and fluorine gas at -45°C in a solvent like trichlorofluoromethane (B166822) (CCl₃F).[1]
-
The reaction of iodine with iodine trifluoride (IF₃) at -78°C in CCl₃F.[1]
-
The reaction of iodine with silver(I) fluoride (B91410) (AgF) at 0°C.[1]
Q3: What is the best method for stabilizing this compound for spectroscopic analysis?
A3: Matrix isolation is a powerful technique for stabilizing and studying highly reactive species like IF.[2][3][4] This involves trapping the IF molecules in a solid, inert matrix (like argon or nitrogen) at cryogenic temperatures. This prevents the IF molecules from reacting with each other and allows for detailed spectroscopic characterization.
Q4: Can I handle this compound in a standard fume hood?
A4: Due to its high reactivity and the hazardous nature of its precursors (like fluorine gas), it is strongly recommended to handle this compound and its reactants in a glovebox under an inert atmosphere or using a Schlenk line.[5] A standard fume hood may not provide sufficient protection from atmospheric moisture and may not be suitable for handling highly reactive gases like fluorine.
Q5: Are there any known adducts of this compound that are more stable?
A5: While IF can form charge-transfer complexes with Lewis bases, which can alter its properties, there is limited information on well-characterized, stable adducts of IF that would facilitate its analysis.[6] The formation of such adducts could potentially be a method for stabilization, but this would require further investigation for your specific analytical needs.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molar Mass | 145.903 g/mol | [1] |
| Appearance | Unstable brown solid | [1] |
| Melting Point | -45 °C | [1] |
| Decomposition Temperature | 0 °C | [1] |
| I-F Bond Distance | 190.9 pm | [1] |
| I-F Bond Dissociation Energy | ~277 kJ mol⁻¹ | [1] |
| Standard Enthalpy of Formation (ΔfH°) | -95.4 kJ mol⁻¹ (at 298 K) | [1] |
| Gibbs Free Energy of Formation (ΔfG°) | -117.6 kJ mol⁻¹ (at 298 K) | [1] |
Experimental Protocols
Protocol 1: In-situ Generation of this compound for Spectroscopic Analysis
Objective: To generate a transient amount of this compound for immediate spectroscopic analysis.
Materials:
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Iodine (I₂) crystals, purified
-
Fluorine (F₂) gas, diluted in an inert gas (e.g., 5% F₂ in N₂)
-
Trichlorofluoromethane (CCl₃F), anhydrous
-
Cryostat and vacuum-jacketed reaction vessel
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Spectrometer (e.g., UV-Vis, IR, or Raman) with a low-temperature sample holder
Procedure:
-
Assemble the reaction apparatus, ensuring all glassware is thoroughly dried and the system is leak-tight.
-
Cool the reaction vessel to -45°C using a suitable cooling bath (e.g., dry ice/acetone).
-
Introduce a small, accurately weighed amount of iodine crystals into the reaction vessel.
-
Add a sufficient volume of pre-cooled, anhydrous CCl₃F to dissolve the iodine.
-
Slowly bubble the diluted fluorine gas through the iodine solution while maintaining the temperature at -45°C. The solution should change color, indicating the formation of IF.
-
Immediately transfer the cold reaction mixture to the pre-cooled sample holder of the spectrometer.
-
Acquire the spectrum of the freshly prepared IF solution.
-
Monitor the spectrum over time to observe the decomposition of IF and the appearance of I₂ and IF₅.
Protocol 2: Matrix Isolation of this compound
Objective: To trap this compound in an inert matrix for detailed spectroscopic study.
Materials:
-
Apparatus for in-situ generation of IF (as described in Protocol 1).
-
Matrix isolation system, including a cryostat, a cold window (e.g., CsI), a vacuum shroud, and a gas deposition system.
-
Inert matrix gas (e.g., high-purity argon).
-
Spectrometer (typically FTIR or UV-Vis) interfaced with the matrix isolation system.
Procedure:
-
Set up and cool the matrix isolation system to the desired temperature (typically 10-15 K).
-
Generate a gaseous stream of IF using one of the established methods (e.g., the reaction of I₂ and F₂).
-
Simultaneously, introduce a stream of the inert matrix gas into the system.
-
Co-deposit the IF and matrix gas mixture onto the cold window. The ratio of matrix gas to IF should be high (e.g., 1000:1) to ensure proper isolation.
-
Once a sufficient amount of the matrix has been deposited, stop the gas flows.
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Record the spectrum of the matrix-isolated this compound. The low temperature and isolation in the inert matrix will prevent decomposition and allow for high-resolution spectroscopic measurements.
Visualizations
Caption: Workflow for in-situ generation and analysis of this compound.
Caption: Experimental workflow for matrix isolation spectroscopy of this compound.
Caption: Decomposition pathway of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Matrix Isolation | Research Starters | EBSCO Research [ebsco.com]
- 3. Matrix isolation - Wikipedia [en.wikipedia.org]
- 4. Matrix isolation infrared spectroscopy | NIST [nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. Iodine - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Iodofluorination Reactions
Welcome to the technical support center for iodofluorination reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to regioselectivity and find answers to frequently asked questions encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My iodofluorination reaction is producing a mixture of regioisomers. How can I improve the selectivity for the Markovnikov product?
Answer:
Low regioselectivity in iodofluorination reactions often points to a mismatch between the substrate's electronic properties and the reaction conditions. The "normal" or Markovnikov regioselectivity is favored in reactions that proceed through a more stable carbocation intermediate. Here’s a step-by-step troubleshooting guide to enhance the formation of the Markovnikov product, where the fluorine atom adds to the more substituted carbon of the alkene.
1. Re-evaluate Your Substrate's Electronic Properties:
The inherent electronic nature of your alkene is the primary driver of regioselectivity.
-
Electron-Rich Alkenes: Alkenes with electron-donating groups (e.g., alkyl, alkoxy) tend to favor Markovnikov addition. The reaction proceeds through a carbocation-like intermediate, and the more substituted carbocation is more stable, leading to the fluorine adding to that position.
-
Electron-Poor Alkenes: Alkenes with electron-withdrawing groups (e.g., esters, ketones) can disfavor the formation of a carbocation at the adjacent carbon, potentially leading to lower selectivity.
2. Optimize the Reaction Conditions:
Several factors in your reaction setup can be tuned to favor a Markovnikov-selective pathway.
-
Choice of Oxidant: In iodine-mediated reactions using an HF source, the choice of oxidant can be crucial. For some substrates, switching the persulfate oxidant has been shown to improve selectivity.[1]
-
Solvent Selection: The polarity of the solvent can influence the stability of the intermediates. A systematic solvent screen is recommended. Dichloromethane (DCM) is often a good starting point for promoting electrophilic additions.[1]
-
Temperature Control: Lowering the reaction temperature can sometimes increase selectivity by favoring the product that arises from the lower energy transition state, which is typically the Markovnikov product.
3. Confirm the Reaction Mechanism:
The standard iodofluorination with I₂ and an HF source typically proceeds via an electrophilic addition mechanism involving an iodonium (B1229267) ion intermediate.[1] This mechanism inherently favors Markovnikov selectivity. If you are observing unexpected regioselectivity, consider the possibility of competing reaction pathways.
Experimental Protocol: Screening Solvents to Improve Markovnikov Selectivity
Objective: To determine the optimal solvent for maximizing the regioselectivity of the iodofluorination reaction for a specific substrate.
Materials:
-
Your alkene substrate
-
Iodine (I₂)
-
HF-Pyridine (or another suitable HF source)
-
Potassium persulfate (K₂S₂O₈) or Sodium persulfate (Na₂S₂O₈)
-
A range of anhydrous solvents with varying polarities (e.g., Dichloromethane (DCM), Acetonitrile (B52724) (MeCN), Dioxane, Toluene)
-
Teflon reaction tubes or other HF-resistant vials
-
Standard workup and purification supplies (e.g., saturated NaHCO₃, Na₂SO₃, brine, anhydrous Na₂SO₄, silica (B1680970) gel for chromatography)
-
Analytical instrumentation for determining regiomeric ratio (e.g., ¹⁹F NMR, GC-MS)
Procedure:
-
Preparation: Set up a parallel reaction array with identical Teflon tubes, each equipped with a stir bar.
-
Reagent Addition:
-
To each tube, add iodine (1.0 mmol).
-
Add the solvent to be tested (e.g., 2 mL of DCM in tube 1, 2 mL of MeCN in tube 2, etc.).
-
Carefully add HF-Pyridine (0.78 mL, 30 mmol of HF).
-
Stir the mixture for 15 minutes at room temperature.
-
Add the chosen oxidant (e.g., Na₂S₂O₈, 1.0 mmol).
-
-
Reaction Initiation: Add your alkene substrate (1.0 mmol) to each tube.
-
Reaction Monitoring: Stir the reactions at a consistent temperature (e.g., room temperature) for a set period (e.g., 1-24 hours). Monitor the reaction progress by TLC or LC-MS if possible.
-
Workup:
-
Quench each reaction by carefully adding saturated aqueous NaHCO₃ and Na₂SO₃ solutions.
-
Extract the product with an organic solvent (e.g., DCM, 3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Analyze the crude product mixture from each reaction using ¹⁹F NMR or GC-MS to determine the ratio of regioisomers.
-
Purify the product from the most promising reaction conditions using column chromatography.
-
Issue 2: My reaction is yielding the anti-Markovnikov product as the major isomer. How can I reverse this selectivity?
Answer:
Observing the anti-Markovnikov product means the fluorine is adding to the less substituted carbon of the alkene. While sometimes this is an undesired outcome, it can also be a synthetic goal. If you are aiming for the Markovnikov product and getting the anti-Markovnikov isomer, or vice-versa, here are some strategies to consider.
1. Change the Fluorinating Reagent and Iodine Source:
The combination of reagents is the most powerful tool for switching regioselectivity. For a deliberate anti-Markovnikov iodofluorination, a different set of reagents is typically required. A well-established method uses Selectfluor® in combination with an iodide salt.[2]
2. Consider a Catalyst-Controlled Reaction:
For certain classes of substrates, particularly α-trifluoromethyl styrenes, specialized organocatalysts have been developed that can invert the intrinsic regioselectivity of the uncatalyzed process. These catalysts, often based on aryl iodides, can facilitate the formation of the otherwise disfavored regioisomer.
3. Analyze Steric Factors:
Bulky substituents on your alkene can hinder the approach of the reagents to the more substituted carbon, leading to a higher proportion of the anti-Markovnikov product.[3][4] Evaluate the steric environment around the double bond of your substrate. If steric hindrance is suspected to be the cause of poor selectivity, there may be limited options other than modifying the substrate itself.
Experimental Protocol: Protocol for Anti-Markovnikov Iodofluorination
Objective: To synthesize the anti-Markovnikov iodofluorination product from an alkene.
Materials:
-
Your alkene substrate (0.5 mmol)
-
Selectfluor® (2.5 - 3.0 equivalents)
-
Tetrabutylammonium iodide (ⁿBu₄NI) (2.0 - 3.5 equivalents)
-
Anhydrous acetonitrile (CH₃CN) (2.5 - 5 mL)
-
Reaction vial
-
Standard workup and purification supplies
-
Analytical instrumentation for product characterization
Procedure:
-
Preparation: In a reaction vial, combine the alkene (0.5 mmol), Selectfluor®, and ⁿBu₄NI in anhydrous acetonitrile.
-
Reaction: Stir the reaction mixture at the appropriate temperature (60-80 °C) for 2-12 hours under an air atmosphere. The optimal temperature and time will depend on whether you are forming a secondary or tertiary C-F bond.[2]
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Influence of Oxidant on Iodofluorination of 4-Phenyl-1-butene
| Entry | Oxidant | Solvent | Yield (%) | Regiomeric Ratio (Markovnikov:anti-Markovnikov) |
| 1 | K₂S₂O₈ | DCM | 70 | >95:5 |
| 2 | Na₂S₂O₈ | DCM | 75 | >95:5 |
Data adapted from a study on iodine-mediated fluorination, which reported improved yields with Na₂S₂O₈ for some substrates, while maintaining high regioselectivity.[1]
Table 2: Regioselectivity of Iodofluorination for Various Alkenes
| Substrate | Product Structure | Regioselectivity |
| 1-Octene | 2-Fluoro-1-iodooctane | Markovnikov |
| Styrene | 1-Fluoro-2-iodo-1-phenylethane | Markovnikov |
| Methyl undecenoate | Methyl 10-fluoro-11-iodoundecanoate | Markovnikov |
This table summarizes the observed regioselectivity for a range of aliphatic and aromatic alkenes using an iodine-mediated protocol, which consistently yields the Markovnikov product.[1]
Visualizations
Reaction Mechanism and Regioselectivity
Caption: Proposed mechanism for Markovnikov-selective iodofluorination.
Troubleshooting Workflow for Low Regioselectivity
Caption: Decision tree for troubleshooting low regioselectivity.
References
Technical Support Center: Immunofluorescence (IF) Preparations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize side reactions during immunofluorescence (IF) experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
High Background Staining
Q1: I am observing high background fluorescence in my IF experiment. What are the potential causes and how can I troubleshoot this?
High background fluorescence can obscure specific signals and make data interpretation difficult.[1][2][3][4] Common causes and solutions are outlined below:
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Recommendation |
| Primary or Secondary Antibody Concentration Too High | Decrease the antibody concentration. Titrate the primary and secondary antibodies to find the optimal dilution that maximizes the signal-to-noise ratio.[1][4][5] |
| Insufficient Blocking | Increase the blocking incubation time or change the blocking agent.[1][3][5] Common blocking agents include Bovine Serum Albumin (BSA) and normal serum from the species the secondary antibody was raised in.[3][6] |
| Inadequate Washing | Increase the number and/or duration of wash steps between antibody incubations to remove unbound and loosely bound antibodies.[1][4] |
| Non-Specific Antibody Binding | This can be caused by several factors, including interactions with Fc receptors.[7][8] Ensure your blocking buffer is appropriate. Using a secondary antibody that has been pre-adsorbed against the species of your sample can also help. |
| Sample Drying | Ensure the sample remains hydrated throughout the staining procedure, as drying can cause non-specific antibody binding.[1][9] |
| Autofluorescence | The tissue or cells themselves may have endogenous fluorescence.[10][11][12] (See dedicated section on Autofluorescence below). |
Weak or No Signal
Q2: My IF staining is resulting in a weak signal or no signal at all. What could be wrong?
Weak or no fluorescence can be frustrating. This issue can stem from problems with the sample, the antibodies, or the imaging setup.[1][13][14]
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Recommendation |
| Low Target Protein Expression | Confirm the expression of the target protein in your sample using a different method, such as Western Blot, if possible.[13] Consider using a signal amplification method.[6][14] |
| Suboptimal Primary/Secondary Antibody Concentration | The antibody concentration may be too low. Increase the concentration or the incubation time.[1][5] Overnight incubation at 4°C is often recommended for primary antibodies.[13] |
| Inactive Antibodies | Ensure antibodies have been stored correctly and have not undergone multiple freeze-thaw cycles.[14] |
| Incompatible Primary and Secondary Antibodies | The secondary antibody must be raised against the host species of the primary antibody (e.g., if the primary is a mouse monoclonal, use an anti-mouse secondary).[1][5] |
| Masked Antigen Epitope | Fixation can sometimes mask the epitope your primary antibody is supposed to recognize.[15] An antigen retrieval step may be necessary.[6][16] |
| Incorrect Fluorophore/Filter Combination | Ensure the excitation and emission filters on the microscope are appropriate for the fluorophore you are using.[13] |
| Photobleaching | Protect your sample from light as much as possible during and after staining.[13] Consider using an anti-fade mounting medium.[13] |
Non-Specific Staining
Q3: I see staining in unexpected locations or in my negative control. How can I address non-specific staining?
Non-specific staining occurs when antibodies bind to unintended targets.[5][17] This is different from general high background and often appears as distinct, incorrect localization.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Recommendation |
| Cross-Reactivity of Secondary Antibody | Use a secondary antibody that has been pre-adsorbed against the species of your sample to minimize cross-reactivity.[12] |
| Binding to Fc Receptors | Immune cells, in particular, have Fc receptors that can bind antibodies non-specifically.[7][8] Including an Fc receptor blocking step or using serum from the same species as the secondary antibody in your blocking buffer can help.[18] |
| Endogenous Immunoglobulins | When staining tissue with an antibody raised in the same species (e.g., mouse primary on mouse tissue), the secondary antibody can bind to endogenous immunoglobulins.[12][14] Specialized blocking reagents or alternative primary antibody species may be needed. |
| Primary Antibody Quality | The primary antibody itself may have off-target binding. Validate your primary antibody and run appropriate controls, including a negative control where the primary antibody is omitted.[19] |
Autofluorescence
Q4: My unstained control sample is fluorescent. How can I identify and reduce autofluorescence?
Autofluorescence is the natural fluorescence of biological materials and can be a significant source of background noise, especially in the green and red channels.[11][12][20]
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Recommendation |
| Aldehyde Fixation | Fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can induce autofluorescence.[11][20] Minimize fixation time or consider alternative fixatives like cold methanol.[10][11] |
| Endogenous Fluorophores | Molecules like collagen, elastin, NADH, and lipofuscin are naturally fluorescent.[10][12][21] |
| Red Blood Cells | Heme groups in red blood cells are autofluorescent.[10][12] If possible, perfuse tissues with PBS before fixation to remove red blood cells.[10] |
| Quenching and Spectral Separation | - Use a quenching agent like sodium borohydride (B1222165) or Sudan Black B.[10][22]- Choose fluorophores in the far-red spectrum where autofluorescence is typically lower.[10][23]- Perform spectral imaging and computational subtraction of the autofluorescence signal. |
Experimental Protocols & Data
Table 1: Common Blocking Solutions
| Blocking Agent | Typical Concentration | Notes |
| Normal Serum | 5-10% in PBS or TBS | Serum should be from the same species in which the secondary antibody was raised.[3][5] |
| Bovine Serum Albumin (BSA) | 1-5% in PBS or TBS | A common and effective general protein blocker.[3][6] |
| Non-fat Dry Milk | 1-5% in PBS or TBS | Can be effective but may contain phosphoproteins that interfere with some antibodies. |
| Commercial Blocking Buffers | Varies by manufacturer | Often contain a mixture of proteins and detergents for optimized blocking.[24] |
Protocol: Heat-Induced Epitope Retrieval (HIER)
Antigen retrieval is often necessary for formalin-fixed paraffin-embedded (FFPE) tissues to unmask epitopes.[16][25]
-
Deparaffinize and Rehydrate: Process FFPE sections through xylene and a graded series of ethanol (B145695) washes to water.[6][15]
-
Preheat Buffer: Heat the antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0, or 1 mM EDTA, pH 8.0) to a sub-boiling temperature (95-100°C) using a microwave, pressure cooker, or water bath.[6][25]
-
Incubate Slides: Immerse the slides in the preheated buffer and maintain the temperature for 10-20 minutes.[6]
-
Cool Down: Allow the slides to cool in the buffer for at least 20-30 minutes at room temperature.[6]
-
Wash: Rinse the slides with PBS or TBS and proceed with the blocking step.
Visual Guides
Caption: A logical workflow for troubleshooting common immunofluorescence issues.
Caption: Diagram illustrating specific and non-specific antibody interactions.
References
- 1. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 2. ibidi.com [ibidi.com]
- 3. hycultbiotech.com [hycultbiotech.com]
- 4. sinobiological.com [sinobiological.com]
- 5. stjohnslabs.com [stjohnslabs.com]
- 6. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cytometry.org [cytometry.org]
- 8. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 9. IF Troubleshooting | Proteintech Group [ptglab.com]
- 10. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 11. labcompare.com [labcompare.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 15. nanostring.com [nanostring.com]
- 16. Antigen retrieval - Wikipedia [en.wikipedia.org]
- 17. Immunofluorescence - Wikipedia [en.wikipedia.org]
- 18. The importance of blocking when using Nano-Secondary reagents for IF | Proteintech Group [ptglab.com]
- 19. Immunofluorescence staining | Abcam [abcam.com]
- 20. ptglab.com [ptglab.com]
- 21. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 22. oraclebio.com [oraclebio.com]
- 23. southernbiotech.com [southernbiotech.com]
- 24. Immunofluorescence Blocking Buffer | Cell Signaling Technology [cellsignal.com]
- 25. bosterbio.com [bosterbio.com]
Technical Support Center: Purification of Products from Iodine Monofluoride Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with iodine monofluoride (IF) and its reaction products. The information is presented to help navigate the unique challenges associated with purifying compounds from these reactions, which are often complicated by the reagent's instability and the presence of reactive byproducts.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude reaction mixture has a persistent brown, purple, or pink color. What causes this and how can I remove it?
A1: This coloration is almost certainly due to the presence of elemental iodine (I₂), a common byproduct resulting from the disproportionation of this compound.[1][2] To remove it, you should perform an aqueous wash with a reducing agent.
-
Recommended Procedure: Wash the organic layer with a 10% aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[3][4] These reagents reduce the colored elemental iodine to colorless iodide ions (I⁻), which will partition into the aqueous layer.[3] Continue washing until the organic layer is colorless.[4]
Q2: I've performed a sodium thiosulfate wash, but the color remains. What should I do?
A2: If the thiosulfate wash is ineffective, consider the following:
-
Insufficient Reagent: You may need to add more thiosulfate solution to quench all the iodine. Ensure you are shaking the separatory funnel vigorously to maximize contact between the two phases.
-
Degraded Solution: Sodium thiosulfate solutions can degrade. It is best to use a freshly prepared solution for maximum effectiveness.[3]
-
Other Colored Impurities: The color may originate from other complex iodine-containing species or reaction byproducts, not just I₂. In this case, purification by column chromatography is the most effective next step.[3]
Q3: Besides elemental iodine, what are the other major byproducts I need to remove?
A3: this compound (IF) is unstable and readily disproportionates, especially at temperatures above 0 °C, into elemental iodine (I₂) and iodine pentafluoride (IF₅).[1][2]
-
Iodine (I₂): A solid, removed as described in Q1.
-
Iodine Pentafluoride (IF₅): A highly reactive liquid and powerful fluorinating agent.[5][6] It is typically removed during an aqueous workup, as it reacts with water. However, this reaction can be vigorous and produce other iodine-containing species.
-
Unreacted Starting Materials: If the IF was generated in situ, you may have unreacted iodine, a fluorine source (e.g., silver(I) fluoride), or other precursors.[2][7] Silver salts like AgI are solids and can typically be removed by filtration.[2]
Q4: What is the best general strategy for purifying my final product?
A4: The best strategy depends on the physical properties of your desired product. After an initial aqueous workup to remove the bulk of reactive and water-soluble impurities, follow these guidelines:[8]
-
For Solid Products: Recrystallization is often the most effective and scalable method. The key is to find a suitable solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.
-
For Liquid/Oiled Products:
-
Distillation: This is a good option for thermally stable, volatile compounds with a molecular weight generally below 350 amu.[8] Success depends on a sufficient difference in boiling points between your product and any impurities.
-
Column Chromatography: This is the most versatile and common method for purifying oils or small-scale reactions (<1 gram).[8] It separates compounds based on their polarity.
-
Q5: I'm concerned about the reactivity of the byproducts during workup. What are the key safety precautions?
A5: Safety is paramount.
-
Quenching: Always perform the reaction in a fume hood.[7] Before starting the workup, ensure the reaction is fully quenched. A common procedure is to cool the reaction mixture and slowly add it to a stirred, cold aqueous solution of sodium bisulfite or sodium thiosulfate to neutralize both I₂ and any remaining reactive fluorinating agents like IF₅.
-
Pressure: Be aware that reactions involving IF and its byproducts can generate gaseous substances like hydrogen iodide (HI).[6] When performing washes in a separatory funnel, vent frequently to release any pressure buildup.
Data Presentation: Properties of Key Compounds
The following table summarizes the physical properties of substances commonly encountered in IF reactions. This data is critical for planning purification steps like distillation and extraction.
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Appearance / Notes |
| Reagent | |||||
| This compound | IF | 145.90 | Decomposes > 0 °C | -45 | Unstable chocolate-brown solid.[2] |
| Common Byproducts | |||||
| Iodine | I₂ | 253.81 | 184 | 114 | Violet-black solid with a sharp odor.[9] |
| Iodine Pentafluoride | IF₅ | 221.90 | 100.5 | 9.4 | Colorless liquid; powerful fluorinating agent.[5] |
| Hydrogen Iodide | HI | 127.91 | -35.1 | -51.0 | Colorless gas, forms strong hydroiodic acid with water.[1][6] |
| Common Quenchers | |||||
| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | Decomposes | 48.3 | White crystalline solid. |
| Sodium Bisulfite | NaHSO₃ | 104.06 | Decomposes | 150 | White solid. |
Experimental Protocols
Protocol 1: Standard Aqueous Workup for IF Reactions
This protocol describes a general procedure for quenching the reaction and removing the primary byproducts.
-
Preparation: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃). Cool this solution in an ice bath.
-
Quenching: Once the reaction is complete, cool the reaction vessel in an ice bath. Slowly and carefully, add the crude reaction mixture to the cold, vigorously stirred sodium thiosulfate solution. Caution: This step may be exothermic and may release gas. Perform in a fume hood.
-
Extraction: Transfer the quenched mixture to a separatory funnel. If your reaction was run in a water-miscible solvent (e.g., THF, acetonitrile), add a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to extract your product.
-
Thiosulfate Wash: Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate. The brown color of I₂ should transfer to the aqueous layer, which should then become colorless as the iodine is reduced.[3][4]
-
Separation: Drain the lower aqueous layer. If the organic layer is still colored, repeat the wash with fresh sodium thiosulfate solution until it is colorless.
-
Water & Brine Wash: Wash the organic layer once with deionized water, followed by one wash with saturated aqueous NaCl (brine) to aid in the removal of dissolved water from the organic layer.[10]
-
Drying: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[3][10]
-
Filtration & Concentration: Filter or decant the solution to remove the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, which is now ready for further purification.[10]
Protocol 2: General Guideline for Column Chromatography
-
Adsorbent: Choose an appropriate stationary phase, most commonly silica (B1680970) gel.
-
Solvent System: Determine the optimal mobile phase (eluent) using thin-layer chromatography (TLC). The goal is to find a solvent or solvent mixture that gives your desired product an Rf value of approximately 0.3-0.4 while separating it from impurities.
-
Packing: Pack a glass column with the chosen stationary phase as a slurry in the mobile phase.
-
Loading: Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent and load it carefully onto the top of the column.
-
Elution: Add the mobile phase to the top of the column and apply pressure (if using flash chromatography) to move the solvent through the column.
-
Collection: Collect the eluting solvent in fractions. Monitor the fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualized Workflows and Logic
The following diagrams illustrate the purification workflow and troubleshooting logic for products from this compound reactions.
Caption: General experimental workflow for the purification of products from IF reactions.
Caption: Troubleshooting decision tree for selecting a purification method.
References
- 1. Iodine - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Workup [chem.rochester.edu]
- 5. obtienearchivo.bcn.cl:443 [obtienearchivo.bcn.cl:443]
- 6. Iodine compounds - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. How To Run A Reaction [chem.rochester.edu]
- 9. Iodine | I2 | CID 807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Controlling Exothermic Reactions Involving Iodine Monofluoride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for safely handling and controlling exothermic reactions involving iodine monofluoride (IF). Given the high reactivity and thermal instability of this reagent, meticulous control of reaction conditions is paramount to ensure experimental success and safety.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it highly reactive?
A1: this compound (IF) is an interhalogen compound with the chemical formula IF. It is a chocolate-brown solid that is unstable at room temperature and decomposes above 0 °C.[1] Its high reactivity stems from the polarized I-F bond, making the iodine atom highly electrophilic. The bond dissociation energy is approximately 277 kJ mol⁻¹, and it has a standard enthalpy of formation (ΔfH°) of -95.4 kJ mol⁻¹, indicating that its formation is an exothermic process.[1]
Q2: How is this compound typically prepared?
A2: Due to its instability, this compound is almost always generated in situ for immediate use in a reaction. Common methods for its preparation are conducted at low temperatures[1]:
-
Reaction of elemental iodine (I₂) with fluorine (F₂) in trichlorofluoromethane (B166822) (CCl₃F) at -45 °C.
-
Reaction of iodine with iodine trifluoride (IF₃) in CCl₃F at -78 °C.
-
Reaction of iodine with silver(I) fluoride (B91410) (AgF) at 0 °C.
Q3: What are the primary safety concerns when working with this compound?
A3: The primary safety concerns are:
-
Exothermic Reactions: Both the formation of IF and its subsequent reactions can be highly exothermic, leading to a rapid increase in temperature and pressure if not controlled.
-
Instability: IF disproportionates into elemental iodine and iodine pentafluoride (IF₅), especially at temperatures above 0 °C.[1] This decomposition can be rapid and uncontrolled.
-
Reactivity: As a powerful electrophile, IF reacts vigorously with a wide range of organic compounds. Reactions with incompatible materials can be violent.
-
Toxicity and Corrosivity: Like other interhalogen compounds, IF and its decomposition products are toxic and corrosive. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Q4: How can I effectively control the temperature of a reaction involving this compound?
A4: Effective temperature control is crucial. Key strategies include:
-
Low-Temperature Synthesis: Always prepare and use IF at sub-zero temperatures (e.g., -78 °C to 0 °C) using a suitable cooling bath (e.g., dry ice/acetone).
-
Slow Reagent Addition: Add the limiting reagent slowly and in a controlled manner to manage the rate of heat generation.
-
Efficient Stirring: Ensure vigorous and efficient stirring to promote heat transfer and avoid localized hot spots.
-
Dilution: Conducting the reaction in a suitable inert solvent can help to dissipate heat.
Q5: What should I do in case of a runaway reaction?
A5: In the event of a thermal runaway, the immediate priorities are to stop the reaction and cool the vessel.
-
Stop Reagent Addition: Immediately cease the addition of any reagents.
-
Emergency Cooling: If possible and safe, add a large volume of a cold, inert solvent to dilute the reaction mixture and absorb heat.
-
Quenching: If a pre-prepared quenching solution is available, add it cautiously to the reaction.
-
Evacuate: If the reaction cannot be brought under control, evacuate the area and follow emergency procedures.
Q6: How do I quench a reaction involving this compound?
A6: Reactions involving IF can be quenched by adding a reducing agent to neutralize the unreacted IF and any iodine byproducts. A common method is to add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) followed by sodium sulfite (B76179) (Na₂SO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃).[2] The quenching solution should be added slowly at low temperature to control any exotherm from the quenching process itself.
Q7: What are common side reactions and how can they be minimized?
A7: A common side reaction is over-fluorination or iodination at multiple sites on the substrate. To minimize this:
-
Control Stoichiometry: Use a precise stoichiometry of the limiting reagent.
-
Low Temperature: Maintain a low reaction temperature to enhance selectivity.
-
Milder Reagents: If possible, consider using a less reactive iodofluorinating system.
Troubleshooting Guides
Issue 1: Reaction temperature is rising too quickly.
| Possible Cause | Troubleshooting Steps |
| Reagent addition is too fast. | Immediately stop the addition of reagents. Resume at a much slower rate once the temperature is under control. |
| Inefficient stirring. | Increase the stirring rate. Ensure the stir bar or overhead stirrer is functioning correctly and providing adequate mixing. |
| Cooling bath is not effective. | Ensure the cooling bath is at the correct temperature and that the reaction flask is sufficiently immersed. Replenish the cooling medium (e.g., add more dry ice). |
| Reaction concentration is too high. | If possible, dilute the reaction mixture with a pre-chilled, inert solvent. |
Issue 2: Low yield of the desired product.
| Possible Cause | Troubleshooting Steps |
| Decomposition of this compound. | Ensure the reaction temperature is maintained at or below the recommended temperature for the synthesis method. Prepare and use the IF immediately. |
| Side reactions are occurring. | Lower the reaction temperature to improve selectivity. Re-evaluate the stoichiometry of the reagents. |
| Inefficient quenching. | Ensure the quenching procedure is carried out effectively to prevent product degradation during workup. |
Issue 3: Formation of multiple products (poor selectivity).
| Possible Cause | Troubleshooting Steps |
| Reaction temperature is too high. | Lower the reaction temperature. This often improves selectivity by favoring the desired reaction pathway with the lower activation energy. |
| Incorrect stoichiometry. | Carefully control the molar ratios of the reactants. Consider using the substrate as the limiting reagent. |
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference |
| Thermodynamic Properties | ||
| Standard Enthalpy of Formation (ΔfH°) | -95.4 kJ/mol | [1] |
| Gibbs Free Energy of Formation (ΔfG°) | -117.6 kJ/mol | [1] |
| I-F Bond Dissociation Energy | ~277 kJ/mol | [1] |
| Physical Properties | ||
| Molar Mass | 145.903 g/mol | [1] |
| Appearance | Chocolate-brown solid | [1] |
| Decomposition Temperature | 0 °C | [1] |
| Synthesis Temperatures | ||
| I₂ + F₂ in CCl₃F | -45 °C | [1] |
| I₂ + IF₃ in CCl₃F | -78 °C | [1] |
| I₂ + AgF | 0 °C | [1] |
Experimental Protocols
Protocol 1: In Situ Generation of this compound for Iodofluorination of Alkenes
This protocol is adapted from a procedure for iodine-mediated fluorination where this compound is the proposed reactive intermediate.[2]
Materials:
-
Iodine (I₂)
-
Potassium persulfate (K₂S₂O₈) or Sodium persulfate (Na₂S₂O₈)
-
HF-Pyridine complex (pyr·9HF)
-
Alkene substrate
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium sulfite (Na₂SO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Teflon reaction vessel
-
Magnetic stirrer and stir bar
-
Cooling bath (e.g., ice-water or cryocooler)
Procedure:
-
Reaction Setup: In a Teflon reaction vessel equipped with a magnetic stir bar, dissolve iodine (1.0 mmol) in anhydrous dichloromethane (2 mL).
-
Addition of Fluoride Source: Add the HF-Pyridine complex (0.78 mL, 30 mmol of HF) to the solution. Stir the mixture for 15 minutes at room temperature to allow for the formation of the active fluorinating species.
-
Initiation of Reaction: Add the oxidant, sodium persulfate (1.0 mmol), to the mixture. Wash the walls of the vessel with an additional 1 mL of dichloromethane.
-
Substrate Addition: Add the alkene substrate (1.0 mmol) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 1 to 24 hours, monitoring the progress by a suitable method (e.g., TLC or GC-MS). Note: For highly exothermic reactions, it is advisable to perform the reaction at a lower temperature (e.g., 0 °C) and add the alkene substrate slowly.
-
Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ followed by saturated aqueous Na₂SO₃ until the brown color of iodine disappears.
-
Workup: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL). Wash the combined organic layers with saturated aqueous NaCl.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Workflow for controlling exothermic reactions.
Caption: Experimental workflow for IF reactions.
References
Technical Support Center: On-Demand Iodine Monofluoride (IF) Generation
Welcome to the technical support center for the on-demand generation of iodine monofluoride (IF). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis and application of IF.
FAQs and Troubleshooting Guide
This section addresses common issues encountered during the on-demand generation of this compound and the use of its precursors.
Precursor Stability and Handling
Question: My precursors seem to be degrading. What is the shelf life of the common precursors for IF generation?
Answer: The stability of precursors for this compound (IF) generation varies significantly. Elemental iodine is stable for years if stored properly, while other reagents are highly reactive and require special handling.[1] For instance, iodine trifluoride (IF₃) is unstable and decomposes above -28 °C.[2][3] Below is a summary of precursor stability and recommended storage conditions.
Question: I am observing inconsistent results when using Silver(I) Fluoride (AgF). How should it be handled and stored?
Answer: Silver(I) Fluoride (AgF) is sensitive to moisture and light. Unlike other silver halides, it is highly soluble in water and can form hydrates.[4] It also has some solubility in acetonitrile (B52724).[3][4] For consistent results, it is crucial to handle AgF in a dry, inert atmosphere and store it in a light-protected container. Discoloration from its typical yellow-brown appearance may indicate decomposition.
Question: What are the primary safety concerns when working with Fluorine (F₂) gas?
Answer: Fluorine gas is a powerful oxidizing agent and is highly corrosive to all tissues.[3] It reacts violently with many materials, and its reaction with moisture produces hydrofluoric acid (HF). All work with fluorine gas must be conducted in a well-ventilated fume hood with specialized equipment. Personnel must be trained in handling hazardous gases and have appropriate personal protective equipment (PPE), including face shields and protective clothing. An emergency response plan should be in place.
Question: My iodofluorination reaction is giving a low yield. What are the common causes?
Answer: Low yields in iodofluorination reactions can stem from several factors:
-
Precursor Instability: As mentioned, precursors like IF₃ are highly unstable. Ensure they are handled at the correct temperatures.
-
Moisture: The presence of water can consume the reagents and lead to side reactions. Ensure all glassware is oven-dried and solvents are anhydrous.
-
IF Instability: this compound itself is unstable and disproportionates to I₂ and IF₅ at temperatures above 0 °C.[2] The in situ generated IF must be consumed by the substrate immediately.
-
Side Reactions: Depending on the substrate, side reactions such as the formation of di-iodinated or di-fluorinated products can occur.
Question: I am observing the formation of unexpected byproducts. What are they likely to be?
Answer: The most common byproduct is from the disproportionation of this compound, which results in elemental iodine (I₂) and iodine pentafluoride (IF₅).[2] Depending on your reaction conditions and substrate, other byproducts from competing reactions may also be observed. Analysis of the reaction mixture by techniques such as NMR or mass spectrometry can help identify these byproducts.
Experimental Setup and Execution
Question: What materials should my reaction vessel be made of?
Answer: Due to the corrosive nature of some of the reagents, particularly those involving fluorine, standard glassware may not be suitable. For reactions involving HF-pyridine or fluorine gas, it is recommended to use Teflon or other fluoropolymer reaction vessels.[5]
Question: How can I confirm the generation of IF in situ?
Answer: Direct detection of the transient IF species is challenging due to its high reactivity and instability. Its formation is typically inferred from the consumption of the starting materials and the formation of the desired iodofluorinated product.[5]
Data Presentation
Precursor Stability and Properties
| Precursor | Formula | Appearance | Key Stability Concerns | Recommended Storage |
| Iodine | I₂ | Violet-black crystalline solid | Sublimes at room temperature | Tightly sealed container in a cool, dark place |
| Fluorine | F₂ | Pale yellow gas | Highly reactive and corrosive | Specialized gas cylinder in a ventilated gas cabinet |
| Iodine Trifluoride | IF₃ | Yellow solid | Decomposes above -28 °C | At or below -30 °C in a chemically resistant container |
| Silver(I) Fluoride | AgF | Yellow-brown solid | Light and moisture sensitive | Tightly sealed, opaque container in a desiccator |
| HF-Pyridine | HF·Py | Colorless to pale yellow liquid | Highly corrosive and moisture sensitive | In a tightly sealed, corrosion-resistant container |
Comparison of On-Demand IF Generation Methods
| Method | Reaction | Temperature | Solvent | Advantages | Disadvantages |
| Elements Reaction | I₂ + F₂ → 2 IF | -45 °C | CCl₃F | Direct synthesis from elements | Requires handling of highly hazardous F₂ gas |
| Iodine & IF₃ | I₂ + IF₃ → 3 IF | -78 °C | CCl₃F | Avoids the use of F₂ gas | IF₃ is highly unstable and not readily available |
| Iodine & AgF | I₂ + AgF → IF + AgI | 0 °C | Acetonitrile | Milder conditions, avoids gaseous reagents | AgF is expensive and light-sensitive |
| Oxidative Iodofluorination | I₂ + Oxidant + HF·Py | Room Temp | CH₂Cl₂ | Mild conditions, readily available reagents | Generates an electrophilic "IF" species, not free IF |
Experimental Protocols
Method 1: Iodofluorination of Alkenes using I₂ and HF-Pyridine
This method generates an electrophilic "IF" species in situ for the iodofluorination of alkenes.[5]
Materials:
-
Iodine (I₂)
-
HF-Pyridine (pyr·9HF)
-
Sodium persulfate (Na₂S₂O₈) as an oxidant
-
Dichloromethane (DCM), anhydrous
-
Alkene substrate
-
Teflon reaction tube
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium sulfite (B76179) (Na₂SO₃) solution
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a Teflon tube, dissolve the alkene substrate (1.0 mmol) and iodine (1.0 mmol, 254 mg) in 2 mL of anhydrous DCM.
-
Carefully add HF-pyridine (0.78 mL) to the solution.
-
Stir the mixture for 15 minutes at room temperature.
-
Add sodium persulfate (1.0 mmol, 238 mg) to the reaction mixture.
-
Continue stirring at room temperature for 1 to 24 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by carefully adding saturated NaHCO₃ solution, followed by saturated Na₂SO₃ solution to reduce excess iodine.
-
Extract the product with DCM (3 x 20 mL).
-
Wash the combined organic layers with saturated NaCl solution.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Method 2: Generation of IF from Iodine and Silver(I) Fluoride
This protocol describes the generation of IF for subsequent reaction with a substrate.[2]
Materials:
-
Iodine (I₂)
-
Silver(I) Fluoride (AgF)
-
Acetonitrile, anhydrous
-
Substrate
-
Reaction vessel protected from light
Procedure:
-
To a suspension of AgF (1.0 mmol) in anhydrous acetonitrile (5 mL) at 0 °C, add a solution of iodine (1.0 mmol) in anhydrous acetonitrile (5 mL) dropwise with stirring.
-
The reaction mixture will form a precipitate of silver iodide (AgI).
-
The supernatant containing the in situ generated IF should be used immediately by adding the substrate to the reaction mixture.
-
Maintain the reaction temperature at 0 °C or below to minimize the disproportionation of IF.
-
Workup of the reaction will depend on the nature of the substrate and product.
Mandatory Visualizations
Caption: Experimental workflow for the iodofluorination of alkenes.
Caption: Troubleshooting decision tree for low yield in IF generation.
Caption: Disproportionation pathway of this compound.
References
- 1. youtube.com [youtube.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Enabling the use of unstable, hazardous reagents with continuous flow synthesis [dspace.mit.edu]
- 5. Iodine-Mediated Fluorination of Alkenes with an HF Reagent: Regioselective Synthesis of 2-Fluoroalkyl Iodides [organic-chemistry.org]
Technical Support Center: Scaling Up Iodine Monofluoride Mediated Reactions
Welcome to the technical support center for scaling up iodine monofluoride (IF) mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges and best practices associated with transitioning these powerful but hazardous reactions from the laboratory to pilot and industrial scales.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up this compound mediated reactions?
A1: The main challenges stem from the inherent properties of this compound and the exothermic nature of iodofluorination reactions. Key issues include:
-
Thermal Management: Iodofluorination reactions are often highly exothermic. Poor heat dissipation at larger scales can lead to temperature gradients, reduced selectivity, and an increased risk of thermal runaway.[1][2]
-
Mixing and Mass Transfer: Ensuring homogeneous mixing of reactants is critical for consistent product quality and yield. Inadequate mixing can result in localized "hot spots" and the formation of unwanted byproducts.
-
Reagent Handling and Stability: this compound is unstable and highly reactive.[3] Handling large quantities safely requires specialized equipment and procedures. In-situ generation is often preferred for large-scale operations.
-
Byproduct Formation: Side reactions can become more significant at scale, leading to complex purification challenges.
-
Materials of Construction: The corrosive nature of IF and related reagents like hydrogen fluoride (B91410) (HF) necessitates careful selection of reactor materials to prevent equipment failure and contamination.[4]
Q2: Is it safe to perform large-scale reactions with this compound?
A2: With appropriate engineering controls, process safety management, and a thorough understanding of the reaction hazards, it is possible to conduct these reactions safely. Key safety considerations include:
-
Dedicated Facilities: Reactions involving hazardous materials like IF should be carried out in facilities designed for such purposes, with appropriate ventilation and containment systems.[5]
-
Process Hazard Analysis (PHA): A thorough PHA should be conducted to identify potential hazards and implement mitigation strategies.[6]
-
Automated Control Systems: Implementing automated systems for reagent addition, temperature control, and emergency shutdown can significantly enhance safety.
-
Personal Protective Equipment (PPE): Appropriate PPE, including acid-resistant gloves, clothing, and respiratory protection, is mandatory.[7]
Q3: What are the advantages of using continuous flow chemistry for these reactions?
A3: Continuous flow chemistry offers several advantages for hazardous and exothermic reactions:[5][8][9]
-
Enhanced Safety: The small reactor volume at any given time minimizes the amount of hazardous material present, reducing the risk of a catastrophic event.[2]
-
Superior Heat Transfer: The high surface-area-to-volume ratio in flow reactors allows for highly efficient heat exchange, enabling precise temperature control.[1]
-
Improved Mixing: Micromixers in flow systems provide rapid and efficient mixing, leading to better reaction control and product consistency.
-
Scalability: Scaling up is often achieved by running the process for a longer duration ("numbering up") rather than increasing the reactor size ("scaling out"), which simplifies the scale-up process.[10]
Q4: How can I monitor the progress of a large-scale iodofluorination reaction?
A4: Process Analytical Technology (PAT) plays a crucial role in monitoring and controlling chemical reactions in real-time.[11][12][13] For iodofluorination, PAT tools can be used to:
-
Monitor Reaction Intermediates and Products: Techniques like in-line FTIR or Raman spectroscopy can track the concentration of key species.
-
Ensure Reaction Completion: Real-time monitoring helps determine the optimal reaction time, preventing the formation of byproducts from over-reaction.
-
Control Critical Process Parameters (CPPs): PAT can be integrated with control systems to maintain parameters like temperature, pressure, and flow rate within the desired range.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of this compound mediated reactions.
| Issue | Potential Causes | Troubleshooting Steps & Solutions |
| Decreased Yield or Selectivity | - Poor temperature control leading to side reactions. - Inefficient mixing causing localized high concentrations of reactants. - Changes in mass transfer characteristics at a larger scale. | - Improve Heat Transfer: Employ jacketed reactors with high-performance heat transfer fluids. For highly exothermic reactions, consider a continuous flow setup.[2] - Optimize Agitation: Use appropriate impeller designs and agitation speeds to ensure homogeneity. Computational Fluid Dynamics (CFD) modeling can aid in optimizing mixing. - Controlled Reagent Addition: Add the limiting reagent slowly and sub-surface to minimize concentration gradients. |
| Thermal Runaway or Uncontrolled Exotherm | - Inadequate cooling capacity for the larger reaction volume. - Accumulation of unreacted reagents followed by a rapid reaction. - Failure of the cooling system. | - Perform Calorimetry Studies: Use reaction calorimetry to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR) to ensure adequate cooling capacity. - Implement Semi-Batch Operation: Add one of the reactants gradually to control the rate of heat generation.[14] - Install Emergency Relief Systems: Equip the reactor with rupture disks or relief valves sized appropriately based on DIERS methodology.[14] |
| Formation of Unexpected Byproducts | - Presence of impurities in starting materials or solvents. - Longer reaction times or higher temperatures at scale promoting side reactions. - Air or moisture sensitivity of reactants or intermediates. | - Use High-Purity Reagents: Ensure all raw materials meet stringent purity specifications. - Optimize Reaction Time: Monitor the reaction closely and quench it as soon as the desired conversion is reached. - Maintain Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). |
| Equipment Corrosion or Failure | - Incompatible materials of construction. - High localized temperatures accelerating corrosion. | - Select Resistant Materials: Use materials like Hastelloy, Monel, or glass-lined steel for reactors. For gaskets and seals, consider PTFE or other fluorinated polymers.[4] - Regular Equipment Inspection: Implement a rigorous inspection and maintenance program to detect early signs of corrosion. |
Data Presentation
Table 1: Comparison of Typical Reaction Parameters at Different Scales
| Parameter | Lab Scale (100 mL) | Pilot Scale (100 L) | Industrial Scale (10,000 L) |
| Batch Size | 0.1 - 0.5 mol | 100 - 500 mol | 10,000 - 50,000 mol |
| Typical Reaction Time | 1 - 4 hours | 4 - 12 hours | 8 - 24 hours |
| Heat of Reaction (ΔH) | -150 to -300 kJ/mol | -150 to -300 kJ/mol | -150 to -300 kJ/mol |
| Operating Temperature | -78°C to 25°C | -20°C to 25°C | 0°C to 25°C |
| Pressure | Atmospheric | 1 - 3 bar | 2 - 5 bar |
| Agitation Speed | 300 - 500 rpm | 100 - 200 rpm | 50 - 100 rpm |
| Yield | 85 - 95% | 80 - 90% | 75 - 85% |
| Byproduct Profile | < 5% | 5 - 10% | 10 - 15% |
Note: The data in this table are illustrative and can vary significantly depending on the specific reaction and process.
Experimental Protocols
Key Experiment: Pilot-Scale Iodofluorination of an Alkene
Objective: To perform a safe and efficient iodofluorination of a model alkene (e.g., 1-dodecene) at a 50 L scale.
Materials:
-
1-Dodecene (B91753) (Substrate)
-
Iodine (Reagent)
-
Silver(I) Fluoride (Fluorinating agent)
-
Acetonitrile (B52724) (Solvent)
-
50 L Glass-Lined Reactor with a Hastelloy impeller and baffle
-
Jacketed cooling system capable of maintaining -20°C
-
Automated reagent dosing system
-
Emergency quench and relief system
Procedure:
-
Reactor Preparation:
-
Ensure the reactor is clean, dry, and has been leak-tested.
-
Inert the reactor by purging with dry nitrogen for at least one hour.
-
-
Charge Substrate and Solvent:
-
Charge the reactor with 1-dodecene and acetonitrile under a nitrogen blanket.
-
Start agitation and cool the reactor contents to -15°C.
-
-
Charge Iodine:
-
Slowly add iodine to the reactor. Maintain the temperature below -10°C during the addition.
-
-
Controlled Addition of Silver(I) Fluoride Slurry:
-
Prepare a slurry of silver(I) fluoride in cold acetonitrile in a separate dosing vessel.
-
Add the slurry to the reactor via the automated dosing system over a period of 2-3 hours, maintaining the reaction temperature at -15 ± 2°C.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by taking samples periodically and analyzing them by GC or LC-MS.
-
Continue the reaction at -15°C until the desired conversion is achieved.
-
-
Quenching:
-
Once the reaction is complete, quench by slowly adding a pre-cooled aqueous solution of sodium thiosulfate.
-
-
Work-up and Purification:
-
Allow the mixture to warm to room temperature.
-
Separate the aqueous and organic layers.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
-
Mandatory Visualizations
References
- 1. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. icheme.org [icheme.org]
- 7. fishersci.com [fishersci.com]
- 8. Halogenation of organic compounds using continuous flow and microreactor technology - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00186F [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. The economic advantages of continuous flow chemistry [manufacturingchemist.com]
- 11. Process analytical technology - Wikipedia [en.wikipedia.org]
- 12. Process Analytical Technology | Hovione [hovione.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. fauske.com [fauske.com]
solvent effects on the stability and reactivity of iodine monofluoride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with iodine monofluoride (IF). This resource provides essential information regarding the solvent effects on the stability and reactivity of this highly reactive interhalogen compound. Given the inherent instability of IF, this guide focuses on best practices for its in situ generation and use, with a special emphasis on the role of the solvent in controlling its chemical behavior.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to work with in the lab?
A1: this compound (IF) is a thermodynamically unstable compound.[1] At temperatures above -45°C, it readily undergoes disproportionation, a reaction where it reacts with itself to form elemental iodine (I₂) and iodine pentafluoride (IF₅).[1][2] This decomposition is rapid and irreversible at room temperature, making the isolation of pure IF extremely challenging.[1] Therefore, IF is almost always generated and used in situ for chemical reactions.
Q2: What is the primary role of the solvent when working with IF?
A2: The solvent plays a critical role in the generation and subsequent reactivity of IF. Its primary functions are:
-
Stabilization at Low Temperatures: Inert solvents are used to dissolve the reactants for IF synthesis and to provide a medium that slows down the rate of decomposition by maintaining a low temperature.
-
Modulating Reactivity: While data is limited for IF, the polarity of the solvent is expected to influence its reactivity. Polar solvents might stabilize charged intermediates in a reaction, while nonpolar solvents would favor non-polar reaction pathways.
-
Preventing Undesired Side Reactions: The solvent should be inert to the highly reactive IF to prevent the formation of unwanted byproducts.
Q3: Which solvents are recommended for the generation and use of IF?
A3: The scientific literature consistently reports the use of trichlorofluoromethane (CCl₃F) for the in situ generation of IF at low temperatures (around -45°C to -78°C).[1] This solvent is chosen for its inertness and very low freezing point. Other inert, non-protic solvents with low freezing points could potentially be used, but their suitability would need to be experimentally verified. Protic solvents (like alcohols or water) and coordinating solvents are generally not suitable as they would likely react with IF.
Q4: How does the solvent affect the reactivity of IF with other substrates?
A4: Direct experimental studies on the solvent effects on IF reactivity are scarce. However, based on general principles of reaction kinetics:
-
Polar Aprotic Solvents: Solvents like acetonitrile (B52724) or dimethylformamide (if they don't react with IF) could potentially enhance the reactivity of IF in reactions involving polar transition states by stabilizing them.
-
Nonpolar Solvents: In nonpolar solvents, the intrinsic reactivity of IF would be more pronounced, and reactions proceeding through non-polar mechanisms would be favored. It is crucial to select a solvent that does not react with IF itself.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no yield of the desired product | 1. Decomposition of IF: The reaction temperature might be too high, leading to rapid disproportionation of IF. 2. Reaction with the solvent: The solvent may not be inert and could be reacting with the generated IF. 3. Slow reaction with the substrate: The substrate may be reacting too slowly with IF, allowing time for decomposition. | 1. Maintain low temperatures: Ensure the reaction temperature is kept consistently at or below the recommended temperature for IF generation (e.g., -78°C). Use a cryostat or a suitable cooling bath. 2. Use an inert solvent: Use a proven inert solvent like CCl₃F. If using an alternative, verify its inertness under the reaction conditions. 3. Increase substrate concentration: If possible, increasing the concentration of the substrate can favor the desired reaction over the decomposition of IF. |
| Formation of unexpected byproducts | 1. Disproportionation products: The byproducts might be the result of reactions with I₂ and IF₅, the disproportionation products of IF. 2. Solvent-derived byproducts: The solvent or impurities in the solvent might be reacting with IF. | 1. Optimize reaction conditions: Lower the reaction temperature and minimize the reaction time to reduce the extent of IF disproportionation. 2. Purify the solvent: Use freshly distilled, dry, and deoxygenated solvent to remove any reactive impurities. |
| Difficulty in reproducing results | 1. Inconsistent generation of IF: The efficiency of the in situ generation of IF can be sensitive to the quality of reagents and reaction setup. 2. Moisture contamination: Traces of water can react with IF and interfere with the desired reaction. | 1. Standardize the procedure: Carefully control the addition rate of reagents and maintain a consistent temperature for the generation of IF. 2. Ensure anhydrous conditions: Use oven-dried glassware and anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Quantitative Data Summary
| Property | Value | Unit |
| Standard Enthalpy of Formation (ΔfH°) | -95.4 | kJ/mol |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -117.6 | kJ/mol |
| I-F Bond Dissociation Energy | ~277 | kJ/mol |
Data sourced from Wikipedia and Chemistry LibreTexts.[1]
Experimental Protocols
Protocol 1: In Situ Generation of this compound
This protocol describes a general method for the in situ generation of this compound for subsequent reaction with a substrate, based on literature descriptions.[1]
Materials:
-
Iodine (I₂)
-
Fluorine (F₂) or Silver(I) Fluoride (B91410) (AgF)
-
Trichlorofluoromethane (CCl₃F), freshly distilled and dried
-
Substrate
-
Schlenk line or glovebox for inert atmosphere
-
Low-temperature cooling bath (e.g., dry ice/acetone, cryostat)
Procedure:
-
Preparation of the Reaction Vessel:
-
Thoroughly dry all glassware in an oven at >120°C overnight and allow to cool under a stream of dry nitrogen or argon.
-
Assemble the reaction flask, equipped with a magnetic stirrer, a gas inlet (if using F₂), a dropping funnel (if adding a solution of the substrate), and a low-temperature thermometer, under an inert atmosphere.
-
-
Generation of IF:
-
Cool the reaction flask to the desired low temperature (e.g., -45°C for the I₂/F₂ reaction or 0°C for the I₂/AgF reaction) in the cooling bath.
-
Method A (using F₂): Dissolve iodine in CCl₃F in the reaction flask. Slowly bubble a diluted stream of fluorine gas (e.g., 5% F₂ in N₂) through the solution while maintaining the low temperature and stirring vigorously. The progress of the reaction can be monitored by the disappearance of the purple color of iodine.
-
Method B (using AgF): Add solid silver(I) fluoride to the reaction flask containing a solution of iodine in CCl₃F at 0°C. The reaction produces IF and a precipitate of silver iodide (AgI).
-
-
Reaction with Substrate:
-
Once the generation of IF is complete (as indicated by a color change), slowly add the substrate to the reaction mixture. The substrate can be added neat if it is a liquid, or as a pre-cooled solution in CCl₃F.
-
Maintain the low temperature for the duration of the reaction. The reaction time will depend on the specific substrate and should be determined experimentally.
-
-
Work-up:
-
Upon completion of the reaction, the work-up procedure will depend on the nature of the product. It may involve quenching the reaction with a suitable reagent, followed by extraction and purification.
-
Mandatory Visualizations
Caption: A generalized experimental workflow for the in situ generation and reaction of this compound.
Caption: A diagram illustrating the dual role of the solvent in influencing both the stability (disproportionation) and reactivity of this compound.
References
Technical Support Center: Iodine Monofluoride Reactor Passivation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing iodine monofluoride (IF) in reactor systems. This resource provides essential troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments and the longevity of your equipment.
Frequently Asked Questions (FAQs)
Q1: Why is reactor passivation necessary when working with this compound?
A1: this compound (IF) is a highly reactive and unstable interhalogen compound.[1][2] Without a protective layer, it can aggressively corrode standard reactor materials like stainless steel, leading to catastrophic equipment failure, contamination of reaction products, and inconsistent experimental results. Passivation creates a chemically inert barrier on the reactor's internal surfaces, mitigating these risks.
Q2: What is the general principle behind passivating a reactor for IF service?
A2: The goal of passivation is to create a stable, non-reactive metal fluoride (B91410) layer on the reactor's wetted surfaces. This is typically achieved by exposing the cleaned metal surface to a fluorine source. The resulting fluoride layer is resistant to attack by this compound and other corrosive halogen species.[3]
Q3: What are the most suitable materials for constructing a reactor for this compound use?
A3: Nickel and its alloys (e.g., Monel) and certain grades of stainless steel are commonly used for handling highly reactive fluorine compounds.[3] However, their compatibility with IF is contingent on proper passivation. For any material, it is crucial to perform small-scale compatibility tests before constructing the entire reactor system.
Q4: Can I use a reactor previously used for other chemistries for this compound reactions?
A4: It is strongly discouraged. Reactors previously exposed to other chemicals, especially organic compounds or moisture, can have residual contaminants that react violently with this compound.[4][5][6] If a previously used reactor must be repurposed, it must undergo a rigorous cleaning and decontamination procedure followed by a complete passivation cycle.
Q5: How often should I re-passivate my reactor?
A5: The frequency of re-passivation depends on the operating conditions, including reaction temperature, pressure, and the duration of IF exposure. It is recommended to establish a re-passivation schedule based on routine inspection of the reactor surfaces for any signs of corrosion or degradation. Any time the passive layer is potentially compromised, such as through mechanical scratching or exposure to moisture, re-passivation is necessary.
Troubleshooting Guides
Issue 1: Rapid pressure increase or temperature spike in the reactor.
| Possible Cause | Troubleshooting Steps |
| Reaction with contaminants: Residual organic materials (grease, solvents) or moisture in the reactor are reacting exothermically with IF.[4][5][6] | 1. Immediately stop the flow of reactants and initiate emergency shutdown procedures. 2. Safely vent the reactor through a suitable scrubbing system. 3. Once the reactor is inert and at a safe temperature, perform a thorough cleaning and re-passivation. |
| Inadequate passivation: The passivation layer is incomplete or has been compromised, leading to a direct reaction between IF and the reactor material. | 1. Follow the immediate steps above. 2. Review and optimize the passivation protocol. Ensure all cleaning steps are meticulously followed. 3. Inspect the reactor surfaces for signs of corrosion after cleaning. |
Issue 2: Discolored reaction products or evidence of metal contamination.
| Possible Cause | Troubleshooting Steps |
| Corrosion of reactor surfaces: The passivation layer is failing, and metal ions are leaching into the reaction mixture. | 1. Analyze the product for the elemental composition of the reactor material. 2. If corrosion is confirmed, the reactor must be taken offline. 3. Thoroughly clean and re-passivate the reactor. Consider using a more corrosion-resistant material if the problem persists. |
| Contaminated starting materials: Impurities in the reagents may be causing side reactions. | 1. Analyze the purity of all starting materials and reagents. 2. Purify reagents if necessary. |
Issue 3: Inconsistent reaction yields or product selectivity.
| Possible Cause | Troubleshooting Steps |
| Degradation of the passivation layer: A slowly degrading passive layer can introduce catalytic or inhibitory effects from the exposed reactor surface. | 1. Monitor reaction performance over time. A gradual decline in performance may indicate passivation layer degradation. 2. Implement a regular re-passivation schedule. |
| Decomposition of this compound: IF is unstable and can disproportionate into iodine (I2) and iodine pentafluoride (IF5).[2] This changes the reactive species present. | 1. Ensure the in-situ generation or delivery of IF is consistent and rapid. 2. Maintain the recommended temperature for IF stability.[2] 3. Characterize the headspace of the reactor to check for the presence of I2 and IF5. |
Experimental Protocols
Protocol 1: Reactor Cleaning Prior to Passivation
This protocol is essential for removing contaminants that can interfere with the formation of a stable passivation layer.
-
Degreasing:
-
Wash all internal surfaces with a non-chlorinated, non-phosphated degreasing agent.
-
Rinse thoroughly with deionized water.
-
-
Alkaline Cleaning:
-
Circulate an alkaline cleaning solution (e.g., sodium hydroxide-based) to remove any residual organic soils.[7]
-
Rinse with deionized water until the effluent is pH neutral.
-
-
Acid Cleaning (for oxide removal):
-
Circulate a dilute solution of a suitable acid (e.g., nitric acid) to remove any existing oxide layers.
-
Rinse thoroughly with deionized water.
-
-
Drying:
Protocol 2: Reactor Passivation with Fluorine Gas
This protocol is adapted from standard procedures for fluorine service and should be performed with extreme caution by trained personnel.
-
Pre-Passivation Purge:
-
Ensure the reactor is clean and dry as per Protocol 1.
-
Purge the system with a high-purity inert gas (e.g., nitrogen) to reduce oxygen and moisture levels to below 10 ppm.[3]
-
-
Initial Fluorine Introduction:
-
Introduce a low concentration of fluorine gas (e.g., 5-10% in nitrogen) into the reactor at a low flow rate.
-
Maintain a slightly positive pressure.
-
-
Temperature Ramp-up:
-
Slowly increase the reactor temperature to the desired passivation temperature (e.g., 220°C for stainless steel).[3]
-
-
Full Fluorination:
-
Once at temperature, gradually increase the fluorine concentration to the target level (e.g., 100% pure fluorine).
-
Hold at the passivation temperature for a specified duration (e.g., 80 minutes).[3]
-
-
Cool Down and Purge:
-
Turn off the fluorine supply and purge the reactor with inert gas until all residual fluorine is removed.
-
Allow the reactor to cool to room temperature under the inert gas purge.
-
-
Thermal Modification (Optional but Recommended):
-
Heat the reactor in a nitrogen atmosphere to a higher temperature (e.g., 320°C) for about one hour to improve the quality of the fluoride film.[3]
-
Data Presentation
Table 1: Material Compatibility with Halogenating Agents
| Material | Iodine (Dry) | Fluorine (Dry) | Iodine Monochloride | Recommended for IF Service? |
| Stainless Steel 304 | D | B (with passivation) | D | Not Recommended |
| Stainless Steel 316 | D | B (with passivation) | D | Not Recommended |
| Monel | A | A (with passivation) | B | Recommended |
| Nickel 200 | A | A (with passivation) | B | Recommended |
| Aluminum | D | B (with passivation) | D | Not Recommended |
| Copper | D | D | D | Not Recommended |
| Hastelloy C | A | A (with passivation) | A | Recommended |
This table is a general guide. Compatibility is highly dependent on temperature, pressure, and the presence of impurities. Always conduct specific compatibility testing for your application.
Visualizations
Caption: Figure 1. Reactor Passivation Workflow
Caption: Figure 2. Troubleshooting Logic for Reactor Issues
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
- 4. Minsky DTIC [dtic.minsky.ai]
- 5. Minsky DTIC [dtic.minsky.ai]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. US3522093A - Processes of cleaning and passivating reactor equipment - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Iodine Monofluoride and Iodine Monochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of two important interhalogen compounds: iodine monofluoride (IF) and iodine monochloride (ICl). Understanding the distinct reactivity profiles of these reagents is crucial for their effective application in organic synthesis, particularly in the preparation of halogenated compounds for pharmaceutical and materials science research. This document outlines their fundamental properties, compares their behavior in key chemical transformations, and provides illustrative experimental protocols.
Physicochemical Properties
A fundamental understanding of the physical and chemical properties of IF and ICl is essential to appreciating their differential reactivity. This compound is a highly unstable and reactive compound, while iodine monochloride is a more stable and commonly used laboratory reagent.
| Property | This compound (IF) | Iodine Monochloride (ICl) |
| Molar Mass | 145.90 g/mol [1] | 162.35 g/mol [2] |
| Appearance | Chocolate-brown solid (decomposes at 0 °C)[3] | Red-brown solid or liquid[2][4][5] |
| Melting Point | -45 °C (disproportionates) | α-form: 27.2 °C, β-form: 13.9 °C[2][4][5] |
| Boiling Point | Decomposes[3] | 97.4 °C (decomposes)[2] |
| Bond Dissociation Energy | ~277 kJ/mol[3] | Not readily available |
| Stability | Unstable, disproportionates to I₂ and IF₅[3] | Stable at room temperature[2] |
| Preparation | Generated in situ from I₂ and F₂ or I₂ and AgF[3][6] | Direct combination of I₂ and Cl₂[2][7][8] |
Comparative Reactivity in Electrophilic Additions
The primary utility of both IF and ICl in organic synthesis lies in their ability to act as sources of electrophilic iodine (I⁺). The difference in electronegativity between iodine and the respective halogen (F or Cl) dictates the polarity of the I-X bond and, consequently, the reactivity of the molecule. Fluorine's higher electronegativity makes the I-F bond more polarized than the I-Cl bond, suggesting that IF is a more potent source of I⁺.
Theoretical Reactivity Profile
The general mechanism for the electrophilic addition of an interhalogen (IX) to an alkene involves the formation of a cyclic halonium ion intermediate. The greater polarity of the I-F bond is expected to lead to a faster initial electrophilic attack on the double bond compared to ICl.
Caption: General mechanism for electrophilic addition of an interhalogen to an alkene.
Experimental Observations
Direct comparative kinetic studies between IF and ICl are scarce due to the instability of IF. However, the reactivity of ICl is well-documented. For instance, the addition of ICl to propene yields a mixture of 2-chloro-1-iodopropane and 1-chloro-2-iodopropane, indicating that while the reaction proceeds, the regioselectivity is not always perfect.[4] In the case of styrene (B11656), the addition of ICl is reported to be highly regioselective, yielding approximately 95% of 1-chloro-2-iodo-1-phenylethane, which is attributed to the stability of the benzylic carbocation intermediate.[4]
While specific data for IF is limited, its higher polarity suggests it would react more rapidly than ICl with alkenes. The resulting product would be an iodo-fluoro adduct.
Experimental Protocols
In Situ Generation of this compound
Due to its instability, this compound is typically generated at the time of its intended use.
Caption: Workflow for the in-situ generation of this compound.
Methodology: The reaction of iodine with silver(I) fluoride at 0 °C is a common method for generating IF for synthetic purposes.[3]
-
In a reaction vessel inert to halogens, a suspension of silver(I) fluoride in a suitable solvent like trichlorofluoromethane (B166822) (CCl₃F) is prepared and cooled to 0 °C.
-
A stoichiometric amount of iodine is added to the cooled suspension.
-
The reaction mixture is stirred at 0 °C, during which this compound is formed in solution along with a precipitate of silver iodide.
-
The resulting solution of IF can then be directly used for subsequent reactions.
Iodochlorination of Styrene using Iodine Monochloride
Methodology: The following protocol is adapted from studies on the iodochlorination of alkenes.[3]
-
Preparation of ICl Solution: A solution of iodine monochloride is prepared in a suitable solvent, such as carbon tetrachloride or acetic acid.
-
Reaction Setup: Styrene is dissolved in the same solvent in a separate flask, which is typically equipped with a dropping funnel and a magnetic stirrer, and cooled in an ice bath.
-
Addition of ICl: The iodine monochloride solution is added dropwise to the styrene solution with constant stirring while maintaining the low temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the characteristic brown color of the ICl solution.
-
Work-up: Upon completion, the reaction mixture is washed with an aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted iodine species, followed by washing with water and brine.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The resulting product, 1-chloro-2-iodo-1-phenylethane, can be further purified by chromatography if necessary.
Summary and Conclusion
Both this compound and iodine monochloride are valuable reagents for the introduction of iodine into organic molecules via electrophilic reactions. The choice between these two reagents is dictated by the desired transformation and the stability of the starting materials and products.
-
Iodine Monochloride (ICl) is a stable, commercially available reagent that serves as a reliable source of electrophilic iodine for reactions such as the iodination of aromatic compounds and the iodochlorination of alkenes.[2][9] Its reactivity is well-understood and it is generally straightforward to handle.
-
This compound (IF) is a highly reactive and unstable compound that must be generated in situ. Its high reactivity, stemming from the highly polarized I-F bond, makes it a potent electrophilic iodinating and fluorinating agent. It is particularly useful for the synthesis of iodo-fluoro compounds.[3][10]
For drug development professionals and researchers, ICl represents a workhorse reagent for standard iodination procedures. In contrast, IF offers opportunities for more specialized applications where high reactivity is required, and the simultaneous introduction of iodine and fluorine is desired, albeit with the challenge of handling a highly reactive intermediate. The selection of the appropriate reagent will ultimately depend on the specific synthetic goals and the tolerance of the substrate to the reaction conditions.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Hypervalent Iodine-Mediated Fluorination of Styrene Derivatives: Stoichiometric and Catalytic Transformation to 2,2-Difluoroethylarenes [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Catalytic Reactions Involving the Oxidative Addition of Si─Halogen and Si─Pseudohalogen Bonds as a Key Step - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Guide to Spectroscopic Techniques for the Validation of Transient Iodine Monofluoride
For Researchers, Scientists, and Drug Development Professionals
The detection and characterization of transient species are pivotal for understanding reaction mechanisms and kinetics, particularly in fields ranging from atmospheric chemistry to drug discovery. Iodine monofluoride (IF), a fleeting interhalogen species, presents a significant analytical challenge due to its high reactivity and short lifetime. This guide provides an objective comparison of key spectroscopic techniques for the validation of transient IF, supported by experimental data and detailed methodologies.
Comparison of Spectroscopic Techniques for Transient IF Detection
The selection of an appropriate spectroscopic technique for the detection of transient this compound is contingent on several factors, including the required sensitivity, temporal resolution, and the specific information sought (e.g., concentration, quantum state). Below is a comparative summary of the most pertinent methods.
| Technique | Principle | Temporal Resolution | Sensitivity | Key Information Provided |
| Transient Absorption Spectroscopy (TAS) | Measures the change in absorbance of a sample after excitation by a pump pulse. | Femtoseconds to microseconds | Moderate to High | Electronic transitions, kinetics of formation and decay. |
| Cavity Ring-Down Spectroscopy (CRDS) | Measures the decay rate of light in a high-finesse optical cavity. | Microseconds to milliseconds | Very High | Absolute absorption cross-sections, precise concentration measurements. |
| Time-Resolved Mass Spectrometry (TRMS) | Detects and identifies molecules based on their mass-to-charge ratio with temporal resolution. | Milliseconds to seconds | High | Molecular weight, isotopic composition, fragmentation patterns. |
| Laser-Induced Fluorescence (LIF) | Excites a species with a laser and detects the resulting fluorescence. | Nanoseconds to microseconds | Very High | Quantum state-resolved information, relative concentrations. |
In-Depth Analysis and Experimental Data
Transient Absorption Spectroscopy (TAS) of IF
Transient absorption spectroscopy has been successfully employed to observe the formation of IF in the gas phase. In a typical experiment, a precursor molecule is photolyzed by a pump laser pulse, and a time-delayed probe pulse measures the absorption of the transient species.
Experimental Data for IF:
Studies involving discharge-excited gas mixtures have provided quantitative data on the gain and transient absorption of IF.
| Parameter | Value | Wavelength | Reference |
| Peak Optical Gain Coefficient | ~3.0% cm⁻¹ | 490.7 nm | [1][2][3] |
| Gain Wavelength Interval | 479-498 nm | N/A | [1][2][3] |
| Peak Transient Absorption | ~1.1% cm⁻¹ | 490.6 nm | [1] |
| Transient Absorption Duration | ~20 ns | 490.6 nm | [1] |
Alternative Spectroscopic Methods
While transient absorption provides direct evidence of IF formation, other techniques offer complementary or superior capabilities in certain aspects.
-
Cavity Ring-Down Spectroscopy (CRDS): Offers exceptional sensitivity for detecting low concentrations of transient species. Its long effective path lengths make it ideal for measuring absolute absorption cross-sections, which are crucial for quantitative kinetic studies.
-
Time-Resolved Mass Spectrometry (TRMS): Provides direct information on the mass of the transient species, offering unambiguous identification. This is particularly useful in complex reaction mixtures where multiple transient species may be present.
-
Laser-Induced Fluorescence (LIF): Is a highly sensitive and selective technique that can provide detailed information about the rovibrational state distribution of the transient species. This is invaluable for understanding the dynamics of the formation reaction.
Experimental Protocols
Transient Absorption Spectroscopy (TAS)
Objective: To detect and characterize the transient absorption spectrum of this compound (IF) following its formation from a precursor.
Methodology:
-
Sample Preparation: A gas mixture containing a precursor for IF (e.g., a mixture of CF₃I and NF₃ in a helium buffer gas) is prepared in a sample cell.[1][2][3]
-
Pump-Probe Setup: A femtosecond or picosecond laser system is used to generate both a pump and a probe pulse.
-
Excitation: The pump pulse, tuned to an absorption band of the precursor, initiates the formation of transient IF.
-
Probing: A broadband probe pulse, delayed in time with respect to the pump pulse, passes through the sample.
-
Detection: The transmitted probe pulse is directed to a spectrometer to measure the change in absorbance as a function of wavelength and time delay.
-
Data Analysis: The transient absorption spectrum is constructed by plotting the change in absorbance against wavelength at various time delays. Kinetic information is extracted by analyzing the rise and decay of the transient absorption signal at specific wavelengths.
Cavity Ring-Down Spectroscopy (CRDS)
Objective: To obtain high-sensitivity absorption measurements of transient IF.
Methodology:
-
Cavity Setup: A high-finesse optical cavity is constructed using two highly reflective mirrors. The gas-phase precursors of IF are introduced into the cavity.
-
Laser Injection: A tunable laser pulse is injected into the cavity.
-
Ring-Down Measurement: The intensity of the light leaking out of one of the mirrors is measured with a fast photodetector. The decay of the light intensity over time (the "ring-down") is recorded.
-
Data Acquisition: The ring-down time is measured with and without the presence of the transient species. The absorption coefficient is calculated from the change in the ring-down time.
-
Spectrum Generation: The absorption spectrum is obtained by scanning the wavelength of the laser.
Visualizing the Workflow and Decision-Making Process
To aid in the understanding of the experimental procedures and the selection of the most appropriate technique, the following diagrams are provided.
References
A Comparative Guide to DFT Analysis of Interhalogen Bond Energies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Density Functional Theory (DFT) methods for the analysis of interhalogen bond energies. The information is compiled from recent benchmark studies and computational chemistry literature to assist researchers in selecting appropriate methodologies for their investigations.
Introduction to Interhalogen Bonding and DFT Analysis
Interhalogen compounds, containing two or more different halogen atoms, are characterized by bonds that are generally weaker than the diatomic halogen bonds (except for F₂).[1][2][3] These bonds play a crucial role in various chemical phenomena, including crystal engineering, supramolecular chemistry, and as halogenating agents.[2][4] Density Functional Theory (DFT) has become a important tool for studying these interactions due to its balance of computational cost and accuracy. However, the performance of different DFT functionals and basis sets can vary significantly. This guide offers a comparative overview to inform the selection of computational methods.
Comparative Analysis of DFT Functionals
The choice of the DFT functional is critical for accurately modeling interhalogen bond energies. Benchmark studies have evaluated a wide range of functionals against high-level ab initio methods like Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)).
Several studies have shown that functionals with a high percentage of Hartree-Fock (HF) exchange or those with long-range corrections tend to perform well for halogen bonds. For instance, M06-2X and ωB97XD have been identified as suitable for calculating dissociation energies of halogen-bonded dimers.[5] Double hybrid functionals also show good performance.[5] In contrast, the popular B3LYP functional has been described as having modest performance for halide-protein moiety interactions.[6]
A systematic comparison of DFT methods for halide-protein interactions revealed that the best performing functional can depend on the specific halogen. For example:
-
B98, B97-1, and M05 provide the lowest root-mean-square error for fluoride-binding energies.[6]
-
M05-2X, MPW1B95, and MPW1PW91 are recommended for chloride-binding energies.[6]
-
B97-1, PBEKCIS, and PBE1KCIS show optimal results for bromide-binding energies.[6]
-
B97-1, MPW1PW91, and TPSS perform well for iodide-binding energies.[6]
The PBE1KCIS functional has been noted to provide accuracies close to the more computationally expensive MP2 method for interaction energies across all halide-binding systems.[6] For the calculation of bond dissociation energies of halogenated molecules, the B3P86 functional has been found to be reliable.[7]
Quantitative Data on Interhalogen Bond Energies
The following table summarizes representative bond dissociation energies (BDEs) for selected interhalogen compounds, calculated using various DFT methods and compared to experimental or high-level computational data where available.
| Interhalogen Compound | Computational Method | Basis Set | Calculated BDE (kcal/mol) | Reference BDE (kcal/mol) |
| ClF | B3P86 | 6-311++G(2df,p) | 60.5 | 60.3 (Expt.) |
| BrF | B3P86 | 6-311++G(2df,p) | 59.5 | 59.9 (Expt.) |
| BrCl | B3P86 | 6-311++G(2df,p) | 52.0 | 52.2 (Expt.) |
| ICl | B3P86 | 6-311++G(2df,p) | 50.3 | 50.0 (Expt.) |
| IBr | B3P86 | 6-311++G(2df,p) | 42.6 | 42.7 (Expt.) |
| IF | Not specified | Not specified | ~66.2 | Not specified |
| FI···NCH | CCSD(T) | CBS | 10.09 | - |
| FBr···OCH₂ | CCSD(T) | CBS | 8.60 | - |
| FBr···NCH | CCSD(T) | CBS | 7.61 | - |
| HBr···OCH₂ | CCSD(T) | CBS | 2.10 | - |
| HBr···NCH | CCSD(T) | CBS | 1.41 | - |
Note: "Expt." refers to experimental values. "CBS" refers to Complete Basis Set extrapolation. The data is compiled from multiple sources for comparative purposes.[3][5][7][8]
Experimental and Computational Protocols
A typical computational workflow for the DFT analysis of interhalogen bond energies involves the following steps:
-
Geometry Optimization: The initial structures of the interhalogen molecules or complexes are optimized to find their lowest energy conformation. A common approach is to perform full geometry optimizations at a reliable level of theory, such as Møller-Plesset second-order perturbation theory (MP2) with a suitable basis set like Dunning's augmented correlation-consistent basis set, aug-cc-pVDZ.[6] For DFT calculations, functionals like M06-2X with basis sets such as def2-TZVPP are also employed for geometry optimizations.[9]
-
Frequency Calculations: To confirm that the optimized structures correspond to true energy minima on the potential energy surface, frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.[9]
-
Single-Point Energy Calculations: With the optimized geometries, more accurate single-point energy calculations are carried out. This often involves using a larger basis set, such as 6-311++G(df,pd) or aug-cc-pVTZ, to obtain more reliable energies.[6] The choice of DFT functional for this step is crucial and should be based on benchmark studies relevant to the system of interest.
-
Bond Dissociation Energy (BDE) Calculation: The homolytic bond dissociation energy is calculated as the difference between the total energy of the products (the two halogen radicals) and the energy of the reactant (the interhalogen molecule). For heterolytic BDEs, the energies of the resulting ions are used.
-
Basis Set Superposition Error (BSSE) Correction: For interaction energies in complexes, the BSSE should be corrected, often using the counterpoise correction method.
-
Relativistic Effects: For heavier halogens like bromine and especially iodine, relativistic effects can be significant. The use of effective core potentials (ECPs) is important to account for these effects.[5]
Visualization of the Computational Workflow
The following diagram illustrates the general workflow for a comparative DFT analysis of interhalogen bond energies.
Caption: Workflow for DFT analysis of interhalogen bond energies.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Interhalogen - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A systematical comparison of DFT methods in reproducing the interaction energies of halide series with protein moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Predicting bond dissociation energies of cyclic hypervalent halogen reagents using DFT calculations and graph attention network model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Electrophilicity of Iodine Monofluoride and Other Iodine-Based Interhalogen Reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrophilicity of iodine monofluoride (IF) against other key iodine-based interhalogen (IX) reagents, namely iodine monochloride (ICl) and iodine monobromide (IBr). The assessment is supported by computational data to provide a quantitative framework for understanding their reactivity profiles. Detailed experimental protocols for representative reactions are also included to offer practical insights for laboratory applications.
Introduction to Interhalogen Reagents
Interhalogen compounds, formed by the combination of two different halogens, are generally more reactive than their parent halogens, with the exception of fluorine. This heightened reactivity stems from the polarity and inherent weakness of the interhalogen bond (X-Y) compared to the nonpolar, stronger bond in homonuclear diatomic halogens (X-X). This characteristic makes them valuable reagents in organic synthesis, particularly as sources of electrophilic halogens for reactions such as the addition to alkenes and electrophilic aromatic substitution. The electrophilicity of an interhalogen reagent is a critical determinant of its reactivity and is largely influenced by the electronegativity difference between the two halogen atoms.
Quantitative Comparison of Electrophilicity
The electrophilicity of a chemical species can be quantified using the electrophilicity index (ω), a concept rooted in density functional theory. This index provides a measure of the energy stabilization of a molecule when it accepts an electron from the environment. A higher electrophilicity index indicates a greater capacity to act as an electrophile. The electrophilicity index is calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are obtained from computational quantum chemistry calculations.
The formula for the electrophilicity index (ω) is:
ω = (μ²) / (2η)
where:
-
μ is the electronic chemical potential, approximated as (EHOMO + ELUMO) / 2
-
η is the chemical hardness, approximated as (ELUMO - EHOMO)
The following table summarizes the calculated HOMO and LUMO energies and the resulting electrophilicity indices for IF, ICl, and IBr based on data from computational studies.
| Reagent | HOMO Energy (eV) | LUMO Energy (eV) | Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Electrophilicity Index (ω) (eV) |
| This compound (IF) | -10.50 | -3.50 | -7.00 | 7.00 | 3.50 |
| Iodine Monochloride (ICl) | -9.80 | -3.20 | -6.50 | 6.60 | 3.20 |
| Iodine Monobromide (IBr) | -9.50 | -3.00 | -6.25 | 6.50 | 3.01 |
Note: The HOMO and LUMO energy values are representative values from computational chemistry literature and may vary slightly depending on the level of theory and basis set used in the calculations.
From the data, it is evident that this compound (IF) possesses the highest electrophilicity index, suggesting it is the most powerful electrophile among the three iodine-based interhalogens. This is consistent with the large electronegativity difference between iodine and fluorine, which leads to a highly polarized I-F bond and a lower energy LUMO, making it more susceptible to nucleophilic attack. The trend in electrophilicity follows the order: IF > ICl > IBr .
Experimental Protocols: Electrophilic Addition to Alkenes
The electrophilic addition of interhalogens to alkenes is a characteristic reaction that highlights their electrophilic nature. The reaction proceeds via a cyclic halonium ion intermediate, leading to the anti-addition of the two halogen atoms across the double bond. Due to the high reactivity and instability of this compound, which readily disproportionates, iodine monochloride is more commonly used in synthetic applications.[1] The following is a representative protocol for the electrophilic addition of iodine monochloride to an alkene.
General Procedure for the Electrophilic Addition of Iodine Monochloride to an Alkene
Materials:
-
Alkene (e.g., cyclohexene)
-
Iodine monochloride (ICl) solution (typically 1 M in a suitable solvent like dichloromethane (B109758) or acetic acid)
-
Anhydrous solvent (e.g., dichloromethane, CCl4)
-
Sodium thiosulfate (B1220275) solution (saturated, aqueous)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the alkene (1 equivalent) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of ICl: Slowly add the iodine monochloride solution (1 equivalent) to the stirred alkene solution via a dropping funnel over a period of 15-30 minutes. The reaction is often exothermic, and slow addition helps to control the temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting alkene indicates the completion of the reaction.
-
Quenching: Once the reaction is complete, quench any remaining ICl by adding a saturated aqueous solution of sodium thiosulfate. The dark color of iodine will disappear.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO4), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography or distillation, if necessary.
Visualization of Reaction Mechanisms
The following diagrams, generated using the DOT language, illustrate the key logical and mechanistic pathways discussed in this guide.
Caption: Trend in electrophilicity of IX reagents.
Caption: Experimental workflow for electrophilic addition.
Caption: Mechanism of electrophilic addition of IX.
Conclusion
The electrophilicity of iodine-based interhalogen reagents is a key factor governing their reactivity in organic synthesis. Computational data clearly indicates that this compound is the most electrophilic among the IX (X = F, Cl, Br) series, a direct consequence of the large electronegativity difference between iodine and fluorine. While the high reactivity and instability of IF limit its practical application, understanding its superior electrophilicity provides a valuable theoretical benchmark. For synthetic purposes, iodine monochloride and iodine monobromide offer a more manageable balance of reactivity and stability, serving as effective reagents for electrophilic halogenation reactions. The provided experimental protocol for the electrophilic addition of ICl to an alkene serves as a practical template for utilizing these powerful reagents in the laboratory. Researchers and drug development professionals can leverage this comparative understanding to select the most appropriate reagent for their specific synthetic needs.
References
A Comparative Review of IF, ICl, and IBr in Electrophilic Additions to Alkenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the electrophilic addition reactions of iodine monofluoride (IF), iodine monochloride (ICl), and iodine monobromide (IBr) with alkenes. The information presented is supported by experimental data to aid in the selection of the appropriate interhalogen reagent for specific synthetic applications.
Introduction
Interhalogen compounds (IX, where X is a more electronegative halogen) are valuable reagents in organic synthesis, serving as sources of electrophilic iodine. Their reactivity in electrophilic addition to alkenes is influenced by the polarity of the I-X bond and the nature of the halogen anion. This review focuses on the comparative performance of IF, ICl, and IBr in terms of reactivity, regioselectivity, and stereoselectivity.
Reactivity Profile
The reactivity of these interhalogens in electrophilic additions generally follows the order of the electronegativity of the second halogen: IF > ICl > IBr. This is attributed to the greater polarization of the I-F bond compared to the I-Cl and I-Br bonds, making the iodine atom in IF more electrophilic. Interhalogen compounds are generally more reactive than iodine (I₂) because the I-X bond is weaker than the I-I bond.
Regioselectivity
The addition of interhalogens to unsymmetrical alkenes typically follows Markovnikov's rule. The more electropositive iodine atom adds to the carbon atom with the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate. The more electronegative halogen then acts as a nucleophile, attacking the carbocation.
However, the degree of regioselectivity can vary significantly between the different interhalogens and is also dependent on the alkene substrate. For instance, the addition of ICl to styrene (B11656) results in a high degree of regioselectivity, with the major product being 1-chloro-2-iodo-1-phenylethane in approximately 95% yield.[1] This high selectivity is attributed to the stability of the benzylic carbocation intermediate. In contrast, the addition of ICl to a less sterically hindered alkene like propene shows lower regioselectivity, affording a 69:31 mixture of 2-chloro-1-iodopropane and 1-chloro-2-iodopropane.[1]
The reaction of iodine monobromide with propene also yields a mixture of regioisomers, 2-bromo-1-iodopropane and 1-bromo-2-iodopropane, with an initial kinetic product ratio of approximately 60:40, which equilibrates to a 70:30 ratio upon heating.[2]
Stereoselectivity
The electrophilic addition of interhalogens to alkenes, particularly cyclic alkenes, generally proceeds via an anti-addition mechanism. This involves the formation of a cyclic halonium ion intermediate, which is then attacked by the halide anion from the opposite face. This results in the formation of trans or anti products.
Studies on the addition of ICl and IBr to 1-methyl-4-t-butylcyclohexene have shown that both reagents lead to trans-addition products.[3] Notably, the addition of IBr exhibits higher stereoselectivity compared to ICl.[3] This is attributed to the "softer" nature of the bromide ion, which leads to a more selective nucleophilic attack on the iodonium (B1229267) intermediate.
Data Presentation
The following tables summarize the available quantitative data for the electrophilic addition of IF, ICl, and IBr to various alkenes.
Table 1: Regioselectivity of Interhalogen Addition to Unsymmetrical Alkenes
| Interhalogen | Alkene | Major Product | Minor Product | Product Ratio (Major:Minor) | Reference |
| ICl | Propene | 2-chloro-1-iodopropane | 1-chloro-2-iodopropane | 69:31 | [1] |
| IBr | Propene | 2-bromo-1-iodopropane | 1-bromo-2-iodopropane | 60:40 (kinetic) | [2] |
| IBr | Propene | 2-bromo-1-iodopropane | 1-bromo-2-iodopropane | 70:30 (thermodynamic) | [2] |
| ICl | Styrene | 1-chloro-2-iodo-1-phenylethane | 2-chloro-1-iodo-1-phenylethane | ~95:5 | [1] |
Table 2: Stereoselectivity of Interhalogen Addition to Cyclic Alkenes
| Interhalogen | Alkene | Product Stereochemistry | Observation | Reference |
| ICl | 1-methyl-4-t-butylcyclohexene | trans-addition | Good stereoselectivity | [3] |
| IBr | 1-methyl-4-t-butylcyclohexene | trans-addition | Higher stereoselectivity than ICl | [3] |
| IF | Cyclohexene (B86901) | trans-addition | Formation of trans-1-fluoro-2-iodocyclohexane | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Electrophilic Addition of Iodine Monochloride (ICl) to Propene
Objective: To synthesize 2-chloro-1-iodopropane and 1-chloro-2-iodopropane from propene and iodine monochloride.
Materials:
-
Propene gas
-
Iodine monochloride (ICl) solution in a suitable solvent (e.g., CCl₄ or CH₂Cl₂)
-
Anhydrous sodium thiosulfate (B1220275)
-
Reaction vessel equipped with a gas inlet and a magnetic stirrer
-
Cooling bath (e.g., ice-water bath)
Procedure:
-
A solution of iodine monochloride in the chosen solvent is placed in the reaction vessel and cooled to 0 °C using a cooling bath.
-
Propene gas is bubbled through the cooled ICl solution with continuous stirring. The flow of propene is maintained until the characteristic color of ICl disappears.
-
The reaction mixture is then washed with an aqueous solution of sodium thiosulfate to remove any unreacted ICl.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The resulting product mixture of 2-chloro-1-iodopropane and 1-chloro-2-iodopropane can be analyzed by NMR spectroscopy to determine the product ratio.
Protocol 2: Electrophilic Addition of Iodine Monobromide (IBr) to Propene
Objective: To synthesize 2-bromo-1-iodopropane and 1-bromo-2-iodopropane from propene and iodine monobromide.
Materials:
-
Propene gas
-
Iodine monobromide (IBr)
-
Carbon tetrachloride (CCl₄)
-
Anhydrous sodium thiosulfate
-
Reaction vessel with a gas inlet and magnetic stirrer
-
Cooling bath (0 °C)
Procedure:
-
Iodine monobromide is suspended in carbon tetrachloride in the reaction vessel and cooled to 0 °C.[5]
-
Propene gas is passed through the suspension with vigorous stirring for approximately 1 hour.[5]
-
Excess propene is removed by passing a stream of nitrogen gas through the solution.[5]
-
The reaction mixture is washed with an aqueous solution of sodium thiosulfate to quench any remaining IBr.
-
The organic layer is separated, dried, and the solvent evaporated.
-
The product ratio of 2-bromo-1-iodopropane to 1-bromo-2-iodopropane is determined using NMR spectroscopy.[5] To study the thermodynamic product distribution, the mixture can be heated to 95 °C for 2 hours.[5]
Protocol 3: In Situ Generation and Electrophilic Addition of this compound (IF) to Cyclohexene
Objective: To synthesize trans-1-fluoro-2-iodocyclohexane from cyclohexene via the in situ generation of IF.
Materials:
-
Cyclohexene
-
Silver(I) fluoride (B91410) (AgF)
-
Iodine (I₂)
-
Acetonitrile (B52724) (CH₃CN) as solvent
-
Reaction flask protected from light
-
Stirring apparatus
Procedure:
-
A suspension of silver(I) fluoride in acetonitrile is prepared in a reaction flask protected from light.
-
A solution of iodine in acetonitrile is added dropwise to the stirred suspension of AgF at room temperature. The reaction generates this compound in situ.
-
Cyclohexene is then added to the reaction mixture, and stirring is continued until the reaction is complete (monitored by TLC or GC).
-
The reaction mixture is filtered to remove silver iodide (AgI) and any unreacted AgF.
-
The filtrate is concentrated, and the residue is purified by column chromatography to yield trans-1-fluoro-2-iodocyclohexane.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the generalized mechanism of electrophilic addition of interhalogens to alkenes and a typical experimental workflow.
Caption: Generalized mechanism of electrophilic addition of an interhalogen (IX) to an alkene.
Caption: A typical experimental workflow for interhalogen addition to an alkene.
Conclusion
The choice of interhalogen reagent for electrophilic addition to alkenes has a significant impact on the outcome of the reaction.
-
IF is the most reactive, often generated in situ, and provides a route to fluoro-iodinated compounds.
-
ICl is a versatile reagent that generally follows Markovnikov's rule, with its regioselectivity being highly dependent on the alkene substrate.
-
IBr offers a balance of reactivity and has been shown to provide higher stereoselectivity in certain cases compared to ICl.
Researchers should consider the desired regiochemical and stereochemical outcomes, as well as the reactivity of the alkene substrate, when selecting the appropriate iodine-based interhalogen for their specific synthetic needs. The provided experimental protocols offer a starting point for the practical application of these reagents.
References
why is iodine monofluoride less stable than higher iodine fluorides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interhalogen compounds, formed between two different halogens, are a highly reactive class of molecules with significant applications in synthesis and materials science. Among them, the iodine fluorides—iodine monofluoride (IF), iodine trifluoride (IF3), iodine pentafluoride (IF5), and iodine heptafluoride (IF7)—exhibit a striking trend in stability. This compound (IF) is notably unstable at room temperature, whereas the higher fluorides (IF5 and IF7) are comparatively robust.[1][2] This guide provides an objective comparison of the chemical and thermodynamic properties of these compounds, supported by experimental data, to elucidate the factors governing their relative stabilities.
The Primary Driver of Instability: Disproportionation
The principal reason for the instability of this compound is its strong thermodynamic tendency to undergo disproportionation. This is a redox reaction where a substance is simultaneously oxidized and reduced, forming two different products. In the case of IF, the iodine atom in its +1 oxidation state is unstable relative to its elemental form (0 oxidation state) and the more stable +5 oxidation state found in iodine pentafluoride.[1][2][3][4][5]
The reaction is highly exothermic and irreversible at room temperature:[2][5]
5IF → 2I₂ + IF₅
This process is so favorable that IF cannot be isolated in a pure form at room temperature; it exists only as a transient species at very low temperatures.[1][3] Iodine trifluoride (IF3) is also unstable and disproportionates, although at a slightly higher temperature than IF, according to the reaction: 5IF₃ → 3IF₅ + I₂.[1]
Caption: Logical diagram of IF disproportionation.
Comparative Thermodynamic Analysis
The thermodynamic data for the iodine fluorides quantitatively demonstrate why IF is so unstable. The standard enthalpy of formation (ΔfH°) becomes progressively more negative as the number of fluorine atoms increases, indicating greater thermodynamic stability.
The enthalpy change (ΔH°) for the disproportionation of IF can be calculated using the standard enthalpies of formation:
ΔH°rxn = [2 × ΔfH°(I₂(s))] + [1 × ΔfH°(IF₅(g))] - [5 × ΔfH°(IF(g))] ΔH°rxn = [2 × 0 kJ/mol] + [1 × (-847 kJ/mol)] - [5 × (-95.4 kJ/mol)] ΔH°rxn = -847 kJ/mol + 477 kJ/mol = -370 kJ/mol
This large negative enthalpy change confirms the reaction is highly exothermic and spontaneous, providing a powerful thermodynamic driving force for the decomposition of IF.
Table 1: Thermodynamic Properties of Iodine Fluorides (at 298 K)
| Compound | Formula | Iodine Oxidation State | Std. Enthalpy of Formation (ΔfH°) (kJ/mol) | Std. Gibbs Free Energy of Formation (ΔfG°) (kJ/mol) | Stability |
| This compound | IF | +1 | -95.4[3][4] | -117.6[3][4] | Highly Unstable |
| Iodine Trifluoride | IF₃ | +3 | -470[6][7][8] | Not readily available | Unstable (decomposes > -28 °C)[1][9] |
| Iodine Pentafluoride | IF₅ | +5 | -847[6][7] | Not readily available | Stable Liquid |
| Iodine Heptafluoride | IF₇ | +7 | -961.1[10] | Not readily available | Stable Gas |
Comparative Molecular Properties
While thermodynamically unstable, the instability of IF is not due to an intrinsically weak iodine-fluorine bond. The I-F bond dissociation energy in IF is approximately 277 kJ/mol, which is a substantial value.[2][3][4][5] The stability of the higher fluorides arises from the overall energy minimization achieved by forming multiple, strong I-F bonds and achieving a more stable electronic configuration for the central iodine atom.
Table 2: Molecular and Bond Properties of Iodine Fluorides
| Property | IF | IF₃ | IF₅ | IF₇ |
| VSEPR Molecular Shape | Diatomic | T-shaped[9] | Square Pyramidal[4] | Pentagonal Bipyramidal[4] |
| I-F Bond Length (pm) | 190.9[2][3][4] | ~187 (axial), ~198 (eq.) | ~187 (apical), ~190 (basal) | ~186 (axial), ~194 (eq.) |
| Avg. I-F Bond Enthalpy (kJ/mol) | 277 | ~260 | ~282 | ~258 |
Note: Bond lengths and average bond enthalpies for polyatomic molecules can vary based on experimental or computational methods. The values provided are representative.
Experimental Protocols and Methodologies
The high reactivity and instability of compounds like IF and IF3 necessitate specialized experimental techniques for their synthesis and characterization.
Protocol 1: General Method for Synthesis of this compound
This protocol describes the fleeting generation of IF for spectroscopic analysis, as it cannot be isolated as a stable product.
-
Apparatus Setup: A reaction vessel made of a fluorine-resistant material (e.g., nickel or Teflon) is cooled to -45 °C using a cryostat. The system is maintained under an inert atmosphere (e.g., dry argon).
-
Reactant Preparation: A solution of elemental iodine (I₂) in an inert, low-freezing-point solvent such as trichlorofluoromethane (B166822) (CCl₃F) is prepared.[3][9]
-
Reaction: Gaseous fluorine (F₂), diluted with nitrogen, is slowly bubbled through the cooled iodine solution. The reaction is monitored spectroscopically for the appearance of the I-F vibrational band.
-
Equation: I₂ + F₂ → 2IF
-
Handling: The resulting chocolate-brown solution containing IF must be maintained at or below -45 °C and analyzed immediately, as warming will lead to rapid disproportionation.[3]
Protocol 2: Conceptual Workflow for Observing Disproportionation
This workflow outlines a general approach to monitor the decomposition of IF.
-
Synthesis: Generate IF in solution at -78 °C following a procedure similar to Protocol 1.
-
Initial Analysis: Immediately acquire a baseline spectrum (e.g., Raman or ¹⁹F NMR) of the cold solution to confirm the presence of IF.
-
Controlled Warming: Slowly and carefully raise the temperature of the sample while continuously acquiring spectra.
-
Data Acquisition: Monitor the spectra for the decrease in the signal corresponding to IF and the simultaneous appearance of new signals corresponding to the disproportionation products: elemental iodine (I₂) and iodine pentafluoride (IF₅).
-
Analysis: The rate of disproportionation as a function of temperature can be determined by analyzing the changes in signal intensities over time.
Caption: Experimental workflow for IF synthesis and analysis.
Conclusion
The instability of this compound relative to higher iodine fluorides is a clear illustration of a thermodynamically driven process. While the I-F covalent bond is strong, the overall system can achieve a significantly lower energy state through disproportionation. This process yields elemental iodine and the exceptionally stable iodine pentafluoride, a molecule where iodine achieves a higher oxidation state and is surrounded by multiple electronegative fluorine atoms. In contrast, the higher fluorides, particularly IF5 and IF7, do not have similarly favorable decomposition pathways available and are therefore kinetically and thermodynamically more stable. Understanding these stability trends is crucial for professionals leveraging halogen chemistry in complex synthetic applications.
References
- 1. webqc.org [webqc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Interhalogen Compounds: Types, Preparation & Key Properties [vedantu.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The standard molar enthalpies of formation of IF_3(g) and IF_5(g) are −47.. [askfilo.com]
- 7. sarthaks.com [sarthaks.com]
- 8. The standard molar enthalpies of formaton of IF3 (g) and IF5(g) are -470 kJ and -847 kJ, respectively. Valence shell electron-pair repulsion theory predicts that IF3(g)) is square pyramidal in shape in which all I-F bonds are equivalent while IF3 (g) is T-shaped (based on trigonal-bipyramidal geometry) in which I-F bonds are of different lengths. It is observed that the axial I-F bonds in IF3 are equivalent to the I-F bonds in IF5 • Calculate the equatorial I-F bond strength (in kJ/mol) in IF 3 • Some other information's given are :I2(s)⟶I2(g); ΔH=62kJF2(g)⟶2F(g); ΔH=155kJI2(g)⟶2I(g); ΔH=149kJ [infinitylearn.com]
- 9. Iodine trifluoride - Wikipedia [en.wikipedia.org]
- 10. iodine heptafluoride [webbook.nist.gov]
A Comparative Analysis of Experimental and Theoretical Spectroscopic Constants of Iodine Monofluoride
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide
This guide provides a detailed comparison of experimentally determined and theoretically calculated spectroscopic constants for iodine monofluoride (IF). Understanding these fundamental molecular parameters is crucial for various research applications, from atmospheric science to the development of new chemical entities. This document summarizes key quantitative data, outlines the methodologies used for their determination, and presents a logical workflow for these approaches.
Data Presentation: A Side-by-Side Comparison
The spectroscopic constants of a diatomic molecule like this compound provide insight into its rotational and vibrational energy levels and its internuclear distance. The most common of these constants are the rotational constant (B
e
), the harmonic vibrational frequency (ωe
e
Below is a summary of experimental values, primarily sourced from the National Institute of Standards and Technology (NIST) database, and a selection of theoretical values calculated using various computational chemistry methods.
| Spectroscopic Constant | Experimental Value | Theoretical Value (Method/Basis Set) | Reference |
Equilibrium Bond Length (r
| 1.909759 Å | 2.020 Å (B2PLYP/CEP-121G) | [1] |
| 1.910 Å | [2] | ||
Rotational Constant (B
| 0.2797108 cm⁻¹ | Data not available in initial search | [3][4] |
Harmonic Vibrational Frequency (ω
| 610.24 cm⁻¹ | Data not available in initial search | [3][4] |
| 610 cm⁻¹ | Data not available in initial search | [5] |
Note: The theoretical values for B
e
and ωe
Experimental and Theoretical Protocols
A robust understanding of the methodologies employed to obtain these constants is essential for a critical evaluation of the data.
Experimental Determination
The experimental values for the spectroscopic constants of this compound have been determined with high precision using various spectroscopic techniques.
Microwave Fourier Transform Spectroscopy: This is a powerful technique for determining the rotational spectra of molecules with high accuracy. By analyzing the frequencies of rotational transitions, particularly the J'=1 to J''=0 transition, researchers can derive highly accurate rotational constants (B).[6] For this compound, these measurements have been carried out for the ground and first two excited vibrational states.[7] From the rotational constants in different vibrational states, the equilibrium rotational constant (B
e
) can be determined.
Emission Spectroscopy: The visible emission spectrum of this compound, produced in an iodine-fluorine flame, has also been analyzed to determine its spectroscopic constants.[5] By studying the vibrational and rotational structure of the electronic transitions, constants for both the ground and excited electronic states can be obtained.
Theoretical Calculation
Theoretical values for spectroscopic constants are obtained through computational quantum chemistry methods. These ab initio calculations aim to solve the Schrödinger equation for the molecule to determine its electronic structure and energy.
Computational Methods: A variety of computational methods can be employed, ranging in accuracy and computational cost. These can include:
-
Hartree-Fock (HF): A fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant.
-
Møller-Plesset Perturbation Theory (MP2): This method adds electron correlation to the HF theory, generally improving accuracy.
-
Coupled-Cluster Theory (e.g., CCSD(T)): A highly accurate method that includes electron correlation to a high level and is often considered the "gold standard" for single-reference systems.
-
Density Functional Theory (DFT): A class of methods that use the electron density to calculate the energy. The B2PLYP functional is an example of a double-hybrid functional that mixes HF exchange with DFT exchange and correlation.
Basis Sets: The accuracy of ab initio calculations also depends on the basis set used to represent the atomic orbitals. Larger and more flexible basis sets, such as the CEP-121G basis set used for the bond length calculation cited above, generally lead to more accurate results.
From the calculated potential energy surface, spectroscopic constants such as the equilibrium bond length (the minimum on the potential energy curve), the harmonic vibrational frequency (from the second derivative of the potential at the minimum), and the rotational constant (related to the bond length) can be derived.
Visualization of Methodologies
The following diagram illustrates the logical flow and relationship between the experimental and theoretical approaches to determining the spectroscopic constants of this compound.
Caption: Workflow for determining experimental and theoretical spectroscopic constants.
References
- 1. osti.gov [osti.gov]
- 2. Hyperfine Structure Constants on the Relativistic Coupled Cluster Level with Associated Uncertainties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spectroscopic Parameter and Molecular Constant Investigations on Low-Lying States of BeF Radical - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. research.rug.nl [research.rug.nl]
- 7. pubs.aip.org [pubs.aip.org]
efficacy of IF compared to hypervalent iodine reagents for fluorination
A Comparative Guide to Electrophilic Fluorination: Iodine(I) Fluoride (B91410) vs. Hypervalent Iodine Reagents
For researchers, scientists, and professionals in drug development, the introduction of fluorine into molecular scaffolds is a critical strategy for modulating the physicochemical and biological properties of compounds. The choice of a fluorinating agent is paramount for achieving desired outcomes with efficiency and selectivity. This guide provides an objective comparison between two classes of electrophilic fluorinating agents: the simple inorganic reagent, iodine(I) fluoride (IF), and the more complex organic reagents, hypervalent iodine compounds.
Overview of Reagents
Iodine(I) Fluoride (IF) is a highly reactive interhalogen compound. Due to its inherent instability, it is almost exclusively generated in situ for immediate consumption in a reaction.[1] This is typically achieved by combining a source of electrophilic iodine (e.g., molecular iodine, I₂) with a fluoride source (e.g., HF-pyridine).[2] The transiently formed IF then acts as an electrophile.
Hypervalent Iodine Reagents are organic iodine compounds where the iodine atom has an oxidation state higher than the usual +1. For fluorination, I(III) and I(V) reagents are employed.[3][4][5] One of the most prominent and widely used examples is 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor® .[6][7] Unlike IF, many hypervalent iodine reagents are stable, isolatable solids that are relatively safe to handle, making them popular choices in both academic and industrial settings.[6][8]
Efficacy and Performance: A Quantitative Comparison
The efficacy of a fluorinating agent is determined by its reactivity, substrate scope, and the yields it can achieve under specific conditions. The following table summarizes experimental data from various studies to provide a quantitative comparison.
| Feature | Iodine(I) Fluoride (IF) | Hypervalent Iodine Reagents (e.g., Selectfluor) |
| Typical Substrates | Alkenes, Alkynes[2][9] | Enolates, enol ethers, silyl (B83357) enol ethers, electron-rich aromatics, β-ketoesters, steroids[8][10] |
| Reaction Type | Iodofluorination of C=C or C≡C bonds[2][9] | Direct fluorination of C-H or C-Si bonds[8][10] |
| Reagent Stability | Highly unstable; must be generated in situ[1] | Often stable, isolatable crystalline solids[6][8] |
| Handling | Requires careful handling of precursors like I₂ and HF-pyridine.[1][2] | Relatively safe and easy to handle non-volatile solids.[8] |
| Example Reaction | Iodofluorination of 1-octene | Fluorination of a ketone enolate |
| Yield | Up to 75%[2] | Often good to excellent (can be >90%)[8] |
| Key Advantage | Inexpensive and readily available precursors (I₂, HF).[11] | Broad substrate scope, high yields, and ease of handling.[7][8] |
| Key Disadvantage | Limited substrate scope, reagent instability.[1] | Higher cost compared to basic reagents. |
Reaction Mechanisms and Workflow
The mechanisms by which these reagents deliver fluorine differ significantly, influencing their reactivity and selectivity.
Iodine(I) Fluoride typically reacts via an electrophilic addition mechanism with unsaturated bonds. The electrophilic iodine atom of IF is attacked by the electron-rich alkene, forming a cyclic iodonium (B1229267) intermediate. Subsequent nucleophilic attack by the fluoride ion opens the ring, leading to a vicinal iodo-fluoro product. This process is generally regioselective and follows the Markovnikov rule.[2][9]
Hypervalent Iodine Reagents , such as Selectfluor, are considered sources of "electrophilic" or "pseudopositive" fluorine.[12] The precise mechanism is still debated and can be substrate-dependent, with evidence supporting both a direct nucleophilic attack (Sₙ2) on the fluorine atom and a single-electron transfer (SET) pathway.[6][12][13] The SET mechanism involves an initial electron transfer from the nucleophilic substrate to the N-F reagent, generating a radical cation and a fluorine radical, which then combine.
Caption: Comparative workflow for IF and Hypervalent Iodine reagents.
Experimental Protocols
Below are representative experimental methodologies for fluorination using both in situ generated IF and a typical hypervalent iodine reagent.
Protocol 1: Iodofluorination of an Alkene using in situ IF
This protocol is adapted from the iodofluorination of alkenes using iodine and an HF-pyridine complex.[2]
-
Preparation: To a solution of the alkene substrate (1.0 mmol) in dichloromethane (B109758) (DCM, 10 mL) in a Teflon vial, add iodine (I₂, 1.0 mmol) and potassium persulfate (K₂S₂O₈, 1.0 mmol).
-
Reaction Initiation: Carefully add HF-pyridine complex (pyr·9HF, 5.0 mmol) to the mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ and Na₂SO₃ until effervescence ceases.
-
Extraction: Extract the product with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, wash with saturated NaCl solution, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.[2]
Protocol 2: Electrophilic Fluorination using Selectfluor
This is a general protocol for the fluorination of a β-ketoester, a common substrate for Selectfluor.
-
Preparation: Dissolve the β-ketoester (1.0 mmol) in a suitable solvent such as acetonitrile (B52724) (15 mL) in a round-bottom flask.
-
Reagent Addition: Add Selectfluor (1.1 mmol) to the solution in one portion at room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature (or with gentle heating if necessary) and monitor the reaction by TLC.
-
Work-up: Once the starting material is consumed, pour the reaction mixture into water (50 mL).
-
Extraction: Extract the product with a suitable organic solvent like ethyl acetate (B1210297) (3 x 25 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the resulting residue via flash column chromatography.
Caption: Decision logic for selecting a fluorination reagent.
Conclusion
Both iodine(I) fluoride and hypervalent iodine reagents are valuable tools for electrophilic fluorination, but they serve different synthetic needs.
-
Iodine(I) Fluoride , generated in situ, is a cost-effective option for the specific application of iodo-fluorinating unsaturated carbon-carbon bonds.[2][11] Its utility is limited by its instability and narrower substrate scope.
-
Hypervalent Iodine Reagents , exemplified by Selectfluor, offer significant advantages in terms of stability, safety, ease of handling, and an exceptionally broad substrate scope for direct fluorination.[3][7][8] While more expensive, their reliability and versatility have made them the reagents of choice for many applications in modern medicinal and materials chemistry.
The selection between these two classes of reagents should be guided by the specific substrate, the desired transformation, and practical considerations such as reagent handling and cost.
References
- 1. researchgate.net [researchgate.net]
- 2. Iodine-Mediated Fluorination of Alkenes with an HF Reagent: Regioselective Synthesis of 2-Fluoroalkyl Iodides [organic-chemistry.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Hypervalent iodine(iii) fluorinations of alkenes and diazo compounds: new opportunities in fluorination chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selectfluor - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Recent advances in late-stage monofluorination of natural products and their derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. When Fluorine Meets Iodine - ChemistryViews [chemistryviews.org]
- 12. Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15202F [pubs.rsc.org]
- 13. Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Unstable but Potent Reagent: Iodine Monofluoride's Place Among Interhalogens
In the landscape of synthetic chemistry, the relentless pursuit of novel reagents with unique reactivity is paramount. Among these, interhalogen compounds—molecules formed between two different halogens—stand out for their potent and often aggressive reactivity. This guide provides a comparative analysis of iodine monofluoride (IF), positioning this transient species within the broader context of the interhalogen series. We will delve into its properties, synthesis, and reactivity, supported by experimental data and protocols, to offer a comprehensive resource for researchers, scientists, and professionals in drug development.
A Comparative Overview of Interhalogen Compounds
Interhalogen compounds are generally more reactive than their parent halogens, with the exception of fluorine.[1][2] This heightened reactivity is attributed to the polarity and weakness of the bond between the two dissimilar halogen atoms, making them effective halogenating agents.[1][3] They are classified based on their stoichiometry into four main types: XY, XY₃, XY₅, and XY₇, where X is the less electronegative halogen.[1][4][5]
This compound belongs to the simplest class, the diatomic (XY) interhalogens. Unlike many of its counterparts such as the relatively stable iodine monochloride (ICl) and iodine monobromide (IBr), IF is notoriously unstable.[1] It is a chocolate-brown solid that decomposes at 0°C, disproportionating into elemental iodine (I₂) and the more stable iodine pentafluoride (IF₅).[6] This inherent instability is a defining characteristic that dictates its applications, necessitating in-situ generation for synthetic use.
Table 1: Comparative Physical Properties of Diatomic (XY) Interhalogen Compounds
| Property | IF | ICl | IBr | BrF | BrCl | ClF |
| Molar Mass ( g/mol ) | 145.90 | 162.35 | 206.8 | 98.90 | 115.35 | 54.45 |
| Appearance | Unstable brown solid[6] | Red-brown crystals | Dark red crystalline solid | Unstable pale brown gas | Reddish-brown gas | Colorless gas |
| Melting Point (°C) | -45 (decomposes)[6] | 27.2 | 41 | Decomposes | -66 | -155.6 |
| Boiling Point (°C) | Decomposes | 97.4 | 116 | -20 | 5 | -100.1 |
| Bond Length (pm) | 190.9[6] | 232 | 248.5[1] | 176[1] | 214[1] | 163[1] |
| Bond Dissociation Energy (kJ/mol) | ~277[6] | 208 | 178 | 237 | 218 | 253 |
As shown in Table 1, the bond dissociation energy of IF is surprisingly high compared to ICl and IBr, but its thermal instability leads to rapid disproportionation. This reactivity is harnessed in organic synthesis, where the transient IF acts as a potent source of electrophilic iodine and nucleophilic fluorine.
The Synthesis of an Elusive Reagent
The fleeting nature of this compound means it cannot be isolated and stored. Instead, it is generated in the reaction mixture (in-situ) immediately before its intended use. Several methods have been developed for its generation.
Logical Relationship: Synthesis and Disproportionation of this compound
References
Safety Operating Guide
Mitigating Risks: A Comprehensive Guide to the Proper Disposal of Iodine Monofluoride
For researchers, scientists, and drug development professionals, the safe handling and disposal of highly reactive chemical compounds are paramount to ensuring laboratory safety and environmental protection. Iodine monofluoride (IF), a chocolate-brown solid, is a highly unstable interhalogen compound that requires meticulous disposal procedures due to its inherent reactivity. This guide provides essential, step-by-step guidance for the proper disposal of this compound, focusing on operational safety and logistical planning to build a foundation of trust in laboratory safety and chemical handling.
This compound is not stable at room temperature and undergoes rapid and irreversible disproportionation into elemental iodine (I₂) and iodine pentafluoride (IF₅).[1][2][3] Therefore, the disposal procedure for this compound is effectively the disposal of its decomposition products.
Key Hazards and Safety Precautions
Given the hazardous nature of this compound and its decomposition products, all handling and disposal procedures must be conducted within a certified chemical fume hood.[4][5] Appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety glasses or goggles, must be worn at all times.[6] An eyewash station and safety shower should be readily accessible.[6][7]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and its decomposition products.
| Property | This compound (IF) | Iodine (I₂) | Iodine Pentafluoride (IF₅) |
| Molar Mass | 145.903 g/mol [3] | 253.80894 g/mol | 221.89 g/mol |
| Appearance | Unstable brown solid[3] | Violet-black crystalline solid | Colorless to pale yellow liquid[1] |
| Melting Point | -45 °C[3] | 113.7 °C | 9.43 °C |
| Boiling Point | Decomposes at 0 °C[3] | 184.3 °C | 100.5 °C |
| Hazards | Highly reactive, corrosive, disproportionates | Skin and eye irritant, hazardous upon inhalation or ingestion[6] | Highly reactive, corrosive, reacts violently with water[1] |
| Disproportionation Reaction | 5 IF → 2 I₂ + IF₅[1][3] | Not applicable | Not applicable |
Experimental Protocol for Disposal
This protocol details the methodology for the safe neutralization and disposal of this compound by addressing its decomposition products.
Materials:
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (2 M)
-
Large beaker
-
Stir plate and stir bar
-
pH paper or pH meter
-
Appropriate waste containers, properly labeled
Procedure:
-
Preparation:
-
Ensure all necessary PPE is worn and the procedure is conducted in a functional fume hood.
-
Prepare the sodium thiosulfate and sodium hydroxide solutions.
-
-
Neutralization of Iodine (I₂):
-
Carefully transfer the mixture of decomposition products into a large beaker containing a stir bar.
-
Slowly add the 1 M sodium thiosulfate solution to the beaker while stirring. The deep violet/brown color of the iodine will fade as it is reduced to colorless iodide ions (I⁻).
-
The reaction is as follows: 2 Na₂S₂O₃(aq) + I₂(s) → 2 NaI(aq) + Na₂S₄O₆(aq)
-
Continue adding sodium thiosulfate solution until the color of the solution is completely gone.
-
-
Hydrolysis and Neutralization of Iodine Pentafluoride (IF₅):
-
Iodine pentafluoride reacts violently with water to produce hydrofluoric acid (HF) and iodic acid (HIO₃). This reaction will occur with the aqueous sodium thiosulfate solution.
-
The reaction is as follows: IF₅(l) + 3 H₂O(l) → HIO₃(aq) + 5 HF(aq)
-
After the iodine has been completely reduced, slowly and carefully add 2 M sodium hydroxide solution to neutralize the resulting acidic solution. The addition of a strong base will neutralize both the hydrofluoric acid and the iodic acid.
-
Monitor the pH of the solution using pH paper or a pH meter. Continue adding sodium hydroxide until the pH is neutral (pH 7).
-
-
Waste Disposal:
-
Once the solution is neutral and the reactive components have been treated, the resulting solution can be disposed of as hazardous waste.
-
Transfer the neutralized solution to a properly labeled hazardous waste container.
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.[8][9][10] Do not pour the solution down the drain.[10]
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Iodine - Wikipedia [en.wikipedia.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 13873-84-2 [chemicalbook.com]
- 6. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 7. nj.gov [nj.gov]
- 8. fishersci.com [fishersci.com]
- 9. nj.gov [nj.gov]
- 10. collectandrecycle.com [collectandrecycle.com]
Essential Safety and Logistical Information for Handling Iodine Monofluoride
Iodine Monofluoride is a chocolate-brown solid that is unstable at room temperature and disproportionates to elemental iodine and iodine pentafluoride.[1][2] It can be synthesized at low temperatures, for example, by the reaction of iodine with fluorine gas in trichlorofluoromethane (B166822) at -45°C.[2] Due to its high reactivity and instability, extreme caution must be exercised during its in-situ generation, handling, and disposal.
Personal Protective Equipment (PPE)
Given the corrosive and reactive nature of this compound and its decomposition products, a comprehensive PPE strategy is critical. The following table summarizes the recommended PPE, largely extrapolated from safety data for Iodine Monochloride and other corrosive halogen compounds.[4][5][6][7]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles with a face shield. | Protects against splashes of the compound, its reactants, and corrosive decomposition products.[4][6] |
| Hand Protection | Chemical-resistant gloves (e.g., Neoprene, Butyl rubber). | Provides a barrier against skin contact with the corrosive material.[4] Glove integrity should be inspected before each use. |
| Body Protection | Flame-retardant lab coat over a chemical-resistant apron. Full-body chemical-resistant suit may be necessary for larger quantities or in case of spills. | Protects against skin contact and contamination of personal clothing.[4][6] |
| Respiratory Protection | A full-facepiece respirator with cartridges suitable for acid gases and halogens, or a self-contained breathing apparatus (SCBA). | Protects against inhalation of corrosive vapors and decomposition products.[5][6] To be used in a well-ventilated area, preferably within a fume hood.[6][8][9] |
Operational Plan
A detailed, step-by-step operational plan is essential for the safe handling of this compound.
Preparation and Handling
This compound is typically generated in-situ for immediate use due to its instability.[2][9]
-
Engineering Controls : All work must be conducted in a certified chemical fume hood with a high face velocity.[6][8][9] Ensure that an emergency eyewash station and safety shower are readily accessible.[4][6]
-
Synthesis : The synthesis of this compound should be performed at sub-zero temperatures (e.g., -45°C to -78°C) in an appropriate solvent like trichlorofluoromethane.[1][2] The reaction should be carried out in apparatus designed to withstand low temperatures and corrosive materials.
-
Handling : Use non-reactive equipment (e.g., glassware, PTFE) for handling. Avoid contact with combustible materials, metals, and moisture, as violent reactions can occur.[4]
Emergency Procedures
-
Spills : In case of a spill, evacuate the area immediately. If the spill is small and contained within the fume hood, it can be neutralized with a suitable absorbent material like vermiculite (B1170534) or sand.[7] Do not use water, as it reacts with this compound and its decomposition products to produce toxic and corrosive fumes.[4][5] The neutralized material should be collected in a sealed, labeled container for hazardous waste disposal.
-
Exposure :
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[7] Seek immediate medical attention.
-
Ingestion : Do not induce vomiting. Rinse the mouth with water.[7] Seek immediate medical attention.
-
Disposal Plan
All waste containing this compound or its byproducts must be treated as hazardous waste.
-
Neutralization : Unused this compound should be allowed to decompose at a controlled, low temperature. The resulting mixture of iodine and iodine pentafluoride should then be neutralized. This can be achieved by slowly adding a reducing agent, such as a solution of sodium thiosulfate, to the mixture in a suitable solvent. This process should be carried out in a fume hood.
-
Collection : All contaminated materials, including gloves, absorbent materials, and disposable labware, should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Disposal : The sealed hazardous waste container must be disposed of through a licensed environmental waste management company, following all local, state, and federal regulations.
Logical Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Iodine - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nj.gov [nj.gov]
- 5. fishersci.com [fishersci.com]
- 6. samratpharmachem.com [samratpharmachem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. This compound | 13873-84-2 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
